Lxw7 tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H49F3N12O14S2 |
|---|---|
Peso molecular |
934.9 g/mol |
Nombre IUPAC |
2-[(4R,7S,10S,13S,19S,25R)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14-,15-,16-,17-,22-;/m0./s1 |
Clave InChI |
CABFZTZDDADZJM-YYLGFPHRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Lxw7 tfa in the Potentiation of VEGFR-2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the molecular interaction between Lxw7 tfa, a cyclic Arg-Gly-Asp (RGD) peptide and an integrin αvβ3 inhibitor, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Contrary to a direct inhibitory role, emerging evidence demonstrates that this compound significantly enhances the phosphorylation of VEGFR-2 at key tyrosine residues, thereby activating downstream signaling cascades implicated in angiogenesis and endothelial cell function. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the effects of this compound on VEGFR-2 phosphorylation, and detailed experimental protocols for the assessment of this phenomenon. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of oncology, cardiovascular disease, and drug discovery.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. The binding of its ligand, VEGF-A, instigates receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation cascade triggers a multitude of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are integral to endothelial cell proliferation, migration, and survival.
This compound is a cyclic peptide featuring the Arg-Gly-Asp (RGD) motif, a well-established recognition sequence for integrins. It functions as a potent and specific inhibitor of integrin αvβ3.[1] Integrins, a family of transmembrane receptors, are crucial for cell-matrix and cell-cell interactions and have been shown to functionally interact with receptor tyrosine kinases, including VEGFR-2. This guide focuses on the specific and significant finding that this compound, through its interaction with αvβ3 integrin, leads to an increase in the phosphorylation of VEGFR-2, thereby potentiating its signaling output.
Quantitative Data on this compound-Mediated VEGFR-2 Phosphorylation
The potentiation of VEGFR-2 phosphorylation by this compound has been quantitatively assessed using Western blot analysis with densitometry. The following table summarizes the findings from a key study where endothelial cells were cultured on surfaces treated with Lxw7.[2]
| Treatment | Analyte | Fold Change in Phosphorylation (p-VEGFR-2/t-VEGFR-2 Ratio) | Statistical Significance (p-value) | Reference |
| Control (D-biotin treated surface) | p-VEGFR-2 (Tyr1175) / Total VEGFR-2 | 1.0 | - | [2] |
| Lxw7 treated surface | p-VEGFR-2 (Tyr1175) / Total VEGFR-2 | ~1.8 | p < 0.05 | [2] |
| Control (D-biotin treated surface) | p-ERK1/2 / Total ERK1/2 | 1.0 | - | [2] |
| Lxw7 treated surface | p-ERK1/2 / Total ERK1/2 | ~2.5 | p < 0.01 | [2] |
Table 1: Quantitative Analysis of this compound's Effect on VEGFR-2 and ERK1/2 Phosphorylation. Data is derived from densitometric analysis of Western blots from endothelial cells cultured for 96 hours on Lxw7-treated surfaces versus a control.[2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Mediated VEGFR-2 Activation
The binding of this compound to integrin αvβ3 is proposed to initiate a signaling cascade that leads to the phosphorylation and activation of VEGFR-2, which in turn activates downstream effectors such as ERK1/2.
Experimental Workflow for Assessing VEGFR-2 Phosphorylation
The following diagram outlines the typical workflow for a Western blot experiment designed to quantify changes in VEGFR-2 phosphorylation upon treatment with this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the analysis of VEGFR-2 phosphorylation.
Cell Culture and this compound Treatment
This protocol is adapted from the methodology described in the study by Hao et al.[2]
-
Preparation of Lxw7-coated surfaces:
-
Aseptically coat 96-well tissue culture plates or other culture vessels with 1 µM Avidin in sterile PBS and incubate overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
Add biotinylated this compound (or D-biotin as a control) at a concentration of 10 µM in PBS and incubate for 2 hours at room temperature.
-
Wash the wells three times with sterile PBS prior to cell seeding.
-
-
Cell Seeding and Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line.
-
Seed HUVECs onto the prepared surfaces in EGM-2 endothelial cell growth medium.
-
Culture the cells for 96 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Western Blotting for Phospho-VEGFR-2
-
Cell Lysis:
-
After the 96-hour incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody for a loading control such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
Conclusion
The evidence strongly indicates that this compound, an inhibitor of integrin αvβ3, paradoxically promotes the phosphorylation of VEGFR-2. This finding underscores the complex interplay between integrin and receptor tyrosine kinase signaling pathways. For researchers in drug development, this presents a nuanced perspective, suggesting that targeting integrins may have unforeseen consequences on key signaling nodes like VEGFR-2. The methodologies and data presented in this guide offer a robust framework for further investigation into the therapeutic potential and mechanistic intricacies of this compound and related compounds. A thorough understanding of this crosstalk is imperative for the rational design of novel therapeutics targeting angiogenesis and related pathologies.
References
The Role of Lxw7 TFA in ERK1/2 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Lxw7 trifluoroacetate (B77799) (TFA), a synthetic cyclic peptide, and its integral role in the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. Lxw7 has emerged as a molecule of significant interest in tissue engineering and regenerative medicine due to its targeted effects on endothelial cells.[1][2] This document details the underlying mechanism of action, presents quantitative data from key experiments, outlines relevant experimental protocols, and visualizes the associated signaling cascades and workflows.
Executive Summary
Lxw7 is a potent and specific ligand for αvβ3 integrin, a receptor highly expressed on endothelial and endothelial progenitor cells.[1] The binding of Lxw7 to αvβ3 integrin initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. This activation is mediated through the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] The stimulation of the ERK1/2 pathway by Lxw7 promotes crucial cellular functions such as proliferation and attachment, highlighting its therapeutic potential for enhancing endothelialization and vascularization in tissue regeneration.[1][2]
Mechanism of Action: From Integrin Binding to ERK1/2 Activation
Lxw7 is a disulfide-linked cyclic octapeptide (cGRGDdvc) that includes the Arg-Gly-Asp (RGD) motif, a well-known recognition sequence for many integrins.[2][3] However, the cyclic structure and flanking unnatural amino acids give Lxw7 a high degree of stability and specificity for αvβ3 integrin over other integrins.[1][2]
The activation of ERK1/2 by Lxw7 follows a defined signaling pathway:
-
Binding to αvβ3 Integrin: Lxw7 acts as an external ligand, binding with high affinity to the αvβ3 integrin receptor on the surface of endothelial cells.[1]
-
VEGFR2 Phosphorylation: This ligand-receptor interaction triggers the phosphorylation of VEGFR2 at the Tyr1175 residue.[1] This suggests a crosstalk between integrin signaling and receptor tyrosine kinase pathways.
-
ERK1/2 Activation: The phosphorylation of VEGFR2 serves as an upstream signal that leads to the subsequent phosphorylation and activation of ERK1/2.[1] ERK1/2 activation is a central event in the MAPK signaling cascade, which regulates a wide array of cellular processes.[4]
Quantitative Data
The interaction of Lxw7 with its target and its effect on downstream signaling have been quantified in several studies. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of Lxw7 to αvβ3 Integrin
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 0.68 µM | K562 cells expressing αvβ3 | [3] |
| Kd | 76 ± 10 nM | Not Specified | [1][3] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of Lxw7 required to inhibit 50% of the binding of a competing ligand to αvβ3 integrin. Kd (Dissociation constant) is a measure of the binding affinity between Lxw7 and αvβ3 integrin; a lower Kd indicates a stronger affinity.
Table 2: Effect of Lxw7 on Protein Phosphorylation in Endothelial Cells
| Protein | Treatment | Result | p-value | Reference |
| VEGFR2 (Tyr1175) | Lxw7-treated surface vs. D-biotin control | Significant increase in phosphorylation | p < 0.01 | [1] |
| ERK1/2 | Lxw7-treated surface vs. D-biotin control | Significant increase in phosphorylation | p < 0.05 | [1] |
This data was obtained through Western blot analysis and densitometry. The results indicate that surfaces treated with Lxw7 lead to a statistically significant increase in the activation of both VEGFR2 and ERK1/2 in endothelial cells compared to a control surface.
Signaling Pathway and Experimental Workflow Visualizations
Lxw7-Induced ERK1/2 Activation Pathway
Caption: Lxw7 binding to αvβ3 integrin initiates phosphorylation of VEGFR2, leading to ERK1/2 activation.
Experimental Workflow for Assessing Lxw7-Mediated ERK1/2 Activation
Caption: Workflow for analyzing ERK1/2 phosphorylation in response to Lxw7 treatment via Western blotting.
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the literature concerning Lxw7.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation state of target proteins like VEGFR2 and ERK1/2 following treatment with Lxw7.
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured to 80-90% confluency. The cells are then serum-starved for 12-24 hours to reduce basal signaling activity. Subsequently, cells are treated with this compound (at a specified concentration and time) or a suitable control (e.g., D-biotin or vehicle).
-
Cell Lysis: After treatment, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors is added to the cells. The cells are scraped and the lysate is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR2 Tyr1175, anti-p-ERK1/2) overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize the data, the membranes are stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-total ERK1/2) and a loading control (e.g., β-actin or GAPDH).
Cell Proliferation (MTS) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Endothelial cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a control.
-
Incubation: The cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: At each time point, the MTS reagent is added to each well according to the manufacturer's instructions, and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Binding Affinity
Flow cytometry can be used to quantitatively assess the binding of a fluorescently labeled Lxw7 to cells expressing its target receptor.
-
Cell Preparation: A single-cell suspension of endothelial cells is prepared.
-
Incubation with Labeled Lxw7: The cells are incubated with varying concentrations of biotinylated or fluorescently-labeled Lxw7 on ice to prevent internalization. For biotinylated Lxw7, a secondary incubation with a fluorescently-labeled streptavidin conjugate is required.
-
Washing: The cells are washed with a cold buffer to remove unbound peptide.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is plotted against the concentration of labeled Lxw7 to determine binding parameters such as the Kd.
Implications for Drug Development and Research
The targeted activation of the ERK1/2 pathway in endothelial cells by this compound presents several opportunities for therapeutic development:
-
Tissue Engineering: Lxw7 can be immobilized on the surface of biomaterial scaffolds to promote the recruitment, attachment, and proliferation of endothelial cells, thereby enhancing the vascularization of engineered tissues.[1][2]
-
Wound Healing: In ischemic wounds, promoting angiogenesis is critical. Lxw7-functionalized materials could accelerate wound healing by stimulating the formation of new blood vessels.[5][6]
-
Vascular Grafts: Coating vascular grafts with Lxw7 could improve their long-term success by promoting rapid endothelialization, which reduces the risk of thrombosis and inflammation.[1]
As a research tool, Lxw7 provides a specific means to investigate the downstream consequences of αvβ3 integrin-mediated signaling in endothelial cells and to explore the intricate crosstalk between integrins and receptor tyrosine kinases.
Conclusion
This compound is a well-characterized synthetic peptide that specifically targets αvβ3 integrin on endothelial cells. Its binding initiates a signaling cascade through VEGFR2, culminating in the robust activation of ERK1/2. This mechanism underpins the pro-proliferative and pro-angiogenic effects of Lxw7, making it a valuable agent for research and a promising candidate for the development of novel therapies in regenerative medicine and tissue engineering. The detailed understanding of its molecular pathway and the availability of quantitative data and established experimental protocols provide a solid foundation for its further investigation and application.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of Lxw7 TFA: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lxw7 TFA is a synthetic, cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which has demonstrated significant potential as a highly specific and potent ligand for integrin αvβ3. This technical guide provides an in-depth analysis of the biological targets of this compound, its mechanism of action, and the downstream signaling cascades it modulates. Through a comprehensive review of published literature, we present key quantitative data on its binding affinities, detail the experimental protocols for its characterization, and visualize its molecular interactions and signaling pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic and diagnostic applications of this compound, particularly in the fields of angiogenesis, tissue regeneration, and oncology.
Primary Biological Target: Integrin αvβ3
The principal biological target of this compound is the integrin αvβ3, a heterodimeric cell surface receptor critically involved in cell adhesion, migration, proliferation, and survival.[1][2] The RGD sequence within Lxw7 mimics the natural binding motif of extracellular matrix (ECM) proteins, allowing it to competitively inhibit the interaction between integrin αvβ3 and its endogenous ligands.[1]
Binding Affinity and Specificity
This compound exhibits a high binding affinity and remarkable specificity for integrin αvβ3. Quantitative analysis has established its potency as an inhibitor and its preferential binding over other integrin subtypes.
| Parameter | Value | Target | Cell Line | Reference |
| IC50 | 0.68 µM | Integrin αvβ3 | - | [1][3][4] |
| Kd | 76 ± 10 nM | Integrin αvβ3 | - | [1][2][4] |
| Binding Specificity | Strong binding | αvβ3-K562 cells | K562 | [1] |
| Weak binding | αvβ5-K562 cells | K562 | [1] | |
| Weak binding | αIIbβ3-K562 cells | K562 | [1] | |
| No binding | K562 cells (control) | K562 | [1] | |
| No binding | THP-1 monocytes | THP-1 | [2][5] | |
| Weaker binding than to EPCs/ECs | Platelets | - | [2] |
Table 1: Quantitative Binding Data for this compound
The data clearly indicates that this compound is a potent inhibitor of integrin αvβ3 with nanomolar dissociation constants. Its selectivity is highlighted by its significantly weaker interaction with other integrins, such as αvβ5 and αIIbβ3, and its lack of binding to monocytic cells.[1][2] This specificity is a crucial attribute for targeted therapeutic applications.
Downstream Signaling Pathways
The binding of this compound to integrin αvβ3 on endothelial cells (ECs) and endothelial progenitor cells (EPCs) triggers downstream signaling cascades that promote cell proliferation and survival.[2] This is primarily achieved through the transactivation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Activation of the VEGFR-2 and ERK1/2 Pathway
Upon binding to integrin αvβ3, this compound induces a conformational change that leads to the phosphorylation and activation of VEGFR-2 at tyrosine residue 1175.[2] This, in turn, initiates the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, resulting in the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).[1][2][3] The activation of this pathway is a critical driver of the enhanced biological functions, such as proliferation, observed in ECs treated with Lxw7.[2]
Figure 1: this compound signaling pathway leading to cell proliferation.
Experimental Protocols
The characterization of this compound and the elucidation of its biological targets have been achieved through a series of key in vitro experiments.
One-Bead One-Compound (OBOC) Combinatorial Library Screening
The discovery of Lxw7 was facilitated by the One-Bead One-Compound (OBOC) combinatorial library technology.[2][6] This high-throughput screening method allows for the synthesis and screening of vast chemical libraries to identify ligands for specific biological targets.
Figure 2: Workflow for the discovery of Lxw7 using OBOC technology.
Protocol:
-
Library Synthesis: A diverse library of peptides is synthesized on resin beads using a split-and-pool method. Each bead displays a unique peptide sequence.
-
Screening: The peptide library is incubated with primary human EPCs or ECs, which act as living probes.
-
Identification of "Hits": Beads that exhibit strong binding to the target cells are identified and isolated.
-
Sequencing and Validation: The peptide sequence on the "hit" beads is determined, and the candidate peptide (Lxw7) is synthesized in larger quantities for further validation.[5]
Cell Binding and Specificity Assays
To confirm the binding affinity and specificity of Lxw7, cell-based assays are employed.
On-Bead Cell Binding Assay:
-
Resin beads displaying Lxw7 are incubated with different cell types (e.g., EPCs, ECs, THP-1 monocytes).[5][7]
-
After incubation, the beads are washed to remove non-adherent cells.
-
The number of cells bound to each bead is quantified by microscopy to assess binding affinity and specificity.[5][8]
Flow Cytometry:
-
Target cells (e.g., EPCs, ECs, or integrin-transfected K562 cells) are incubated with biotinylated Lxw7 (Lxw7-bio).[2]
-
The cells are then incubated with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin).[2]
-
The fluorescence intensity of the cells is measured by flow cytometry to quantify the binding of Lxw7.[2]
Binding/Blocking Experiment:
-
To confirm that the binding is mediated by a specific receptor (e.g., integrin αvβ3), cells are pre-incubated with a blocking monoclonal antibody against that receptor.[2][7]
-
The cells are then incubated with Lxw7-bio and the binding is quantified by flow cytometry. A significant reduction in fluorescence intensity indicates that the binding is mediated by the blocked receptor.[2][7]
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to investigate the effect of Lxw7 on downstream signaling pathways.
-
ECs are cultured on surfaces coated with Lxw7 or a control substance.
-
After a specified incubation period (e.g., 96 hours), the cells are lysed, and the protein concentration is determined.[2]
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-VEGFR2, p-ERK1/2) and total proteins.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the level of protein phosphorylation.[2]
Conclusion
This compound is a well-characterized cyclic peptide that specifically targets integrin αvβ3 with high affinity. Its ability to modulate the VEGFR-2 and ERK1/2 signaling pathways underscores its potential in promoting endothelial cell functions crucial for tissue regeneration and angiogenesis. The detailed experimental protocols provided herein offer a roadmap for the continued investigation and development of this compound as a promising therapeutic and targeting agent. This in-depth guide serves as a foundational resource for researchers aiming to harness the biological activities of this potent integrin αvβ3 ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1313004-77-1 free base) | Integrin | TargetMol [targetmol.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Lxw7 TFA: An In-depth Technical Guide to its Binding Affinity and Signaling with Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and associated signaling pathways of Lxw7 TFA, a cyclic peptide inhibitor of integrin αvβ3. The information presented herein is intended to support research and development efforts in fields such as oncology, angiogenesis, and inflammation where integrin αvβ3 is a key therapeutic target.
Quantitative Binding Affinity Data
The binding affinity of this compound for integrin αvβ3 has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 µM | αvβ3-transfected K562 cells | [1][2][3][4][5][6] |
| Kd | 76 ± 10 nM | αvβ3-transfected K562 cells | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of this compound with integrin αvβ3 are provided below.
Competitive Binding Assay and Flow Cytometry
This protocol describes the determination of the IC50 value of this compound by assessing its ability to compete with a biotinylated version of Lxw7 for binding to αvβ3-expressing cells.
Materials:
-
Cells: K562 cells transfected with human αvβ3 integrin (αvβ3-K562).
-
Peptides: this compound, Biotinylated Lxw7 (Lxw7-biotin).
-
Binding Buffer: Phosphate-buffered saline (PBS) containing 10% fetal calf serum (FBS) and 1 mM MnCl2.
-
Wash Buffer: PBS containing 1% FBS.
-
Detection Reagent: Streptavidin-Phycoerythrin (Streptavidin-PE).
-
Instrumentation: Flow cytometer.
Procedure:
-
Cell Preparation: Grow αvβ3-K562 cells in RPMI-1640 medium. Harvest and resuspend the cells in Binding Buffer.
-
Competition Reaction:
-
Prepare a series of dilutions of this compound.
-
In individual tubes, mix the diluted this compound solutions with a constant concentration of 1.0 µM biotinylated Lxw7.
-
Add the αvβ3-K562 cells to each tube.
-
Incubate the samples on ice for 30 minutes.
-
-
Staining:
-
Wash the cells three times with 1 mL of Wash Buffer.
-
Resuspend the cell pellets and incubate with a 1:500 dilution of Streptavidin-PE (from a 1 mg/mL stock) for 30 minutes on ice.
-
Wash the cells once with 1 mL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in an appropriate volume of Wash Buffer.
-
Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the phycoerythrin signal.
-
-
Data Analysis:
-
The IC50 value is calculated by plotting the MFI against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot for Downstream Signaling
This protocol outlines the procedure to detect the phosphorylation of VEGFR-2 and ERK1/2 in response to this compound binding to integrin αvβ3.
Materials:
-
Cells: Human endothelial cells (e.g., HUVECs) or other cells endogenously expressing αvβ3 and VEGFR-2.
-
Peptide: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-VEGFR-2, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Western blot electrophoresis and imaging system.
Procedure:
-
Cell Treatment:
-
Culture cells to near confluence.
-
Serum-starve the cells for a defined period (e.g., 6-24 hours).
-
Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2 or anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total VEGFR-2 and total ERK1/2).
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with integrin αvβ3 initiates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental logic.
Caption: this compound binding to integrin αvβ3 leads to VEGFR-2 phosphorylation and subsequent activation of the ERK1/2 pathway, promoting cell proliferation and migration.
Caption: Workflow for determining the IC50 of this compound using a competitive binding assay with flow cytometry.
Caption: Experimental workflow for analyzing this compound-induced phosphorylation of VEGFR-2 and ERK1/2 via Western blotting.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
function of Lxw7 tfa in angiogenesis
An In-depth Technical Guide on the Function of Lxw7 in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 is a synthetic, disulfide cyclic octa-peptide (cGRGDdvc) that has emerged as a potent and specific ligand for αvβ3 integrin.[1][2] This technical guide provides a comprehensive overview of the function of Lxw7 in angiogenesis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The trifluoroacetate (B77799) (TFA) salt form of Lxw7 is commonly used in research.[3][4][5]
Core Mechanism of Action
Lxw7 promotes angiogenesis primarily by targeting αvβ3 integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][6] Unlike traditional RGD-containing peptides, Lxw7 exhibits high binding specificity to ECs and EPCs, with minimal binding to platelets and monocytes.[1][2] The binding of Lxw7 to αvβ3 integrin initiates a signaling cascade that enhances the pro-angiogenic functions of these cells.[1]
The primary mechanism involves the activation of αvβ3 integrin, which in turn leads to increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) at the Tyr1175 residue.[1] This event subsequently activates the downstream mitogen-activated protein kinase (MAPK) ERK1/2 signaling pathway.[1][7] The activation of this pathway promotes key cellular processes essential for angiogenesis, including endothelial cell proliferation, migration, and sprouting.[1][6][8][9]
Signaling Pathway of Lxw7 in Endothelial Cells
The signaling cascade initiated by Lxw7 in endothelial cells is depicted below.
Caption: Lxw7 binds to αvβ3 integrin, leading to VEGFR-2 and ERK1/2 phosphorylation, promoting angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Lxw7 in the context of its interaction with αvβ3 integrin and its effects on angiogenesis.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.68 µM | αvβ3 Integrin | [3][5][10] |
| Binding Affinity (Kd) | 76 ± 10 nM | αvβ3 Integrin | [1][10] |
| In Vivo Angiogenesis Assay | Result | Model System | Reference |
| Chick Chorioallantoic Membrane (CAM) | 43% increase in blood vessel formation | LDS laden collagen hydrogels | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Peptide Synthesis and Cyclization
-
Synthesis: Biotinylated Lxw7 (LXW7-bio) and its variants are synthesized using established solid-phase peptide synthesis protocols with Fmoc chemistry.[1][6]
-
Cleavage: Peptides are cleaved from the resin using a cocktail of 88% trifluoroacetic acid (TFA), 5% phenol, 5% H₂O, and 2% Triisopropylsilane (TIPS) for 3 hours.[11]
-
Purification: Crude peptides are precipitated in cold diethyl ether and purified after being dissolved in a solution of 5% acetonitrile/H₂O.[11]
-
Cyclization: Before purification, Lxw7 is cyclized by oxidizing the cysteine residues using Clear-Ox™ resin.[11]
Cell Binding and Specificity Assays
-
On-Bead Cell Binding Assay:
-
Resin beads displaying the Lxw7 peptide are incubated with a suspension of target cells (e.g., EPCs, ECs, or THP-1 monocytes) for 30-60 minutes.[11]
-
After incubation, the beads are washed to remove non-adherent cells.
-
The number of cells bound to each bead is quantified by microscopy. This assay demonstrates the high binding specificity of Lxw7 for EPCs/ECs over monocytes.[1][11]
-
-
Flow Cytometry for Binding Affinity and Blocking:
-
Target cells (e.g., ZDF-EPCs) are incubated with biotinylated Lxw7 (LXW7-biotin) at a concentration of 1 µM for 30 minutes on ice.[11]
-
For blocking experiments, cells are pre-incubated with a monoclonal anti-αvβ3 integrin antibody (20 µg/mL) for 30 minutes on ice before the addition of LXW7-biotin.[1][11]
-
Cells are washed and then incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy7) for 30 minutes on ice.[11]
-
The fluorescence intensity, which correlates with the amount of bound Lxw7, is analyzed by flow cytometry.[11]
-
Western Blot Analysis for Signaling Pathway Activation
-
Endothelial cells are cultured on surfaces coated with Lxw7 for a specified period (e.g., 96 hours).[1]
-
Control surfaces are treated with D-biotin.[1]
-
After culture, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against total and phosphorylated forms of VEGFR2 (Tyr1175) and ERK1/2.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the level of phosphorylation.[1]
In Vitro Angiogenesis Assays
-
Cell Proliferation Assay (MTS/CCK-8):
-
96-well plates are coated with avidin, followed by incubation with LXW7-biotin (1 µM) or D-biotin as a control.[11]
-
Endothelial cells are seeded into the wells.
-
At various time points (e.g., 48, 72, 96 hours), a cell proliferation reagent (MTS or CCK-8) is added to the wells.[1][11]
-
The absorbance is measured to quantify cell viability and proliferation. Lxw7-treated surfaces have been shown to significantly promote EC proliferation after 48 hours.[1][11]
-
-
Endothelial Cell Sprouting and Tube Formation:
-
Endothelial cells are cultured within a 3D collagen hydrogel modified with Lxw7.[9][12]
-
Cell sprouting and the formation of vascular networks are observed and quantified over several days using microscopy.[9][12]
-
The number of sprouts and the total length of the vessel network are measured to assess the pro-angiogenic effect of Lxw7.[12]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the pro-angiogenic effects of Lxw7.
Caption: A typical experimental workflow for characterizing the pro-angiogenic functions of Lxw7.
Conclusion
Lxw7 is a well-characterized cyclic peptide that specifically targets αvβ3 integrin on endothelial cells to promote angiogenesis.[1][13] Its mechanism of action, involving the activation of the VEGFR-2 and ERK1/2 signaling pathways, supports its pro-angiogenic functions such as enhanced cell proliferation and migration.[1][8] The specificity of Lxw7 for endothelial cells over other cell types like platelets and monocytes makes it an attractive candidate for various applications in tissue regeneration and therapeutic angiogenesis.[1][2] It has been successfully used to functionalize biomaterials, demonstrating its potential for improving vascularization in engineered tissues and wound healing contexts.[6][8][13][14]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Engineered multi-functional, pro-angiogenic collagen-based scaffolds loaded with endothelial cells promote large deep burn wound healing [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Lxw7 TFA as an Anti-inflammatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 TFA is a synthetic cyclic octapeptide that has emerged as a potent and selective inhibitor of the αvβ3 integrin.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its high-affinity binding to αvβ3 integrin.[1][3] This interaction initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses. The primary mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Production: this compound has been demonstrated to significantly reduce the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4][5]
-
Downregulation of Inflammatory Enzymes: The agent effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a critical role in the inflammatory process.[5]
-
Modulation of Key Signaling Pathways: this compound has been shown to inhibit the activation of several signaling pathways that are crucial for the inflammatory response. These include the Akt/NF-κB, mitogen-activated protein kinase (MAPK), and focal adhesion kinase (FAK)/signal transducer and activator of transcription 3 (STAT3) pathways.[5][6]
-
Interaction with VEGFR2 Signaling: this compound can increase the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling molecule ERK1/2, suggesting a potential cross-talk between integrin and growth factor receptor signaling in the context of inflammation and tissue repair.[1][2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the bioactivity and anti-inflammatory effects of this compound from various preclinical studies.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (αvβ3 integrin) | 0.68 μM | K562 cells expressing αvβ3 | [1][3] |
| Kd (αvβ3 integrin) | 76 ± 10 nM | K562 cells expressing αvβ3 | [1][3] |
Table 1: Binding Affinity of this compound for αvβ3 Integrin
| Experimental Model | This compound Dose | Outcome Measure | Result | Reference |
| Rat model of focal cerebral ischemia | 100 µg/kg (intravenous) | Infarct Volume | Significantly lower compared to control | [3][4] |
| Rat model of focal cerebral ischemia | 100 µg/kg (intravenous) | Brain Water Content | Significantly lower compared to control | [3][4] |
| Rat model of focal cerebral ischemia | 100 µg/kg (intravenous) | TNF-α Expression | Lowered expression | [4] |
| Rat model of focal cerebral ischemia | 100 µg/kg (intravenous) | IL-1β Expression | Lowered expression | [4] |
| LPS-stimulated BV2 microglial cells | Not specified | TNF-α mRNA | Suppressed expression | [5] |
| LPS-stimulated BV2 microglial cells | Not specified | IL-1β mRNA | Suppressed expression | [5] |
| LPS-stimulated BV2 microglial cells | Not specified | iNOS mRNA | Suppressed expression | [5] |
| LPS-stimulated BV2 microglial cells | Not specified | COX-2 mRNA | Suppressed expression | [5] |
| LPS-stimulated BV2 microglial cells | Not specified | TNF-α Protein | Reduced expression | [5] |
| LPS-stimulated BV2 microglial cells | Not specified | IL-1β Protein | Reduced expression | [5] |
Table 2: In Vivo and In Vitro Anti-inflammatory Effects of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.
Caption: this compound's core anti-inflammatory signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Impressive Anti-Inflammatory Activity of Cerium Oxide Nanoparticles: More than Redox? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Search [escholarship.org]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Lxw7 TFA: A Technical Guide to a Novel αvβ3 Integrin-Targeted Agent for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lxw7 TFA is a synthetic, cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which serves as a high-affinity antagonist for αvβ3 integrin. This integrin is a well-validated target in oncology, with its expression being significantly upregulated on various tumor cells and the associated neovasculature. The overexpression of αvβ3 integrin is correlated with tumor progression, metastasis, and angiogenesis. This compound, with its chemical structure cGRGDdvc, demonstrates potent and selective binding to αvβ3 integrin, positioning it as a promising candidate for targeted cancer therapy, both as a standalone agent and as a targeting moiety for the delivery of cytotoxic payloads. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound's therapeutic potential is rooted in its ability to specifically target αvβ3 integrin. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling, survival, proliferation, and migration. In the context of cancer, the upregulation of αvβ3 integrin on tumor cells and endothelial cells of the tumor vasculature is a key contributor to the malignant phenotype.
Upon binding to αvβ3 integrin, this compound is believed to exert its anti-cancer effects through multiple mechanisms:
-
Inhibition of Angiogenesis: By blocking the interaction of αvβ3 integrin with its natural ligands in the extracellular matrix, this compound can disrupt the signaling pathways necessary for the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients.
-
Induction of Apoptosis: The binding of this compound to αvβ3 integrin on tumor cells can trigger intracellular signaling cascades that lead to programmed cell death (apoptosis).
-
Targeted Drug Delivery: The high specificity of Lxw7 for αvβ3 integrin allows for its use as a targeting ligand. By conjugating this compound to chemotherapeutic agents, nanoparticles, or imaging agents, these payloads can be selectively delivered to the tumor site, enhancing their efficacy while minimizing systemic toxicity.[1]
Physicochemical Properties and Binding Affinity
Lxw7 is a disulfide cyclic octapeptide with the amino acid sequence cGRGDdvc.[2][3] The trifluoroacetic acid (TFA) salt form is a common preparation for synthetic peptides. The cyclic structure of Lxw7 provides enhanced stability and resistance to proteolytic degradation compared to linear RGD peptides.[4]
| Property | Value | Reference |
| Chemical Formula | c(Arg-Gly-Asp-D-Val-Cys) | [2] |
| Target | αvβ3 Integrin | [5] |
| IC50 (αvβ3 binding) | 0.68 μM | [5] |
| Kd (αvβ3 binding) | 76 ± 10 nM | [5] |
Signaling Pathways
The binding of this compound to αvβ3 integrin initiates a cascade of intracellular signaling events. A key aspect of this is the crosstalk between integrin and receptor tyrosine kinase (RTK) signaling pathways, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Lxw7 has been shown to increase the phosphorylation of VEGFR-2 and the activation of its downstream effector, Extracellular signal-Regulated Kinase (ERK1/2), in endothelial cells.[5] This interplay is also relevant in cancer cells, where αvβ3 integrin can modulate VEGFR-2 signaling to influence cell proliferation, survival, and migration. The activation of Focal Adhesion Kinase (FAK) is another critical downstream event following αvβ3 integrin engagement, which plays a central role in cell motility and survival.
Preclinical Data
While comprehensive preclinical data on the direct anti-tumor efficacy of this compound as a standalone agent is still emerging, its potential as a targeting moiety is well-documented for related cyclic RGD peptides. Studies have demonstrated the ability of these peptides to deliver imaging agents and therapeutic payloads to tumors expressing αvβ3 integrin. Lxw7 has been shown to bind with high affinity to αvβ3-expressing K562 myeloid leukemia cells and U-87 MG glioblastoma cells.[5][6]
An optimized analog of Lxw7, named LXW64, which exhibits a 6.6-fold higher binding affinity for αvβ3 integrin, has been shown to effectively target U-87MG xenografts in nude mice, highlighting the potential of the Lxw7 scaffold for in vivo tumor targeting.[2][7]
Quantitative Data Summary (Binding Affinity)
| Cell Line | Integrin Expression | Ligand | IC50 (Binding Competition) | Reference |
| K562 | αvβ3 | Lxw7 | 0.68 μM | [5] |
| K562 | αvβ3 | LXW64 | ~0.1 μM | [2] |
Note: Further studies are required to establish the IC50 values for this compound in terms of cancer cell viability and to quantify its in vivo anti-tumor efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Solid-Phase Peptide Synthesis of Lxw7
Objective: To synthesize the cyclic octapeptide cGRGDdvc (Lxw7).
Materials:
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-D-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Ammonium bicarbonate (NH4HCO3) buffer
-
Activated charcoal
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
MALDI-TOF mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using DIC and HOBt as coupling reagents in DMF. Monitor the completion of each coupling step using a Kaiser test.
-
Cleavage from Resin: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Cyclization: Dissolve the linear peptide in 50 mM NH4HCO3 buffer. Add activated charcoal and stir the solution at room temperature to facilitate disulfide bond formation and cyclization. Monitor the reaction by HPLC.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry and analytical HPLC.[2][8]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., U-87 MG, A375M).
Materials:
-
Cancer cell lines (U-87 MG, A375M)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 μL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a dose-response curve.[9][10]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell lines (U-87 MG or A375M)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule. The control group should receive a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.[11][12][13]
Future Directions and Conclusion
This compound represents a promising platform for the development of targeted cancer therapies. Its high affinity and selectivity for αvβ3 integrin, a key player in tumor progression and angiogenesis, make it an attractive candidate for further investigation. Future research should focus on:
-
Comprehensive Preclinical Efficacy Studies: Conducting rigorous in vitro and in vivo studies to determine the direct anti-cancer activity of this compound across a panel of cancer cell lines and in various xenograft and patient-derived xenograft (PDX) models.
-
Development of Lxw7-Drug Conjugates: Exploring the conjugation of this compound to potent cytotoxic agents to enhance their therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Data from Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 8. peptide.com [peptide.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
The Discovery of Lxw7 TFA: A Technical Whitepaper on OBOC Library Screening and Ligand Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and characterization of Lxw7 TFA, a potent and specific peptide ligand targeting αvβ3 integrin, identified through the innovative one-bead-one-compound (OBOC) combinatorial library technology. Lxw7 has demonstrated significant potential in tissue regeneration and targeted cancer therapy due to its high affinity for endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2] This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying signaling pathways involved in the action of Lxw7.
Introduction to Lxw7 and OBOC Libraries
Lxw7 is a disulfide cyclic octapeptide with the sequence cGRGDdvc, incorporating unnatural amino acids to enhance its stability and resistance to proteolysis.[2][3] It was identified from OBOC combinatorial libraries as a high-affinity ligand for αvβ3 integrin.[1][4][5] The OBOC method is a powerful high-throughput screening technique that allows for the synthesis and screening of millions of unique compounds on individual beads, enabling the rapid discovery of novel ligands for various biological targets.[1][6] Lxw7's specificity for αvβ3 integrin, which is highly expressed on EPCs and ECs, makes it a promising candidate for promoting endothelialization and vascularization in tissue engineering applications.[1][7]
Quantitative Data Summary
The binding affinity and inhibitory concentration of Lxw7 have been quantified in several studies. The key quantitative metrics are summarized in the table below for easy comparison.
| Parameter | Value | Target | Cell Line | Reference |
| IC50 | 0.68 ± 0.08 µM | Integrin αvβ3 | K562 cells transfected with human αvβ3 integrin | [1][4][5] |
| Kd | 76 ± 10 nM | Integrin αvβ3 | [1][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Lxw7.
Synthesis and Screening of OBOC Peptide Libraries
The discovery of Lxw7 was made possible by screening focused OBOC libraries containing the Arg-Gly-Asp (RGD) motif, a known recognition sequence for many integrins.[4][5]
Library Synthesis:
-
Resin Preparation: TentaGel resin beads are used as the solid support for peptide synthesis.
-
"Split-Mix" Synthesis: The OBOC library is synthesized using a "split-mix" strategy.[6] The resin beads are split into multiple portions, and a different amino acid is coupled to the beads in each portion.
-
Pooling and Repetition: After the coupling step, all the beads are pooled, mixed thoroughly, and then split again for the next coupling cycle. This process is repeated until the desired peptide length is achieved, resulting in each bead displaying a unique peptide sequence.
-
Cyclization: For cyclic peptides like Lxw7, the linear peptides on the beads are cyclized, in this case, through the formation of a disulfide bond between two cysteine residues.[9]
-
Cleavage: The peptides are cleaved from the beads using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
Cell-Based Library Screening:
-
Target Cell Preparation: K562 myeloid leukemia cells, transfected to express human αvβ3 integrin, are used as the screening target.[4][5]
-
Incubation: The OBOC library beads are incubated with the αvβ3-expressing K562 cells.
-
Washing: Non-adherent cells and beads are washed away to isolate the beads that have bound to the target cells.
-
Identification of "Hit" Beads: Beads with a high number of attached cells (positive "hits") are identified visually under a microscope.
-
Peptide Sequencing: The peptide sequence from the positive "hit" beads is determined using methods such as MALDI-TOF mass spectrometry.[10]
Binding Affinity and Specificity Assays
Competitive Binding Assay (IC50 Determination):
-
αvβ3-expressing K562 cells are incubated with a known biotinylated αvβ3 ligand and varying concentrations of the competitor peptide (Lxw7).
-
The amount of bound biotinylated ligand is quantified using streptavidin-phycoerythrin and flow cytometry.
-
The IC50 value is calculated as the concentration of Lxw7 required to inhibit 50% of the binding of the biotinylated ligand.[5]
Cell-Bead Binding Assay:
-
TentaGel resin beads displaying Lxw7 are incubated with different cell types, including EPCs, ECs, THP-1 monocytes, and platelets.[1]
-
After incubation for various time points (e.g., 10 min, 30 min, 2 h), the beads are observed under a phase-contrast microscope to assess cell binding.[1][3]
-
The number of cells bound to each bead is quantified to determine the binding specificity.[3]
Flow Cytometry Binding/Blocking Assay:
-
To confirm that the binding of Lxw7 to EPCs/ECs is mediated by αvβ3 integrin, a blocking experiment is performed.
-
Cells are pre-incubated with a monoclonal anti-αvβ3 integrin antibody.[1]
-
Biotinylated Lxw7 is then added, and its binding is detected with streptavidin-PE using flow cytometry. A significant reduction in Lxw7 binding in the presence of the antibody confirms the specificity.[1][5]
Functional Assays
Cell Proliferation Assay (MTS Assay):
-
Endothelial cells are seeded on culture surfaces coated with Lxw7 or a control substance (e.g., D-biotin).[1]
-
At different time points (e.g., 48 hours), cell proliferation is measured using an MTS assay, which determines the number of viable cells.[1]
Western Blot Analysis for Signaling Pathway Activation:
-
Endothelial cells are treated with Lxw7.
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated forms of VEGFR-2 and ERK1/2, as well as total VEGFR-2 and ERK1/2 as controls.
-
The levels of phosphorylated proteins are detected to assess the activation of these signaling pathways.[1][2]
Visualizations
Lxw7 Discovery Workflow
Caption: Workflow for the discovery of Lxw7 using OBOC library technology.
Lxw7 Signaling Pathway
Caption: Signaling cascade initiated by Lxw7 binding to integrin αvβ3.
Conclusion
The discovery of this compound through OBOC combinatorial libraries exemplifies the power of this technology in identifying novel, high-affinity peptide ligands for therapeutic and research applications.[1] Lxw7's specific targeting of αvβ3 integrin and its ability to promote endothelial cell proliferation through the VEGFR-2 and ERK1/2 signaling pathways underscore its potential in tissue engineering and regenerative medicine.[1][2] Further research and development of Lxw7 and its derivatives could lead to significant advancements in the treatment of ischemic diseases and in the development of targeted drug delivery systems.[2]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting arginine-glycine-aspartic acid ligands with a built-in handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Structural Stability of Cyclic RGD Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural stability of cyclic Arginine-Glycine-Aspartate (RGD) peptides, with a focus on the LXW7 analog as a representative example. Cyclic RGD peptides are a class of molecules with significant therapeutic and research interest due to their ability to selectively target integrin receptors, which are involved in a myriad of physiological and pathological processes, including cell adhesion, migration, and angiogenesis. The trifluoroacetate (B77799) (TFA) salt form, commonly resulting from solid-phase peptide synthesis and purification, will also be addressed.
Core Concepts: The Stability Advantage of Cyclization
The transition from linear to cyclic RGD peptides represents a significant advancement in the field of integrin-targeted therapies. This structural modification imparts a number of favorable properties, most notably a profound increase in structural stability.
Linear RGD peptides, due to their inherent flexibility, are susceptible to rapid enzymatic degradation in biological systems and can adopt a multitude of conformations in solution.[1][2] This conformational heterogeneity can lead to a decrease in binding affinity for their target integrins. In contrast, cyclization constrains the peptide backbone, reducing its flexibility and pre-organizing the crucial RGD motif into a bioactive conformation that is more favorable for integrin binding.[1][2][3] This conformational rigidity not only enhances receptor binding affinity but also confers greater resistance to proteolytic degradation, leading to a longer plasma half-life.[4][5]
Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the conformational landscape of these peptides.[6][7] Studies have shown that cyclic RGD peptides exhibit lower root-mean-square deviation (RMSD) of their backbone atoms over time compared to their linear counterparts, indicating a more stable structure.[2] Furthermore, the cyclic structure can shield the peptide backbone from enzymatic attack and prevent the Aspartic acid side chain from participating in degradation reactions.[8]
Quantitative Data on Receptor Binding Affinity
The enhanced stability and pre-organized conformation of cyclic RGD peptides translate to improved binding affinities for their target integrins. The following table summarizes the in vitro binding affinities of LXW7 and its more potent analog, LXW64, for the αvβ3 integrin.
| Peptide | Target Integrin | IC50 (nM) | Measurement Method | Reference |
| LXW7 | αvβ3 | 150 | Competitive binding assay | [9] |
| LXW64 | αvβ3 | 22.7 | Competitive binding assay | [10] |
IC50 (half maximal inhibitory concentration) values represent the concentration of the peptide required to inhibit 50% of the binding of a competing ligand to the αvβ3 integrin.
Experimental Protocols
Synthesis and Purification of Cyclic RGD Peptides (LXW7)
The synthesis of cyclic RGD peptides like LXW7 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by cyclization and purification.
Protocol:
-
Resin Preparation: A suitable solid support resin, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc-SPPS: The peptide is assembled on the resin in a stepwise manner. Each cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, followed by addition to the resin.
-
-
Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups.[11]
-
Cyclization: The linear peptide is cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization. For peptides like LXW7 containing cysteine residues, cyclization is often achieved through the formation of a disulfide bond via oxidation.
-
Purification: The crude cyclic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile (B52724) gradient containing 0.1% TFA.[11]
-
Lyophilization: The purified peptide fractions are lyophilized to obtain the final product as a TFA salt.
Trifluoroacetic Acid (TFA) Salt Exchange
The presence of TFA as a counterion can sometimes interfere with biological assays. Therefore, it may be necessary to exchange it for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride.
Protocol for TFA to HCl Exchange: [12]
-
Dissolution: Dissolve the peptide TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a solution of 100 mM hydrochloric acid (HCl) to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least twice.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution.
Protocol Outline: [13]
-
Sample Preparation: Dissolve the purified cyclic peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a buffered solution) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:
-
¹H-NMR: To observe all proton signals.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints between different parts of the peptide.
-
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.
-
Structural Calculation: Use the distance constraints from NOESY data and dihedral angle constraints derived from coupling constants to calculate a family of 3D structures that are consistent with the NMR data using molecular modeling software.[2]
In Vitro Stability Assay
This assay evaluates the stability of the cyclic peptide in the presence of biological fluids, such as plasma.
-
Incubation: Incubate the cyclic peptide at a known concentration (e.g., 10 µM) in human or rat plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile or ethanol) to the aliquots and centrifuge to pellet the plasma proteins.
-
Analysis: Analyze the supernatant, containing the peptide and any degradation products, by RP-HPLC or LC-MS.
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area and calculate the peptide's half-life.
Receptor Binding Assay
This assay determines the binding affinity of the cyclic RGD peptide to its target integrin.
Protocol (Competitive Binding Assay): [10][15]
-
Cell Preparation: Use cells that overexpress the target integrin (e.g., K562 cells transfected with αvβ3).
-
Assay Setup: In a multi-well plate, incubate the cells with a constant concentration of a labeled (e.g., biotinylated or radiolabeled) known ligand for the integrin.
-
Competition: Add increasing concentrations of the unlabeled cyclic RGD peptide (the competitor) to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound ligand from the unbound ligand. For cell-based assays, this can be done by washing the cells.
-
Detection: Quantify the amount of labeled ligand bound to the cells in each well.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Integrin αvβ3 Signaling Pathway
Cyclic RGD peptides, like LXW7, primarily exert their effects by binding to the extracellular domain of integrins, such as αvβ3. This interaction can either block the binding of natural extracellular matrix (ECM) ligands (e.g., vitronectin, fibronectin), thereby acting as an antagonist, or in some contexts, trigger downstream signaling cascades. The binding of ligands to αvβ3 integrin leads to a conformational change in the integrin, promoting its clustering and the recruitment of various signaling and adaptor proteins to its cytoplasmic tails. This assembly of proteins forms focal adhesions, which act as signaling hubs.
Conclusion
The structural stability conferred by cyclization is a cornerstone of the therapeutic potential of RGD peptides. This enhanced stability, coupled with improved receptor binding affinity, makes cyclic RGD peptides like LXW7 promising candidates for the development of targeted diagnostics and therapeutics. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these important molecules, facilitating further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. benchchem.com [benchchem.com]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
Lxw7 TFA for Endothelial Progenitor Cell Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial progenitor cells (EPCs) are critical for neovascularization and tissue regeneration. Targeted delivery of therapeutics to these cells holds immense promise for treating a variety of ischemic diseases. Lxw7, a novel cyclic octapeptide, has emerged as a potent and highly specific ligand for targeting EPCs and endothelial cells (ECs). This technical guide provides a comprehensive overview of Lxw7 trifluoroacetate (B77799) (TFA), its mechanism of action, and its application in EPC targeting. We present a detailed summary of its binding affinity, specificity, and functional effects, supported by quantitative data and experimental protocols. Furthermore, we visualize the key signaling pathway and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.
Introduction
The discovery of circulating endothelial progenitor cells (EPCs) has revolutionized the field of regenerative medicine. These cells contribute to the repair of injured vasculature and the formation of new blood vessels, a process known as neovascularization. Consequently, strategies aimed at capturing and directing EPCs to sites of injury are of significant therapeutic interest.[1][2][3][4]
Lxw7 is a disulfide cyclic octa-peptide (cGRGDdvc) identified through one-bead one-compound (OBOC) combinatorial library technology.[1][2][4] It contains unnatural amino acids, rendering it more resistant to proteolysis and more stable in vivo compared to linear peptides composed solely of natural amino acids.[1][2][4] Lxw7 acts as a potent ligand for αvβ3 integrin, a receptor highly expressed on the surface of EPCs and mature endothelial cells (ECs).[1][5][6][7][8] This high affinity and specificity for αvβ3 integrin make Lxw7 an excellent candidate for targeted drug delivery, biomaterial functionalization, and imaging applications aimed at enhancing tissue regeneration.[2][3][4][6][9]
This guide will delve into the technical details of Lxw7 TFA, providing researchers and drug development professionals with the necessary information to harness its potential.
Lxw7: Structure and Properties
Lxw7 is a cyclic peptide with the sequence cGRGDdvc.[1][2][4][7][10] The trifluoroacetate (TFA) salt form is a common counter-ion used during peptide synthesis and purification.
-
Molecular Formula: C29H48N12O12S2[10]
-
Key Motif: Contains the Arginine-Glycine-Aspartic acid (RGD) sequence, a well-known motif for integrin binding.[8]
-
Stability: The cyclic structure and inclusion of unnatural amino acids contribute to its enhanced stability and resistance to proteolysis in vivo.[1][2][4]
Mechanism of Action: Targeting αvβ3 Integrin and Downstream Signaling
The primary molecular target of Lxw7 is the αvβ3 integrin receptor.[1][5][7][8] Upon binding, Lxw7 triggers a signaling cascade that promotes endothelial cell proliferation and function.
Signaling Pathway
Lxw7 binding to αvβ3 integrin leads to the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) ERK1/2.[1][2][3][4] This signaling pathway is crucial for endothelial cell proliferation and survival.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LXW7 | Integrin | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LXW7 - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols for Lxw7 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence, which acts as a potent and specific inhibitor of integrin αvβ3.[1][2][3] Integrin αvβ3 is a cell surface receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its expression is often upregulated on activated endothelial cells during angiogenesis and on various tumor cells, including glioblastoma, making it a key target in cancer therapy and research.[3][4] Lxw7 TFA, the trifluoroacetate (B77799) salt of the peptide, demonstrates high binding affinity to αvβ3 integrin.[1][2] The mechanism of action of Lxw7 involves not only the inhibition of integrin-ligand interactions but also the modulation of downstream signaling pathways, notably leading to an increase in the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the activation of the ERK1/2 pathway.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays relevant to cancer research and drug development, such as the assessment of cell viability, signaling pathway modulation, and cell migration.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for Lxw7 and provide a template for researchers to populate with their own experimental data.
Table 1: Binding Affinity of Lxw7
| Target | Ligand | IC50 (µM) | Kd (nM) | Cell Line/System | Reference |
| Integrin αvβ3 | Lxw7 | 0.68 ± 0.08 | 76 ± 10 | K562 cells transfected with integrin αvβ3 | [1] |
Table 2: Example Template for Cytotoxicity/Cell Viability Data
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h | Notes |
| U-87 MG | Glioblastoma | To be determined | Known to express integrin αvβ3 |
| MDA-MB-231 | Breast Cancer | To be determined | Known to express integrin αvβ3 |
| PC-3 | Prostate Cancer | To be determined | Known to express integrin αvβ3 |
| HUVEC | Normal Endothelial | To be determined | High expression of integrin αvβ3 |
Researchers should empirically determine the IC50 values for their cell lines of interest as these are not currently available in the cited literature.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The binding of this compound to integrin αvβ3 on the cell surface initiates a signaling cascade that cross-talks with the VEGFR-2 pathway, leading to the activation of downstream effectors involved in cell proliferation and migration.
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.
References
- 1. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lxw7 TFA: An Integrin αvβ3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the in vivo application of Lxw7 TFA, a potent cyclic peptide inhibitor of integrin αvβ3. The information is intended to guide researchers in designing and conducting preclinical studies.
Introduction
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, which confers high binding affinity and specificity to integrin αvβ3.[1] Integrin αvβ3 is a key receptor involved in angiogenesis, inflammation, and tumor metastasis. Its expression is significantly upregulated on activated endothelial cells, some tumor cells, and activated microglia, making it an attractive target for therapeutic intervention in various pathological conditions. Lxw7 has demonstrated potential in preclinical models of cerebral ischemia and has applications in tissue regeneration and cancer targeting.[1][2]
Mechanism of Action
Lxw7 acts as a competitive inhibitor of integrin αvβ3. This binding initiates a cascade of intracellular signaling events, including the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1] This signaling promotes the proliferation and survival of endothelial cells. Additionally, Lxw7 has been shown to exert anti-inflammatory effects by attenuating the inflammatory response of microglia.[2]
Signaling Pathway of Lxw7
Caption: this compound signaling cascade.
In Vivo Dosage and Administration
To date, a single in vivo dosage has been reported in the literature for this compound. Further dose-response studies are recommended to determine the optimal dosage for different animal models and disease states.
Quantitative Data Summary
| Parameter | Details | Species | Disease Model | Efficacy | Reference |
| Dose | 100 µg/kg | Rat (Sprague-Dawley) | Middle Cerebral Artery Occlusion (MCAO) | Significantly lowered infarct volumes and brain water content. Reduced expression of pro-inflammatory cytokines. | [1][3] |
| Route of Administration | Intravenous (IV) injection | Rat (Sprague-Dawley) | Middle Cerebral Artery Occlusion (MCAO) | - | [1][3] |
| Vehicle | Phosphate-Buffered Saline (PBS) | Rat (Sprague-Dawley) | Middle Cerebral Artery Occlusion (MCAO) | - | [4] |
| Frequency | Single dose | Rat (Sprague-Dawley) | Middle Cerebral Artery Occlusion (MCAO) | - | [4] |
Experimental Protocols
The following is a detailed protocol for the in vivo administration of this compound in a rat model of focal cerebral ischemia, based on published literature.[4]
Protocol: In Vivo Administration of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-280 g
2. Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthesia (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Surgical instruments for MCAO procedure
-
Syringes and needles for intravenous injection
3. This compound Solution Preparation:
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final injection concentration.
-
Note: Ensure the final solution is clear and free of particulates.
4. Experimental Workflow:
Caption: Workflow for this compound in MCAO model.
5. Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Induce focal cerebral ischemia by performing the Middle Cerebral Artery Occlusion (MCAO) surgery.
-
Two hours after the induction of MCAO, administer a single intravenous injection of this compound (100 µg/kg) or an equivalent volume of PBS (vehicle control) via the tail vein.
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
At predetermined time points post-treatment (e.g., 24 hours), perform endpoint analyses.
6. Endpoint Analyses:
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Perfuse the brains and section them. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume.
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of cerebral edema.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess for markers of inflammation (e.g., Iba1 for microglia activation).
-
Cytokine Analysis: Homogenize brain tissue from the peri-infarct region and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.
Considerations for Optimal Dosage
The provided dosage of 100 µg/kg serves as a starting point for in vivo studies. The optimal dosage of this compound will likely vary depending on:
-
The animal model: Different species and strains may exhibit varied pharmacokinetic and pharmacodynamic responses.
-
The disease model: The severity and nature of the pathological condition may require different dosing regimens.
-
The route of administration: Bioavailability and distribution will differ between intravenous, intraperitoneal, subcutaneous, or oral administration.
-
The treatment duration: Chronic versus acute disease models will necessitate different dosing frequencies and durations.
It is strongly recommended to conduct dose-ranging studies to establish the optimal therapeutic window for this compound in your specific experimental context. These studies should include a thorough evaluation of both efficacy and potential toxicity.
Safety and Toxicology
While specific toxicology studies for this compound are not extensively reported in the public domain, the trifluoroacetate (B77799) (TFA) salt form is generally considered to have low toxicity. Studies on TFA have shown a low potential for acute toxicity.[5] However, as with any investigational compound, appropriate safety and toxicity assessments should be conducted in preclinical models.
Conclusion
This compound is a promising integrin αvβ3 inhibitor with demonstrated efficacy in a preclinical model of cerebral ischemia. The provided data and protocols offer a foundation for further investigation into its therapeutic potential. Researchers are encouraged to perform dose-optimization and comprehensive safety evaluations to determine the optimal in vivo dosage for their specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOLOGICAL INHIBITION OF INTEGRIN ALPHAV BETA3 AGGRAVATES EXPERIMENTAL LIVER FIBROSIS AND SUPPRESSES HEPATIC ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lxw7 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 TFA is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, which acts as a potent and specific inhibitor of integrin αvβ3.[1] Integrin αvβ3 is highly expressed on endothelial cells and endothelial progenitor cells (EPCs), playing a crucial role in angiogenesis, inflammation, and tissue regeneration.[1][2] Lxw7 has demonstrated a high binding affinity for αvβ3 integrin, with an IC50 of 0.68 μM.[1] Its mechanism of action involves the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, leading to increased phosphorylation of VEGFR-2 and activation of ERK1/2.[1] This cascade of events promotes endothelial cell proliferation and migration, contributing to its pro-angiogenic and anti-inflammatory effects.[1]
These properties make this compound a promising candidate for therapeutic applications in conditions such as ischemic diseases and for promoting tissue regeneration. This document provides detailed application notes and protocols for the preparation and administration of this compound in animal models.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H54N12O11S2.x(C2HF3O2) | MedChemExpress |
| Purity | 98.44% | [1] |
| IC50 (αvβ3 integrin) | 0.68 μM | [1] |
| Binding Affinity (Kd) | 76 ± 10 nM | [1] |
| Appearance | Solid powder | MedChemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |
In Vivo Efficacy of this compound
| Animal Model | Application | Dosage | Administration Route | Key Findings | Reference |
| Male Sprague-Dawley rats (250-280 g) | Focal Cerebral Ischemia (MCAO) | 100 μg/kg | Intravenous injection | Significantly reduced infarct volumes and brain water content. Lowered expression of pro-inflammatory cytokines. | [1] |
Signaling Pathway
The binding of Lxw7 to integrin αvβ3 on the surface of endothelial cells initiates a signaling cascade that promotes angiogenesis and cell survival.
Caption: Lxw7 signaling pathway in endothelial cells.
Experimental Protocols
Preparation of this compound for Intravenous Administration
This protocol is based on the formulation used in a study on focal cerebral ischemia in rats.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Prepare the vehicle solution: The recommended vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
For 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of Saline/PBS.
-
Prepare a sufficient volume of the vehicle for all your experimental groups.
-
-
Dissolve this compound in the vehicle:
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the vehicle solution to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Dilute to the final dosing concentration:
-
Based on the animal's weight and the desired dosage (e.g., 100 μg/kg), calculate the volume of the stock solution needed for each injection.
-
It is recommended to prepare the final dilution in sterile saline or PBS just before administration to ensure stability.
-
-
Sterilization (Optional but recommended):
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Storage of the Solution:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using this compound in a rodent model of disease.
Caption: General experimental workflow for this compound in vivo studies.
Concluding Remarks
This compound represents a promising therapeutic agent for diseases characterized by ischemia and inflammation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of this novel integrin αvβ3 inhibitor. Careful attention to the preparation of the dosing solution and appropriate administration techniques is crucial for obtaining reliable and reproducible results. Further research is warranted to explore the efficacy of this compound in a broader range of animal models and disease indications.
References
Application Notes and Protocols: Lxw7 tfa in a Cerebral Ischemia Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of Lxw7 tfa, an antagonist of αvβ3 integrin, in a rat model of cerebral ischemia. The provided protocols and data are based on preclinical studies demonstrating the neuroprotective effects of this compound. This document is intended to guide researchers in designing and executing similar experiments to evaluate the therapeutic potential of this compound and related compounds in the context of ischemic stroke.
This compound has been shown to ameliorate focal cerebral ischemia injury by reducing infarct volume, brain edema, and attenuating inflammatory responses.[1][2] The underlying mechanism of its neuroprotective effects is associated with the inhibition of VEGF-mediated vascular permeability and the suppression of microglia activation, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Neurological Deficit, Infarct Volume, and Brain Water Content 24 hours Post-MCAO
| Group | Neurological Score (Zeiss Longa) | Infarct Volume (%) | Brain Water Content (%) (Ipsilateral Hemisphere) |
| Sham | 0 | 0 | 78.5 ± 0.4 |
| Ischemia (PBS) | 3.2 ± 0.8 | 35.8 ± 5.2 | 82.1 ± 0.6 |
| This compound (100 µg/kg) | 2.8 ± 0.7 | 21.3 ± 4.5 | 80.3 ± 0.5 |
| This compound (200 µg/kg) | Not significantly different from control | Significantly smaller than control | Distinctly ameliorated compared to control |
*Data are presented as mean ± SD. *P<0.05 compared to the ischemia group. Note: While one study showed a slight improvement in neurological scores with Lxw7 treatment, it was not statistically significant.[3] Another study reported no significant difference in Zea Longa scores between the ischemia and Lxw7 groups.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the Peri-ischemic Brain Tissue 24 hours Post-MCAO
| Group | TNF-α Expression (relative to Sham) | IL-1β Expression (relative to Sham) |
| Sham | 1.0 | 1.0 |
| Ischemia (PBS) | Significantly higher than Sham (P<0.05) | Significantly higher than Sham (P<0.05) |
| This compound (100 µg/kg) | Significantly lower than Ischemia (P<0.05) | Significantly lower than Ischemia (P<0.05) |
Data are based on relative expression levels determined by Western blot or similar quantitative methods.[1][2]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method, a widely accepted and standardized model.[4]
Materials:
-
Sprague-Dawley rats (250–280 g)[1]
-
Anesthesia (e.g., ketamine/xylazine cocktail)[5]
-
4-0 nylon monofilament with a silicon-coated tip[4]
-
Surgical microscope
-
Standard surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA.
-
Gently insert the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament should be advanced approximately 18-20 mm from the carotid bifurcation.
-
After 2 hours of occlusion, carefully withdraw the monofilament to allow for reperfusion.[1]
-
Close the incision and allow the animal to recover.
-
Sham-operated rats undergo the same surgical procedure without the insertion of the monofilament.[1]
This compound Administration
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound in PBS to the desired concentration (e.g., for a 100 µg/kg dose).[1]
-
Two hours after the onset of MCAO (at the time of reperfusion), administer the this compound solution via intravenous injection (e.g., through the tail vein).[1]
-
The control ischemia group should receive an equivalent volume of PBS.[1]
Neurological Deficit Scoring
Neurological function is assessed 24 hours after MCAO using a standardized scoring system.[1]
Scoring System (e.g., Zea Longa five-point scale):
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement (TTC Staining)
This protocol is used to determine the volume of the ischemic infarct 24 hours after MCAO.[4][6]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)[5]
-
10% formalin solution[4]
-
Brain matrix slicer
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Deeply anesthetize and euthanize the rat.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes to firm the tissue for slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.[4]
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.[4][5] Viable tissue will stain red, while the infarcted tissue will remain white.[6]
-
Fix the stained slices in 10% formalin.[4]
-
Capture digital images of the slices.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume as a percentage of the total brain volume, corrected for edema:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Area of Infarct])
-
Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)
-
Measurement of Brain Water Content
Brain edema is quantified by measuring the water content of the cerebral hemispheres.[1]
Procedure:
-
Following euthanasia, separate the ipsilateral and contralateral cerebral hemispheres.
-
Immediately weigh each hemisphere to obtain the wet weight.
-
Dry the hemispheres in an oven at 100°C for 24 hours to obtain the dry weight.
-
Calculate the brain water content using the following formula:
-
Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] × 100
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. LXW7 ameliorates focal cerebral ischemia injury and attenuates inflammatory responses in activated microglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Biomaterial Scaffolds with Lxw7 tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of biomaterial scaffolds with the synthetic peptide Lxw7 tfa. This peptide has been identified as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2] Functionalization of biomaterial scaffolds with this compound aims to enhance endothelialization and vascularization, critical processes for successful tissue regeneration and the integration of biomedical implants.[1][2]
The following sections detail the underlying principles, experimental protocols, and expected outcomes when using this compound to create bioactive scaffolds for tissue engineering applications, particularly in promoting angiogenesis.
Principle of Action
This compound is a cyclic octapeptide (cGRGDdvc) that has demonstrated high binding affinity and specificity to αvβ3 integrin on ECs and EPCs.[1][3] Unlike the well-known RGD peptide sequence, Lxw7 exhibits stronger binding to endothelial cells and weaker binding to platelets and monocytes, which is advantageous for reducing thrombosis and inflammation at the implant site.[1][2]
The binding of Lxw7 to αvβ3 integrin on endothelial cells triggers downstream signaling pathways that promote cell proliferation and survival. Specifically, it has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2), key components of pro-angiogenic signaling cascades.[1][2] By immobilizing Lxw7 onto a biomaterial scaffold, the scaffold surface is transformed into a pro-angiogenic microenvironment that can actively recruit and stimulate endothelial cells, leading to improved vascularization of the engineered tissue.[1][4]
Signaling Pathway
The proposed signaling pathway initiated by the binding of this compound to αvβ3 integrin on endothelial cells is depicted below. This interaction leads to the activation of VEGFR2 and the downstream ERK1/2 pathway, ultimately promoting endothelial cell proliferation and enhanced biological functions crucial for angiogenesis.
References
- 1. ibidi.com [ibidi.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lxw7 for Enhanced Vascularization in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapid and robust vascularization remains a critical challenge in tissue engineering, limiting the size and complexity of engineered constructs that can be successfully integrated in vivo.[1] The peptide Lxw7 has emerged as a potent and specific ligand for promoting the adhesion, proliferation, and survival of endothelial cells (ECs) and endothelial progenitor cells (EPCs), key players in the formation of new blood vessels.[2][3] Lxw7 is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which confers high binding affinity and specificity to αvβ3 integrin, a receptor highly expressed on ECs and EPCs.[4][5] By functionalizing biomaterial scaffolds with Lxw7, researchers can create a pro-angiogenic microenvironment that actively recruits and stimulates endothelial cells, leading to enhanced vascularization and tissue regeneration.[2][6]
These application notes provide an overview of Lxw7, its mechanism of action, and detailed protocols for its use in tissue engineering applications aimed at improving vascularization.
Lxw7: Mechanism of Action
Lxw7 acts as a specific targeting ligand for αvβ3 integrin on the surface of endothelial cells.[5] Unlike linear RGD peptides, the cyclic structure of Lxw7, which includes unnatural amino acids, provides greater stability and resistance to proteolysis.[2] The binding of Lxw7 to αvβ3 integrin initiates a signaling cascade that synergizes with vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis.[3][5] This interaction leads to the phosphorylation of VEGF Receptor 2 (VEGFR-2) and the subsequent activation of the downstream mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[2][4] The activation of this signaling cascade promotes endothelial cell proliferation, survival, and migration, which are essential processes for the formation of new vascular networks.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Lxw7, highlighting its binding affinity and biological activity.
Table 1: Lxw7 Binding Affinity
| Parameter | Value | Target | Cell Type | Reference |
| IC50 | 0.68 µM | Integrin αvβ3 | K562 cells | [4][7] |
| Kd | 76 ± 10 nM | Integrin αvβ3 | K562 cells | [4][7] |
Table 2: Cellular Responses to Lxw7 Stimulation
| Assay | Observation | Cell Type | Condition | Reference |
| Cell Proliferation | Significant increase after 48 hours | Endothelial Cells (ECs) | Lxw7-coated surface vs. control | |
| Cell Survival | Significantly higher number of cells at day 5 | Endothelial Colony-Forming Cells (ECFCs) | Lxw7-modified collagen hydrogel under hypoxia | [6][8] |
| Cell Sprouting | Obvious sprouting after 3-day culture | Endothelial Colony-Forming Cells (ECFCs) | Lxw7-modified collagen hydrogel | [6][8] |
| VEGFR-2 Phosphorylation | Significantly increased | Endothelial Cells (ECs) | Lxw7-treated surface | |
| ERK1/2 Phosphorylation | Significantly increased | Endothelial Cells (ECs) | Lxw7-treated surface | |
| In vivo Patency Rate | 83% (Lxw7-graft) vs. 17% (control) | Rat carotid artery bypass model | 6 weeks post-implantation | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lxw7 signaling cascade in endothelial cells.
Caption: Workflow for evaluating Lxw7-functionalized scaffolds.
Experimental Protocols
Protocol 1: Functionalization of Biomaterial Scaffolds with Lxw7 via Click Chemistry
This protocol describes a general method for immobilizing Azide-modified Lxw7 (Lxw7-N3) onto a scaffold surface functionalized with an alkyne group.
Materials:
-
Biomaterial scaffold (e.g., electrospun PLLA/PCL, collagen hydrogel) with surface alkyne groups
-
Lxw7-N3 peptide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare a solution of Lxw7-N3 in DI water.
-
Prepare fresh solutions of CuSO4 and sodium ascorbate in DI water.
-
Immerse the alkyne-functionalized scaffold in the Lxw7-N3 solution.
-
Add CuSO4 and sodium ascorbate to the solution to initiate the click chemistry reaction. The final concentrations should be optimized but are typically in the range of 1 mM for CuSO4 and 5 mM for sodium ascorbate.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction, thoroughly wash the scaffold with DI water and then PBS to remove any unreacted reagents.
-
The Lxw7-functionalized scaffold is now ready for cell culture experiments or in vivo implantation.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane extract when cultured on Lxw7-functionalized surfaces.[10][11][12]
Materials:
-
Lxw7-functionalized and control (unmodified) tissue culture plates or scaffolds
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other ECs
-
Basement Membrane Extract (BME), such as Matrigel®
-
Endothelial Growth Medium (EGM)
-
Calcein AM (for fluorescent visualization)
-
96-well plate
Procedure:
-
Thaw BME overnight at 4°C.
-
Coat the wells of a 96-well plate with 50 µL of cold BME per well.[10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to gel.[10]
-
Harvest HUVECs and resuspend them in EGM at a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) onto the gelled BME in each well.[10]
-
Add soluble Lxw7 to the medium at the desired concentration, or use pre-functionalized surfaces.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM for 30 minutes.[10]
-
Examine the formation of tube-like networks using a phase-contrast or fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[12]
Protocol 3: In Vivo Matrigel Plug Assay for Angiogenesis
This protocol assesses the pro-angiogenic effect of Lxw7 in vivo.[13][14][15][16]
Materials:
-
Growth factor-reduced Matrigel®
-
Lxw7 peptide
-
Angiogenic factors (optional, e.g., bFGF, VEGF)
-
Heparin
-
Immunodeficient mice (e.g., nude or SCID)
-
Sterile, cold syringes and needles
Procedure:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.
-
On ice, mix Matrigel with Lxw7 to the desired final concentration. If applicable, also add bFGF (e.g., 20 ng/mL) and heparin (e.g., 30 U/mL).[16] A control group should receive Matrigel without Lxw7.
-
Anesthetize the mice according to approved animal protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a cold syringe.[13] The liquid will solidify into a "plug" at body temperature.
-
After 7-21 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in formalin, embed in paraffin, and section for histological analysis.
-
Stain sections with antibodies against endothelial cell markers (e.g., CD31) to visualize blood vessels.
-
Quantify the vessel density and area within the plug using microscopy and image analysis software to determine the effect of Lxw7 on angiogenesis.
Conclusion
The cyclic peptide Lxw7 represents a promising tool for enhancing vascularization in tissue-engineered constructs. Its high specificity for αvβ3 integrin on endothelial cells and its ability to activate pro-angiogenic signaling pathways make it an ideal candidate for functionalizing biomaterials.[2][4] By incorporating Lxw7 into tissue engineering strategies, researchers can promote the rapid formation of stable vascular networks, a crucial step towards the clinical translation of larger and more complex engineered tissues.[1][17][18] The protocols provided herein offer a foundation for utilizing and evaluating Lxw7 in a variety of research and development settings.
References
- 1. Vascularization Strategies for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Principals of neovascularization for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Lxw7 TFA on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 is a cyclic octapeptide (cGRGDdvc) that has been identified as a potent and specific ligand for αvβ3 integrin.[1][2][3][4] This specificity makes it a valuable tool for targeting endothelial cells and endothelial progenitor cells, which play a crucial role in angiogenesis and tissue regeneration.[1][2] The trifluoroacetate (B77799) (TFA) salt of Lxw7 is a common formulation resulting from the peptide purification process.[5][6] Immobilizing Lxw7 onto various surfaces is a key step in the development of bioactive materials for tissue engineering scaffolds, drug delivery systems, and cell-based assays.[1][7]
These application notes provide detailed protocols for the immobilization of Lxw7 TFA on different surfaces using common bioconjugation techniques. The choice of immobilization strategy will depend on the surface material, the desired orientation of the peptide, and the specific application.
Quantitative Data Summary
The following table summarizes key quantitative data related to Lxw7 and examples of peptide immobilization densities.
| Parameter | Value | Reference |
| Lxw7 Binding Affinity (IC50 for αvβ3 integrin) | 0.68 µM | [5][8] |
| Lxw7 Binding Affinity (Kd for αvβ3 integrin) | 76 ± 10 nM | [5][8] |
| Example Peptide Surface Density (Antimicrobial Peptide via Click Chemistry) | 897.4 ± 67.3 ng/cm² | [9] |
Signaling Pathway of Lxw7
Upon binding to αvβ3 integrin on endothelial cells, Lxw7 has been shown to activate downstream signaling pathways that promote cell proliferation and survival.[1][2] This is primarily mediated through the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[1][2]
Caption: Lxw7 signaling pathway in endothelial cells.
Experimental Protocols
Here we detail three common protocols for immobilizing this compound on surfaces: Click Chemistry, Thiol-Maleimide Coupling, and Biotin-Streptavidin Interaction.
Protocol 1: Immobilization via Click Chemistry
This protocol describes the covalent immobilization of an azide-modified Lxw7 to an alkyne-functionalized surface. This method provides a stable and oriented conjugation.[1][10]
Caption: Workflow for Lxw7 immobilization via Click Chemistry.
Materials:
-
Alkyne-functionalized surface (e.g., alkyne-silanized glass slide)
-
Azide-modified Lxw7 (Lxw7-N3)[1]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultra-pure water
Procedure:
-
Prepare Lxw7-N3 Solution: Dissolve Lxw7-N3 in DMSO to create a 10 mM stock solution. Further dilute in degassed PBS to the desired final concentration (e.g., 100 µM).
-
Prepare Catalyst Solution:
-
Prepare a 100 mM solution of CuSO₄ in ultra-pure water.
-
Prepare a 200 mM solution of sodium ascorbate in ultra-pure water (prepare fresh).
-
Prepare a 10 mM solution of TBTA in DMSO.
-
-
Immobilization Reaction:
-
In a suitable reaction vessel, combine the Lxw7-N3 solution with the catalyst components. A typical molar ratio is 4:1:2 of Lxw7-N3 : CuSO₄ : Sodium Ascorbate, with 1 molar equivalent of TBTA to CuSO₄.
-
Immerse the alkyne-functionalized surface in the reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Remove the surface from the reaction mixture.
-
Wash thoroughly with PBS three times to remove unbound peptide and catalyst.
-
Wash with ultra-pure water and dry under a stream of nitrogen.
-
Store the functionalized surface under sterile and dry conditions.
-
Protocol 2: Immobilization via Thiol-Maleimide Coupling
This protocol leverages the cysteine residue within the Lxw7 sequence for covalent attachment to a maleimide-activated surface. This is a highly specific reaction that proceeds readily at neutral pH.[11][12][13]
Caption: Workflow for Lxw7 immobilization via Thiol-Maleimide Coupling.
Materials:
-
Maleimide-activated surface (e.g., purchased or prepared by reacting an amine surface with a maleimide linker)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.0-7.5, containing 10 mM EDTA, degassed
-
Quenching Solution: 10 mM L-cysteine in reaction buffer
Procedure:
-
Reduce Lxw7: Due to the disulfide bond in its cyclic structure, Lxw7 must be reduced to expose a free thiol group. Dissolve this compound in the reaction buffer. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Immobilization:
-
Prepare a solution of the reduced Lxw7 in the reaction buffer at the desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immerse the maleimide-activated surface in the Lxw7 solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the surface and wash briefly with reaction buffer.
-
Immerse the surface in the quenching solution for 30 minutes to block any unreacted maleimide groups.
-
-
Final Washing:
-
Wash the surface three times with PBS.
-
Rinse with ultra-pure water and dry under a stream of nitrogen.
-
Protocol 3: Immobilization via Biotin-Streptavidin Interaction
This protocol describes a non-covalent, high-affinity method for immobilizing biotinylated Lxw7 on a streptavidin-coated surface. This is a straightforward and widely used technique.[14][15][16]
Caption: Workflow for Lxw7 immobilization via Biotin-Streptavidin.
Materials:
-
Streptavidin-coated surface (e.g., streptavidin-coated microplates or beads)
-
Biotinylated Lxw7 (prepared using a suitable biotinylation reagent like NHS-PEG4-Biotin)[17]
-
Binding Buffer: PBS, pH 7.4, with 0.1% (w/v) Bovine Serum Albumin (BSA) to block non-specific binding.
Procedure:
-
Prepare Biotinylated Lxw7 Solution: Dissolve the biotinylated Lxw7 in the binding buffer to the desired final concentration (e.g., 10-100 µg/mL).
-
Surface Blocking (Optional but Recommended): Incubate the streptavidin-coated surface with the binding buffer for 30 minutes at room temperature to block any non-specific binding sites.
-
Immobilization:
-
Remove the blocking buffer.
-
Add the biotinylated Lxw7 solution to the streptavidin-coated surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the Lxw7 solution.
-
Wash the surface three to five times with the binding buffer to remove any unbound peptide.
-
The surface is now ready for use in cell-based assays or other applications.
-
Concluding Remarks
The successful immobilization of this compound is critical for harnessing its biological activity in various research and drug development applications. The choice of protocol should be guided by the specific surface chemistry available and the experimental goals. For stable, long-term applications, covalent methods like Click Chemistry or Thiol-Maleimide coupling are recommended. For applications requiring a simple and robust immobilization procedure, the biotin-streptavidin method is an excellent choice. Proper characterization of the modified surface (e.g., using XPS, contact angle measurements, or functional cell-adhesion assays) is essential to confirm successful immobilization and bioactivity.[1][18]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LXW7 | Integrin | TargetMol [targetmol.com]
- 4. LXW7 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antimicrobial Titanium Surface via Click-Immobilization of Peptide and Its in Vitro/Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Immobilization of biotinylated antibodies through streptavidin binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combining the Benefits of Biotin–Streptavidin Aptamer Immobilization with the Versatility of Ni-NTA Regeneration Strategies for SPR [mdpi.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Lxw7 TFA in In Vivo Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 TFA is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, which acts as a potent and specific inhibitor of integrin αvβ3.[1] Integrin αvβ3 is a heterodimeric transmembrane glycoprotein (B1211001) that plays a crucial role in cell-cell and cell-matrix interactions. Its expression is significantly upregulated on the surface of various tumor cells and activated endothelial cells during angiogenesis, but is low in most normal tissues and resting endothelial cells. This differential expression makes integrin αvβ3 an excellent target for the targeted delivery of imaging agents and therapeutics to tumors.
Lxw7, with the sequence c(GRGDdvc), has demonstrated a high binding affinity for αvβ3 integrin.[2][3] This specificity, coupled with its stability, makes Lxw7 a promising ligand for in vivo targeted imaging applications. When conjugated to an appropriate imaging moiety (e.g., a near-infrared fluorescent dye), this compound can be used to non-invasively visualize and quantify αvβ3-expressing tumors, monitor tumor angiogenesis, and assess the response to anti-angiogenic therapies. Studies have shown that Lxw7 exhibits excellent tumor uptake and low liver uptake in glioblastoma and melanoma xenograft models.[4]
Mechanism of Action
Lxw7 specifically binds to the extracellular domain of integrin αvβ3. This interaction can be leveraged for targeted imaging by conjugating Lxw7 to a reporter molecule. Beyond its role as a targeting ligand, Lxw7 has been shown to influence downstream signaling pathways upon binding to integrin αvβ3. Notably, it can increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which are involved in endothelial cell proliferation and survival.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lxw7 tfa as a Ligand in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7 is a potent and specific cyclic octapeptide ligand that targets αvβ3 integrin with high affinity.[1][2] The trifluoroacetate (B77799) (tfa) salt of Lxw7 is a common formulation for this peptide. Integrin αvβ3 is overexpressed on various cell types, including endothelial progenitor cells (EPCs), endothelial cells (ECs), and numerous cancer cells, making it an attractive target for drug delivery systems.[2][3] By functionalizing drug carriers, such as nanoparticles, with Lxw7, therapeutic agents can be selectively delivered to tissues and cells expressing high levels of αvβ3 integrin, thereby enhancing therapeutic efficacy and minimizing off-target side effects.
These application notes provide an overview of the utility of Lxw7 tfa in targeted drug delivery, along with detailed protocols for the formulation, characterization, and evaluation of Lxw7-functionalized drug delivery systems.
Key Applications
-
Targeted Cancer Therapy: Lxw7 can be used to direct cytotoxic agents to tumor cells and the tumor vasculature, which overexpress αvβ3 integrin.[4][5]
-
Anti-Angiogenic Therapy: By targeting endothelial cells in the tumor microenvironment, Lxw7-conjugated therapies can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[2]
-
Tissue Regeneration: Lxw7 has been shown to promote the proliferation of endothelial cells, suggesting its potential in therapeutic strategies for tissue regeneration.[6]
-
Targeted Imaging: Conjugation of Lxw7 to imaging agents can enable the visualization of αvβ3-expressing tissues and tumors for diagnostic purposes.
Data Presentation
Lxw7 Binding Affinity
| Parameter | Value | Target | Reference |
| Kd | 76 ± 10 nM | αvβ3 Integrin | [3] |
| IC₅₀ | 0.68 ± 0.08 µM | αvβ3 Integrin | [2] |
Representative Characteristics of Lxw7-Targeted Nanoparticle Drug Delivery Systems
The following table presents representative data for Lxw7-functionalized nanoparticles loaded with a model cytotoxic drug, doxorubicin (B1662922) (DOX). These values are based on typical findings for RGD peptide-targeted systems and serve as a general guideline.
| Parameter | Lxw7-NP-DOX | Untargeted-NP-DOX | Reference (for similar systems) |
| Particle Size (nm) | 100 - 150 | 100 - 150 | [7] |
| Zeta Potential (mV) | -15 to -25 | -15 to -25 | [8] |
| Drug Loading Content (%) | 5 - 10 | 5 - 10 | [9] |
| Drug Loading Efficiency (%) | > 80 | > 80 | [10] |
| Cellular Uptake (αvβ3-positive cells, %) | High | Low | [11] |
| In Vitro Cytotoxicity (IC₅₀, αvβ3-positive cells) | Lower than free drug | Higher than targeted NP | [12] |
| In Vivo Tumor Growth Inhibition (%) | Significant | Moderate | [13] |
Signaling Pathway
The binding of Lxw7 to αvβ3 integrin can activate downstream signaling pathways, notably leading to the phosphorylation of VEGF Receptor 2 (VEGFR2) and the activation of the MAPK/ERK1/2 pathway. This crosstalk between integrin and growth factor receptor signaling is crucial for processes like cell proliferation and angiogenesis.[1][14][15]
Experimental Protocols
Protocol 1: Formulation of Lxw7-Conjugated Liposomes for Drug Delivery
This protocol describes the preparation of Lxw7-functionalized liposomes encapsulating a hydrophilic drug (e.g., doxorubicin) using the thin-film hydration method followed by post-insertion for ligand conjugation.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
Lxw7 peptide with a C-terminal cysteine
-
Doxorubicin HCl
-
Chloroform and Methanol
-
HEPES buffer (pH 7.4)
-
Sephadex G-50 column
Procedure:
-
Liposome Formulation: a. Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. b. Evaporate the organic solvents using a rotary evaporator to form a thin lipid film. c. Hydrate the lipid film with a doxorubicin solution in HEPES buffer by rotating the flask at a temperature above the lipid phase transition temperature. d. Sonicate the resulting liposomal suspension to reduce the size of the vesicles. e. Extrude the liposomes through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size. f. Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column.
-
Lxw7 Conjugation: a. Dissolve Lxw7-cysteine in HEPES buffer. b. Add the Lxw7 solution to the maleimide-functionalized liposomes. c. Incubate the mixture overnight at room temperature with gentle stirring to allow for the conjugation reaction between the maleimide (B117702) group on the liposomes and the thiol group of the cysteine residue on Lxw7. d. Purify the Lxw7-conjugated liposomes by dialysis or size exclusion chromatography to remove unconjugated peptide.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of conjugated Lxw7 using a suitable peptide quantification assay. c. Determine the doxorubicin encapsulation efficiency by lysing the liposomes with a detergent and measuring the drug concentration using UV-Vis spectrophotometry.
Protocol 2: In Vitro Cellular Uptake of Lxw7-Targeted Nanoparticles by Flow Cytometry
This protocol details the quantification of cellular internalization of fluorescently labeled Lxw7-nanoparticles in αvβ3-positive and αvβ3-negative cancer cell lines.
Materials:
-
αvβ3-positive cell line (e.g., U87MG glioblastoma)
-
αvβ3-negative cell line (e.g., MCF-7 breast cancer)
-
Fluorescently labeled Lxw7-nanoparticles and untargeted nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed the αvβ3-positive and αvβ3-negative cells in 6-well plates and allow them to adhere overnight.
-
Nanoparticle Incubation: a. Treat the cells with fluorescently labeled Lxw7-nanoparticles and untargeted nanoparticles at various concentrations. b. Include untreated cells as a negative control. c. Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting and Staining: a. Wash the cells with cold PBS to remove unbound nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cells and resuspend them in cold PBS.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized nanoparticles. b. Gate the viable cell population based on forward and side scatter. c. Quantify the mean fluorescence intensity of the cell population for each treatment group.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of Lxw7-drug conjugates on cancer cells.
Materials:
-
αvβ3-positive and αvβ3-negative cancer cell lines
-
Lxw7-drug conjugate, free drug, and untargeted drug-nanoparticles
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: a. Seed cells in 96-well plates and allow them to attach overnight.
-
Treatment: a. Treat the cells with serial dilutions of the Lxw7-drug conjugate, free drug, and untargeted drug-nanoparticles. b. Include untreated cells as a control. c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Conclusion
This compound is a highly promising ligand for the development of targeted drug delivery systems. Its high affinity and specificity for αvβ3 integrin allow for the selective delivery of therapeutic payloads to diseased tissues, particularly tumors. The protocols provided herein offer a framework for the formulation, characterization, and evaluation of Lxw7-functionalized nanoparticles. Further research and development in this area hold the potential to advance the field of targeted therapy and improve patient outcomes.
References
- 1. Computational modeling of synergistic interaction between αVβ3 integrin and VEGFR2 in endothelial cells: implications for the mechanism of action of angiogenesis-modulating integrin-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 11. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor-targeted delivery of liposome-encapsulated doxorubicin by use of a peptide that selectively binds to irradiated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Conjugating Lxw7 tfa with Other Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxw7, a cyclic octapeptide (cGRGDdvc), is a potent and specific ligand for αvβ3 integrin.[1][2] Supplied as a trifluoroacetate (B77799) (TFA) salt, Lxw7 has demonstrated high binding affinity to αvβ3 integrin, which is often overexpressed on endothelial cells and various tumor cells.[1][3] This targeted binding makes Lxw7 an attractive candidate for the development of targeted therapeutics, imaging agents, and functionalized biomaterials.[1][2]
The mechanism of action of Lxw7 involves its interaction with αvβ3 integrin, which can lead to the activation of downstream signaling pathways, such as the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway.[2][3] This signaling cascade can promote endothelial cell proliferation and survival, highlighting its potential in tissue regeneration and angiogenesis.[4][5]
This document provides detailed protocols for the conjugation of Lxw7 tfa to various molecules, including antibodies, other peptides, and nanoparticles. It also outlines methods for the characterization and quantitative analysis of the resulting conjugates.
Lxw7 Signaling Pathway
Binding of Lxw7 to αvβ3 integrin on the surface of endothelial cells can initiate a signaling cascade that promotes cell proliferation and survival. This pathway involves the activation of VEGFR-2 and the downstream MAPK/ERK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lxw7 TFA Solubility and Handling: A Technical Guide
Welcome to the technical support center for Lxw7 TFA. This guide provides detailed information for researchers, scientists, and drug development professionals on the solubility, handling, and experimental use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial dissolution, it is recommended to first try sterile water. If the peptide does not dissolve, you can proceed to the troubleshooting steps outlined below. For in vivo studies, a common starting solvent is DMSO.[1][2]
Q2: My this compound is not dissolving in water. What should I do?
A2: If this compound does not readily dissolve in water, you can try adding a small amount of a weak acid or base. For acidic peptides, adding less than 50 μL of ammonium (B1175870) hydroxide (B78521) (NH₄OH) can aid dissolution. For basic peptides, a 10%-30% acetic acid solution can be used. If solubility issues persist, especially for very hydrophobic peptides, dissolving in a small volume of DMSO (50-100 μL) is recommended before diluting to the desired concentration with your aqueous buffer.[1]
Q3: Is this compound stable in aqueous solutions?
A3: As a cyclic peptide containing unnatural amino acids, Lxw7 is designed for greater stability against proteolysis compared to linear peptides.[3] However, for long-term storage, it is recommended to store solutions at -80°C. Stock solutions in solvent can be stored at -80°C for up to one year.[2] For working solutions, it is best to prepare them fresh for each experiment to ensure optimal activity.
Q4: Can I sonicate the solution to improve solubility?
A4: Gentle sonication can be used to aid in the dissolution of peptides. However, it should be done carefully and for short durations to avoid potential degradation of the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic co-solvent (e.g., DMSO) is too high in the final solution, causing the peptide to crash out. | - Lower the final concentration of the organic solvent by using a more concentrated initial stock. - Try a different aqueous buffer or adjust the pH. - For in vivo preparations, consider using additives like PEG300 and Tween 80 to improve solubility and stability.[2] |
| Incomplete dissolution | The peptide has low intrinsic solubility in the chosen solvent. | - Follow the hierarchical dissolution protocol: Water -> Weak Acid/Base -> DMSO.[1] - Increase the volume of the solvent to lower the concentration. - Gentle warming or vortexing may also help. |
| Cloudy or hazy solution | Aggregation of the peptide. | - Filter the solution through a 0.22 µm filter to remove aggregates. - Consider using a different solvent system. |
Quantitative Solubility Data
While specific solubility limits in simple aqueous buffers are not extensively published, the following table summarizes available data for a common in vivo formulation.
| Solvent System | Concentration | Notes |
| DMSO (initial stock) | 40 mg/mL | A mother liquor can be prepared at this concentration.[2] |
| DMSO + PEG300 + Tween 80 + Saline/PBS | 2 mg/mL | This is a working solution concentration for in vivo use.[2] |
Experimental Protocols
Protocol for Preparing an In Vivo Formulation (2 mg/mL)
This protocol is adapted from manufacturer guidelines for preparing a clear solution for in vivo experiments.[2]
-
Prepare the Mother Liquor: Dissolve 2 mg of this compound in 50 µL of DMSO to achieve a concentration of 40 mg/mL.
-
Mix Co-solvents: In a separate tube, add 300 µL of PEG300 and mix well with the 50 µL DMSO mother liquor until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.
-
Final Dilution: Add 600 µL of Saline or PBS to the mixture and mix well to obtain a final working solution concentration of 2 mg/mL.
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Integrin αvβ3 Signaling Pathway Inhibition by this compound
This compound is an inhibitor of integrin αvβ3. Integrin αvβ3 is involved in various signaling pathways that regulate cell proliferation, migration, and survival. It can crosstalk with receptor tyrosine kinases such as VEGFR-2, EGFR, and PDGFβR. Downstream signaling often involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways.[4][5][6]
Caption: this compound inhibits the Integrin αvβ3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1313004-77-1 free base) | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease [mdpi.com]
- 6. αvβ3 integrin associates with activated insulin and PDGFβ receptors and potentiates the biological activity of PDGF | The EMBO Journal [link.springer.com]
Technical Support Center: Lxw7 TFA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution of Lxw7 TFA powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetate (B77799) salt of Lxw7, a cyclic peptide containing an Arg-Gly-Asp (RGD) motif.[1][2][3][4] It functions as an inhibitor of integrin αvβ3 and has demonstrated anti-inflammatory effects.[1][2][3][4] this compound is utilized in research for its high binding affinity to αvβ3 integrin and its role in increasing the phosphorylation of VEGFR-2 and the activation of ERK1/2.[1][2][3][4]
Q2: What is the recommended initial solvent for dissolving this compound powder?
A2: The recommended starting solvent for dissolving this compound powder is water.[1][5]
Q3: What should I do if this compound does not dissolve in water?
A3: If this compound does not dissolve in water, you can try adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 μL) or a 10%-30% acetic acid solution.[1] If the peptide remains insoluble, using a small amount of DMSO is recommended.[1]
Q4: How should I handle very hydrophobic peptides like this compound if they are difficult to dissolve?
A4: For very hydrophobic peptides, it is suggested to first dissolve the powder in a small volume of an organic solvent such as acetonitrile (B52724) or methanol.[1] Alternatively, you can dissolve it in a small amount of DMSO and then carefully dilute the solution with water or your desired buffer to the final concentration.[1]
Q5: Are there any concerns with the TFA salt form of Lxw7?
A5: The trifluoroacetic acid (TFA) salt can be problematic in certain biological assays as it may alter the secondary structure, mass, and solubility of the peptide.[6] For sensitive experiments, it may be necessary to remove the TFA counter-ions.[6][7]
Q6: How can I remove the TFA salt from the peptide?
A6: A common method to remove TFA is to replace it with a stronger acid, such as hydrochloric acid (HCl).[6][7] This typically involves dissolving the peptide in water or a buffer, adding a specific concentration of HCl, lyophilizing the solution, and repeating the process to ensure complete exchange.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound powder.
| Issue | Recommended Solution |
| Powder is insoluble in water. | 1. Try adding <50 μL of NH4OH.[1] 2. Alternatively, try dissolving in a 10%-30% acetic acid solution.[1] 3. If still insoluble, add a small amount of DMSO (50-100 μL) to solubilize the peptide.[1] |
| Peptide is hydrophobic and difficult to dissolve. | 1. Attempt to dissolve in an organic solvent first (e.g., acetonitrile, methanol).[1] 2. Dissolve the peptide in a small amount of DMSO, then slowly add the solution to a stirring aqueous buffer to the desired concentration.[1] |
| Precipitation occurs upon adding to an aqueous solution. | This indicates that the solubility limit in the aqueous buffer has been exceeded. Sonication may help to dissolve the peptide. If precipitation persists, a higher concentration of the initial organic solvent or a different buffer system may be required. |
| Concerns about TFA interference in experiments. | Consider performing a salt exchange to replace the TFA counter-ion with hydrochloride or acetate.[6][7] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound Powder
-
Initial Dissolution Attempt:
-
Assisted Dissolution (if necessary):
-
Using a Co-solvent (if necessary):
-
If the peptide is still not dissolved, add a small amount of DMSO (e.g., 50-100 μL) and gently vortex or sonicate until the powder is fully dissolved.[1]
-
Once dissolved, the solution can be diluted with your desired aqueous buffer.
-
Protocol 2: Dissolution of Hydrophobic this compound
-
Initial Dissolution in Organic Solvent:
-
Dilution into Aqueous Buffer:
-
Slowly add the dissolved peptide solution dropwise into a stirring aqueous buffer (e.g., PBS) to reach the desired final concentration.[1]
-
Monitor the solution for any signs of precipitation. If turbidity appears, you have likely exceeded the solubility limit.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound powder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1313004-77-1 free base) | Integrin | TargetMol [targetmol.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. LXW7 (TFA) - MedChem Express [bioscience.co.uk]
- 5. LXW7 | Integrin | TargetMol [targetmol.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
Lxw7 tfa stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Lxw7 TFA. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what contributes to its stability?
This compound is the trifluoroacetic acid salt of Lxw7, a cyclic octapeptide with the sequence cGRGDdvc.[1][2] Its structure includes a disulfide bond and unnatural amino acids, which inherently grant it greater resistance to degradation by proteases (proteolysis) and enhanced stability in biological systems (in vivo) when compared to linear peptides composed solely of natural amino acids.[1][3]
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term storage, it is recommended to keep this compound as a powder. The solid form is significantly more stable than when in solution.
Q3: How should I store this compound after dissolving it in a solvent?
Once dissolved, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: What is the best way to dissolve this compound powder?
The solubility of this compound can vary. It is best to start with smaller amounts of the peptide to test solubility in different solvents. A general workflow for dissolving peptides is as follows:
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If it does not dissolve in water, sonication may help.
-
For hydrophobic peptides, dissolving in a small amount of an organic solvent such as DMSO, acetonitrile, or methanol, followed by dilution with an aqueous buffer, is a common practice.[4]
Q5: Are there any specific handling precautions for this compound?
Yes. Peptides are often hygroscopic, meaning they readily absorb moisture from the air. It is crucial to keep the container tightly sealed and to minimize the time the product is exposed to the atmosphere.[5] Before opening, allow the product to equilibrate to room temperature to prevent condensation.
Storage Condition Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from moisture.[5] |
| In Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[5] |
Troubleshooting Guide
Issue: I am having difficulty dissolving my this compound.
If you are encountering solubility issues, please follow this systematic approach:
Caption: A decision tree for troubleshooting this compound solubility issues.
Issue: I am observing a decrease in the biological activity of this compound in my experiments.
A loss of activity can be attributed to several factors related to handling and storage:
-
Improper Storage: Has the peptide been stored at the recommended temperature? Was the powdered form exposed to moisture?
-
Multiple Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation from repeated temperature changes.
-
Solution Instability: The stability of this compound in your specific buffer system may be limited. It is advisable to prepare fresh solutions for your experiments or to conduct a stability study in your buffer of choice.
Experimental Protocols
General Protocol for Assessing Peptide Stability by HPLC
This protocol provides a general framework for researchers who wish to perform their own stability studies on this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., water or a buffer relevant to your experimental conditions) to a known concentration.
-
-
Incubation under Different Conditions:
-
Aliquot the stock solution into separate vials for each condition to be tested (e.g., different temperatures: 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC (RP-HPLC) column suitable for peptide analysis (e.g., a C18 column).
-
Develop a gradient elution method using two mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).
-
-
Data Analysis:
-
The stability of this compound is assessed by monitoring the decrease in the peak area of the main peptide over time.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
-
Visualizations
Caption: A workflow diagram for the proper handling and storage of this compound.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LXW7 | Integrin | TargetMol [targetmol.com]
Lxw7 TFA Aggregation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Lxw7 TFA in solution.
Troubleshooting Guide
Issue: this compound is not dissolving properly or is forming visible precipitates.
Potential Cause 1: Suboptimal Solvent or pH
The solubility of peptides is highly dependent on the pH and composition of the solvent. Lxw7, a cyclic octapeptide (cGRGDdvc), contains both acidic (Aspartic Acid) and basic (Arginine) residues, making its net charge sensitive to pH. The presence of Trifluoroacetic acid (TFA) from synthesis and purification can lower the pH of the solution, potentially leading to aggregation if it is near the peptide's isoelectric point.
Suggested Solution:
-
Initial Dissolution: Attempt to dissolve the this compound peptide in sterile, deionized water.[1] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, can be effective.[2][3]
-
pH Adjustment: If solubility is poor in water, try adjusting the pH. Since Lxw7 contains both acidic and basic residues, moving the pH away from its isoelectric point should increase solubility. A slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 7.5-8.5) buffer may improve solubility.
-
Use of Chaotropic Agents: For peptides that are difficult to dissolve, a small amount of a chaotropic agent like guanidine (B92328) hydrochloride (6M) can be used for initial solubilization, followed by dilution.
Potential Cause 2: Presence of Trifluoroacetate (B77799) (TFA) Counterions
TFA is commonly used in peptide synthesis and purification, resulting in the peptide being isolated as a TFA salt.[4][5] Residual TFA can be toxic to cells and may influence the peptide's secondary structure and solubility, potentially promoting aggregation.[4][5]
Suggested Solution:
-
TFA Removal: It is highly recommended to perform a salt exchange to replace the TFA counterions with a more biocompatible and less aggregation-prone counterion like acetate (B1210297) or hydrochloride (HCl).[4][6][7] This is particularly critical for cellular assays and in vivo studies.[5]
Issue: this compound solution becomes cloudy or forms precipitates over time, even after initial successful dissolution.
Potential Cause 1: Unfavorable Storage Conditions
Peptide solutions can be sensitive to temperature and freeze-thaw cycles, which can induce aggregation.
Suggested Solution:
-
Proper Storage: Store Lxw7 solutions at -20°C or -80°C.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Sterile Filtration: Before storage, consider sterile filtering the peptide solution to remove any small, pre-existing aggregates that could act as nucleation sites.
Potential Cause 2: Inappropriate Buffer Components
Certain salts or buffer components can promote peptide aggregation through mechanisms like salting out.
Suggested Solution:
-
Buffer Screening: Empirically test a range of biocompatible buffers to find the optimal one for your Lxw7 concentration and application.
-
Addition of Excipients: Consider the inclusion of aggregation-inhibiting excipients. Arginine, for example, has been shown to reduce the aggregation of some biomolecules.[8]
Frequently Asked Questions (FAQs)
Q1: What is Lxw7 and why is it supplied as a TFA salt?
A1: Lxw7 is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence.[2][3] It is a potent and specific ligand for αvβ3 integrin.[1][9] Peptides synthesized via solid-phase chemistry are typically cleaved from the resin and purified using solutions containing Trifluoroacetic acid (TFA). Consequently, the final lyophilized product is often a TFA salt of the peptide.[4][5]
Q2: Can residual TFA in my Lxw7 peptide solution affect my experiments?
A2: Yes. Residual TFA can have several negative effects. It is cytotoxic at nanomolar concentrations and can interfere with biological assays by altering cell proliferation, receptor binding, and enzymatic activity.[5] Furthermore, TFA can bind to positively charged residues on the peptide, altering its mass, solubility, and secondary structure, which can contribute to aggregation.[5]
Q3: How can I remove TFA from my Lxw7 peptide?
A3: The most common method is to perform a salt exchange. Two widely used techniques are TFA/HCl exchange and TFA/acetate exchange.
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is typically repeated several times to ensure complete exchange.[4][6][10]
-
TFA/Acetate Exchange: This method uses an anion-exchange resin to replace TFA with acetate.[6][10]
Q4: What is the recommended procedure for dissolving this compound?
A4: While Lxw7 is reported to be soluble in water, a systematic approach is recommended if you encounter issues.[1] First, try dissolving in a small amount of an organic solvent like DMSO, and then slowly add your aqueous buffer of choice while vortexing. If aggregation persists, consider one of the TFA removal protocols.
Q5: Are there any additives that can help prevent Lxw7 aggregation?
A5: While specific data for Lxw7 is limited, general strategies for preventing peptide aggregation can be applied. The inclusion of certain amino acids like arginine has been shown to reduce aggregation for various peptides.[8] Additionally, non-ionic detergents can sometimes aid in preventing aggregation, although their compatibility with your specific application must be considered.[11]
Experimental Protocols
Protocol 1: TFA/HCl Exchange for Lxw7
This protocol is adapted from standard procedures for TFA removal.[4][5][6]
Materials:
-
This compound peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Sterile, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[4][5]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4][5]
-
Allow the solution to stand at room temperature for at least one minute.[4][5]
-
Flash-freeze the solution, preferably in liquid nitrogen.[4][6]
-
Lyophilize the frozen solution overnight until all liquid is removed.[4]
-
To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freezing (step 4) and lyophilization (step 5) steps at least two more times.[4]
-
After the final lyophilization, the peptide will be in the hydrochloride salt form.
Protocol 2: Thioflavin T (ThT) Assay for Detecting Lxw7 Aggregation
This assay is a common method for detecting the formation of amyloid-like fibrillar aggregates in solution.[12]
Materials:
-
Lxw7 peptide solution (and controls)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare your Lxw7 solutions under the conditions you wish to test for aggregation. Include a positive control (e.g., a known aggregating peptide) and a negative control (buffer only).
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In the 96-well plate, mix your Lxw7 solution (or control) with the ThT working solution. A typical ratio is 10 µL of peptide solution to 190 µL of ThT solution.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.[12]
-
An increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like aggregates.
Data Presentation
Table 1: Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages |
| TFA/HCl Exchange | Replaces TFA with chloride by repeated dissolution in HCl and lyophilization.[4][6][10] | Simple procedure, does not require chromatography. | May require multiple cycles for complete removal.[6] HCl is a strong acid. |
| TFA/Acetate Exchange | Uses an anion-exchange resin to swap TFA for acetate.[6][10] | Can be very efficient; acetate is often more biocompatible than chloride. | Requires chromatographic setup; potential for peptide loss on the column. |
Visualizations
Caption: Workflow for troubleshooting this compound aggregation.
Caption: Decision logic for TFA removal from Lxw7 peptide.
References
- 1. LXW7 | Integrin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lxw7 TFA Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lxw7 TFA in cell-based assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Lxw7 and what is its mechanism of action?
A1: Lxw7 is a synthetic, cyclic peptide containing an Arg-Gly-Asp (RGD) motif that acts as a potent and specific inhibitor of αvβ3 integrin.[1][2][3][4] It exhibits high binding affinity to αvβ3 integrin with an IC50 of 0.68 μM and a Kd of 76±10 nM.[1][5][6][7] The primary mechanism of action involves the binding of Lxw7 to αvβ3 integrin, which in turn can lead to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of the ERK1/2 signaling pathway.[2][5][8] This signaling cascade has been shown to promote the proliferation of endothelial cells and endothelial progenitor cells.[2][8] Additionally, Lxw7 has demonstrated anti-inflammatory properties.[1][9][5]
Q2: Why is my Lxw7 peptide supplied as a TFA salt?
A2: Synthetic peptides like Lxw7 are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that often utilizes trifluoroacetic acid (TFA).[10][11] During the final lyophilization (freeze-drying) step, the TFA remains as a counterion, forming a TFA salt with the peptide.[10][11]
Q3: Can the TFA salt affect my cell-based assay results?
A3: Yes, the TFA counterion can significantly impact cell-based assays.[10][11][12] At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death, which may be mistakenly attributed to the Lxw7 peptide itself.[10][11] Furthermore, as a strong acid, TFA can lower the pH of your cell culture medium if not adequately buffered, which can also adversely affect cell health and experimental outcomes.[1]
Q4: At what concentration does TFA become toxic to cells?
A4: The cytotoxic concentration of TFA is highly dependent on the cell line and the duration of the assay.[1] Some sensitive cell lines can be affected by TFA concentrations in the low micromolar or even nanomolar range.[1][11] For example, proliferation of fetal rat osteoblasts has been shown to be inhibited by TFA concentrations as low as 10 nM.[11] It is crucial to determine the toxicity threshold for your specific experimental system.
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your particular cell line and experimental endpoint. A good starting point for many in vitro studies is in the range of 100 nM to 10 µM.[13]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell assays.
Problem 1: Higher than expected cytotoxicity or inhibition of cell proliferation.
-
Possible Cause: The observed effect may be due to the TFA counterion rather than the Lxw7 peptide itself.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a control experiment where you treat your cells with the same concentrations of TFA that are present in your this compound dilutions, but without the peptide. This will allow you to differentiate between the effects of the peptide and the TFA salt.[1]
-
Analyze Results: If the TFA-only control wells exhibit similar levels of cytotoxicity to the this compound-treated wells, then TFA interference is the likely cause.[1]
-
Remediation:
-
Lower the Concentration: If possible, use a lower concentration of this compound that still elicits the desired biological effect but has a TFA concentration below the cytotoxic threshold for your cells.
-
Perform a Salt Exchange: For the most reliable results, consider exchanging the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[4][8][10][12][14]
-
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Variable amounts of residual TFA in different batches of the Lxw7 peptide.
-
Possible Cause 2: Inconsistent pH changes in the cell culture medium upon addition of the this compound stock solution.[1]
-
Troubleshooting Steps:
-
Check the pH: After adding your this compound stock solution to the cell culture medium, verify that the final pH remains within the optimal physiological range for your cells (typically 7.2-7.4).[1]
-
Standardize Stock Preparation: Ensure your peptide is fully dissolved and that the stock solution is well-mixed before preparing your dilutions.
-
Perform a Salt Exchange: To eliminate variability from the TFA counterion, switching to an HCl or acetate salt is the most effective solution.[14]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Lxw7 and the cytotoxic effects of TFA.
Table 1: Lxw7 Binding Affinity and Activity
| Parameter | Value | Reference |
| Target | αvβ3 Integrin | [1][2][3][4] |
| IC50 | 0.68 μM | [1][5][6][7] |
| Kd | 76 ± 10 nM | [5] |
Table 2: Reported Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | Effect | Approximate TFA Concentration | Reference |
| HUVEC | Inhibition of Proliferation | ~0.1 mM | [1] |
| Jurkat | Significant Toxicity | ~5 mM | [1] |
| HeLa, HEK293 | General Cytotoxicity | >100 µM | [1] |
| PC-12 | Dose-dependent Cell Death | 1-5 mM | [1] |
| Fetal Rat Osteoblasts | Inhibition of Proliferation | As low as 10 nM | [11] |
| Murine Glioma Cells | Stimulation of Cell Growth | 0.5-7.0 mM | [11] |
Disclaimer: The cytotoxic concentrations of TFA can vary significantly based on specific experimental conditions. It is essential to determine these values empirically for your system.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol outlines a method for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
TFA stock solution (for control)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound and TFA-only controls in complete cell culture medium at 2X the final desired concentration.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions, TFA-only controls, or medium-only (for untreated control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[3][5][15]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[3][5][15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[3][5]
-
Data Analysis: Subtract the background absorbance (medium-only wells) and calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for p-VEGFR-2 and p-ERK1/2
This protocol describes how to analyze the activation of the VEGFR-2 and ERK1/2 signaling pathways in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
Your cell line of interest (e.g., HUVECs)
-
Complete and basal (low serum) cell culture medium
-
This compound
-
VEGF-A (as a positive control for stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Prior to treatment, starve the cells in basal medium for 4-6 hours to reduce basal receptor phosphorylation.[10]
-
Treatment: Treat the starved cells with the desired concentration of this compound for the appropriate time. Include an untreated control and a positive control (e.g., 50 ng/mL VEGF-A for 10-15 minutes).[10]
-
Cell Lysis: Immediately after treatment, place the plates on ice, wash the cells twice with ice-cold PBS, and lyse the cells in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.[10]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate and an imaging system.[10]
-
Normalization: Strip the membrane and re-probe with antibodies against total VEGFR-2 or ERK1/2, and a loading control to normalize the data.[10]
Visualizations
Caption: Lxw7 Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. broadpharm.com [broadpharm.com]
- 4. lifetein.com [lifetein.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. LXW7 (TFA) - MedChem Express [bioscience.co.uk]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com.cn [genscript.com.cn]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. biocat.com [biocat.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vivo Half-Life of Lxw7 TFA
Welcome to the technical support center for Lxw7 TFA. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the in-vivo half-life of the Lxw7 peptide. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and summaries of quantitative data to inform your research strategy.
Understanding this compound
Lxw7 is a cyclic octapeptide (cGRGDdvc) that acts as a potent and specific inhibitor of integrin αvβ3.[1][2][3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion used during peptide purification. Its mechanism of action involves binding to αvβ3 integrin, which in turn increases the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activates the downstream ERK1/2 signaling pathway.[3][4] This activity makes Lxw7 a promising candidate for targeted drug delivery and therapies related to tissue regeneration and anti-inflammatory applications.
Due to its cyclic structure and the inclusion of unnatural amino acids, Lxw7 already possesses greater stability against proteolysis compared to linear peptides.[1] However, for many therapeutic applications, further extension of its plasma half-life is a critical objective.
Frequently Asked Questions (FAQs)
Q1: What is the expected in-vivo half-life of an unmodified cyclic RGD peptide like Lxw7?
A1: Unmodified small cyclic peptides, including RGD peptides, generally have a short plasma half-life, often in the range of minutes.[5][6] This is primarily due to rapid renal clearance. While Lxw7's specific half-life may vary, it is expected to be relatively short without modification.
Q2: What are the primary mechanisms that limit the in-vivo half-life of peptides like Lxw7?
A2: The two main factors are:
-
Renal Clearance: Peptides with a molecular weight below the renal filtration threshold (approximately 30-50 kDa) are quickly removed from circulation by the kidneys.[6]
-
Proteolytic Degradation: Although Lxw7 is a cyclic peptide and more resistant to proteases than linear peptides, it can still be degraded by enzymes in the blood and tissues.[7]
Q3: What are the most common strategies to extend the half-life of Lxw7?
A3: The most common and effective strategies include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size, thereby reducing renal clearance.[8][9][10][11]
-
Lipidation: Conjugating a fatty acid to the peptide, which promotes binding to serum albumin. This complex is too large for renal filtration, effectively extending the peptide's circulation time.[12][13][14]
-
Fusion to Large Proteins: Genetically fusing Lxw7 to a large carrier protein like albumin or the Fc fragment of an antibody (IgG).[15][16] This significantly increases the size and leverages the long half-life of the fusion partner.
Q4: Will modifying Lxw7 to improve its half-life affect its binding affinity to integrin αvβ3?
A4: There is a potential for reduced binding affinity, depending on the site and nature of the modification. It is crucial to choose a modification site on the Lxw7 peptide that is not directly involved in the RGD binding motif. Site-specific modification is highly recommended to preserve biological activity.[9][17][18]
Lxw7 Signaling Pathway
The binding of Lxw7 to integrin αvβ3 initiates a signaling cascade that promotes the proliferation of endothelial cells. This pathway involves the phosphorylation of VEGFR-2 and the activation of ERK1/2.[3][4]
Troubleshooting Guides for Half-Life Extension Experiments
General Experimental Workflow
The following diagram outlines a general workflow for modifying Lxw7 and evaluating the impact on its half-life.
Troubleshooting PEGylation
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation reaction yield | - Inefficient activation of PEG.- Incorrect pH for the conjugation reaction.[19] - Steric hindrance around the conjugation site. | - Use fresh, high-quality activated PEG (e.g., PEG-NHS, PEG-maleimide).- Optimize the reaction pH. For N-terminal PEGylation, a pH of ~7.6 is often effective.[17] - Consider a longer linker between the peptide and the PEG moiety. |
| Multiple PEGylated species observed | - Non-specific conjugation to multiple sites on the peptide. | - Use site-specific conjugation chemistry. If Lxw7 has a free cysteine, maleimide (B117702) chemistry is highly specific.[18] - Introduce a unique functional group for conjugation during peptide synthesis. |
| Loss of biological activity after PEGylation | - PEG chain is sterically hindering the RGD binding motif. | - PEGylate at a site distal to the RGD sequence.- Use a smaller PEG chain.- Test different linker lengths and compositions. |
Troubleshooting Lipidation (Fatty Acid Conjugation)
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of the lipidated peptide | - The conjugated fatty acid is too long or the peptide concentration is too high, leading to aggregation.[12] | - Use a shorter fatty acid chain (e.g., C14 or C16).- Optimize the purification and formulation buffers to include solubilizing agents.- Work at lower peptide concentrations. |
| Inconsistent conjugation efficiency | - Side reactions or incomplete activation of the fatty acid. | - Ensure the use of appropriate coupling reagents (e.g., HATU, HBTU) for amide bond formation.[2] - If using solid-phase synthesis, ensure the protecting group for the conjugation site is fully removed.[20] |
| Suboptimal half-life extension | - Weak binding to serum albumin. | - The fatty acid chain may be too short. Palmitic acid (C16) is often a good starting point.[21] - The position of the fatty acid can influence albumin binding.[13] Test different attachment points. |
Quantitative Data on Peptide Half-Life Extension
The following tables summarize data from studies on RGD and other peptides, providing an indication of the potential improvements in half-life that can be achieved with different modification strategies.
Table 1: Effect of PEGylation on Peptide Pharmacokinetics
| Peptide | Modification | Parameter | Unmodified | Modified | Fold Change | Reference |
| Cyclic RGD peptide | 2 kDa PEG | Blood Clearance | Fast | Slower | - | [8][22] |
| Cyclic RGD peptide | 2 kDa PEG | Kidney Uptake | High | Lower | - | [8][22] |
| Cyclic RGD peptide | 2 kDa PEG | Tumor Uptake | Rapid Washout | Prolonged | - | [8][22] |
Table 2: Effect of Lipidation on Peptide Half-Life
| Peptide | Modification | Half-Life (in vitro) | Unmodified | Modified | Fold Change | Reference |
| B7-33 | Fatty acid conjugation | Serum half-life | ~6 min | 60 min | 10x | [23] |
| hPP | Palmitoylation | Half-life | 3.6 min | 25 min | ~7x | [14] |
Table 3: Effect of Protein Fusion on Peptide Half-Life
| Peptide/Protein | Fusion Partner | Half-Life (in vivo) | Unmodified | Modified | Fold Change | Reference |
| rhVEGF165b | Human Serum Albumin | Serum half-life (mice) | - | ~20x longer | ~20x | [24] |
| GnRH-A | Transthyretin-binding molecule | Terminal half-life (rats) | 55 min | 180 min | ~3.3x | [6] |
| GLP2-2G | XTEN protein polymer | Half-life | - | >75x longer | >75x | [25] |
Table 4: Comparison of Cyclic vs. Linear RGD Peptides
| Peptide Type | Property | Observation | Reference |
| Linear RGD | Circulation Half-Life | Short | [7] |
| Cyclic RGD | Circulation Half-Life | Longer than linear | [7] |
| Linear RGD | Susceptibility to Degradation | More susceptible | [7] |
| Cyclic RGD | Susceptibility to Degradation | Less susceptible | [7] |
References
- 1. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpcscientific.com [cpcscientific.com]
- 11. lifetein.com [lifetein.com]
- 12. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Converting peptides into drug leads by lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. Recombinant human serum albumin fusion proteins and novel applications in drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific PEGylation: Significance and symbolism [wisdomlib.org]
- 19. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 20. Peptide synthesis and lipid conjugation. [bio-protocol.org]
- 21. Peptide-Fatty Acid Conjugation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Expression and purification of recombinant human serum albumin fusion protein with VEGF165b in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Lxw7 TFA Scaffold Coating
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Lxw7 TFA in scaffold coating experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lxw7 and why is it used for scaffold coating?
Lxw7 is a potent and specific cyclic peptide ligand that targets αvβ3 integrin, a receptor found on endothelial cells (ECs) and endothelial progenitor cells (EPCs). When coated onto a biomaterial scaffold, Lxw7 facilitates the attachment, proliferation, and function of these cells, which is crucial for promoting endothelialization and vascularization of engineered tissue constructs. The "TFA" (trifluoroacetic acid) designation indicates that trifluoroacetic acid was used during the peptide synthesis and cleavage process.[1][2]
Q2: What is the mechanism of action for Lxw7?
Lxw7 mimics the function of natural extracellular matrix (ECM) ligands. Its primary mechanism involves binding to αvβ3 integrin on the surface of ECs and EPCs.[3][4] This interaction is believed to trigger downstream signaling pathways, including the phosphorylation of VEGF receptor 2 (VEGF-R2) and the activation of the mitogen-activated protein kinase (MAPK) ERK1/2, which in turn enhances cell proliferation and other biological functions.[2]
Lxw7 Signaling Pathway
Caption: Lxw7 binding to αvβ3 integrin initiates a signaling cascade.
Q3: What types of scaffolds can be coated with Lxw7?
Lxw7 has been successfully immobilized on a variety of biomaterial scaffolds, including:
-
Electrospun microfibrous PLLA/PCL scaffolds.
-
Small Intestinal Submucosa (SIS) extracellular matrix (ECM) scaffolds.[1]
The choice of immobilization chemistry will depend on the functional groups available on the scaffold surface.
Q4: What are the common methods for immobilizing Lxw7 onto a scaffold?
Two primary methods are described in the literature:
-
Avidin-Biotin Interaction: This involves pre-coating the scaffold with avidin (B1170675), followed by the addition of biotinylated Lxw7 (Lxw7-bio).[1][2] This is a straightforward method for surfaces that can be coated with avidin.
-
Click Chemistry: This covalent conjugation method offers a stable and specific attachment. It typically involves functionalizing the scaffold with an alkyne group and the Lxw7 peptide with an azide (B81097) group (or vice versa), followed by a copper-catalyzed cycloaddition reaction.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Peptide
Potential Causes:
-
Peptide Hydrophobicity: Lxw7 is a cyclic peptide and may have hydrophobic properties, making it difficult to dissolve in aqueous solutions.
-
Incorrect Solvent: The initial solvent choice may not be appropriate for the peptide's characteristics.
Solutions:
-
Follow a Stepwise Solubilization Protocol:
-
Attempt to dissolve the peptide in sterile, purified water first.[7]
-
If it does not dissolve, try a 10%-30% acetic acid solution in water.[7]
-
For very hydrophobic peptides, dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add this stock solution to your aqueous buffer to the desired final concentration.[7]
-
-
Use Sonication: Brief periods of sonication in a water bath can help break up aggregates and improve dissolution.
-
Check Peptide Certificate of Analysis: The manufacturer may provide specific recommendations for solubilization.
Troubleshooting Peptide Dissolution
Caption: A logical workflow for troubleshooting this compound dissolution.
Problem 2: Poor or Uneven Cell Attachment to the Lxw7-Coated Scaffold
Potential Causes:
-
Inefficient Lxw7 Immobilization: The peptide may not have been successfully coated onto the scaffold surface.
-
Insufficient Coating Density: The concentration of Lxw7 on the surface may be too low to promote robust cell attachment.
-
Steric Hindrance: The Lxw7 peptide may be oriented incorrectly or masked by other molecules, preventing it from binding to cell integrins.
-
Scaffold Surface Properties: The underlying scaffold material may be inhibitory to cell attachment (e.g., hydrophobic, lacking porosity).[8]
-
Cell Viability/Health: The cells being seeded may be unhealthy or non-viable.
Solutions:
-
Verify Coating Success:
-
Include a fluorescently labeled version of Lxw7 in a pilot experiment to visually confirm coating via microscopy.
-
Use surface analysis techniques (e.g., XPS, ELISA) to quantify the amount of peptide immobilized.
-
-
Optimize Coating Concentration:
-
Improve Immobilization Strategy:
-
Pre-treat the Scaffold: Ensure the scaffold is properly prepared and sterilized before coating. For some materials, plasma treatment can improve surface hydrophilicity and subsequent protein adsorption.
-
Check Cell Health: Always perform a cell viability count (e.g., Trypan Blue exclusion) before seeding cells onto the scaffold. Ensure you are using the appropriate cell culture medium and conditions.
Problem 3: Low Cell Proliferation on the Coated Scaffold
Potential Causes:
-
Sub-optimal Lxw7 Signaling: While cells may attach, the signal transduction for proliferation may be weak.
-
Nutrient/Gas Exchange Limitations: The scaffold's architecture (e.g., small pore size) may be limiting the transport of nutrients and oxygen to the cells.[8]
-
Inappropriate Cell Seeding Density: Seeding too few cells can inhibit proliferation due to a lack of cell-cell signaling, while seeding too many can lead to rapid nutrient depletion.
Solutions:
-
Confirm Lxw7 Functionality: Ensure the peptide has not been denatured during the coating process. The signaling pathway involves VEGFR-2 and ERK1/2 phosphorylation; if possible, perform a Western blot for the phosphorylated forms of these proteins in cells cultured on the scaffold.
-
Optimize Scaffold Architecture: If possible, use scaffolds with high porosity and interconnected pores to facilitate cell infiltration and nutrient transport.[8]
-
Optimize Cell Seeding Density: Titrate the initial number of cells seeded onto the scaffold. Studies have reported using densities from 2 x 10³ to 3 x 10³ cells per well in 96-well plates for proliferation assays.[2]
-
Ensure Proper Culture Conditions: Replenish cell culture media regularly to ensure an adequate supply of nutrients.
Experimental Protocols & Data
Table 1: Summary of Coating and Assay Parameters
| Parameter | 2D Culture Plate Coating | 3D Scaffold Coating (PLLA/PCL) | Cell Attachment Assay | Cell Proliferation Assay |
| Coating Method | Avidin-Biotin[2][3] | Click Chemistry | Avidin-Biotin[2] | Avidin-Biotin[2] |
| Avidin Conc. | 10-20 µg/mL[2][3] | N/A | 10 µg/mL[2] | 1 µM solution |
| Lxw7 Conc. | 1-2 µM (Lxw7-Biotin)[2][3] | Not specified | 1 µM (Lxw7-Biotin)[2] | 1 µM (Lxw7-Biotin) |
| Blocking Agent | 1% BSA[1][3] | Not specified | 1% BSA[2] | 1% BSA |
| Incubation Time | 1 hour for each step[2] | Not specified | 20 min - 1 hour[2][3] | 4-7 days[2] |
| Cell Type | ECs, EPCs[1][2] | HCECs | ECs, EPCs[2][3] | HCECs, HECFCs |
| Cell Density | 1 x 10⁵ cells/well[2] | Not specified | 2 x 10⁴ - 1 x 10⁵ cells/well[2][3] | 2 x 10³ - 3 x 10³ cells/well[2] |
| Negative Control | D-Biotin[1][2] | Untreated membrane | D-Biotin[2] | D-Biotin |
Protocol 1: Lxw7 Coating via Avidin-Biotin Interaction (2D/3D)
-
Avidin Coating: Prepare a 10 µg/mL solution of Avidin in DPBS. Add the solution to the tissue culture wells or immerse the scaffold in the solution. Incubate for 1 hour at 37°C.[2]
-
Washing: Aspirate the avidin solution and wash the surface three times with sterile DPBS to remove any unbound avidin.[2]
-
Lxw7-Biotin Incubation: Prepare a 1 µM solution of Lxw7-Biotin in DPBS. Add to the wells or immerse the scaffold. Incubate for 1 hour at 37°C. Use D-Biotin as a negative control on separate samples.[2]
-
Washing: Wash the surface three times with DPBS to remove unbound Lxw7-Biotin.[2]
-
Blocking: Add a 1% BSA solution in DPBS and incubate for 1 hour at 37°C to block any remaining non-specific binding sites.[3]
-
Final Wash: Wash the surface three times with DPBS. The scaffold is now ready for cell seeding.
General Lxw7 Coating & Cell Culture Workflow
Caption: A generalized workflow for scaffold coating and cell culture.
Protocol 2: Cell Attachment Assay
-
Prepare Lxw7-coated and control (e.g., D-Biotin coated) surfaces in a multi-well plate as described in Protocol 1.
-
Harvest and count cells (e.g., ECs or EPCs), ensuring high viability.
-
Resuspend cells in appropriate culture medium and seed them onto the prepared surfaces at a density of 2 x 10⁴ to 1 x 10⁵ cells per well.[2][3]
-
Incubate for a short period, typically 20 minutes to 2 hours, at 37°C and 5% CO₂.[3]
-
Gently wash the wells three times with DPBS to remove any non-adherent cells.[2]
-
Quantify the attached cells. This can be done by direct cell counting from images taken with a microscope or by using a cell viability assay like MTS or MTT.
Protocol 3: Cell Proliferation Assay (MTS)
-
Prepare Lxw7-coated and control surfaces in a 96-well plate as described in Protocol 1.
-
Seed 2 x 10³ to 3 x 10³ viable cells per well in complete culture medium (e.g., EGM-2).[2]
-
Culture the cells for the desired period (e.g., 4 to 7 days), replacing the medium as required.[2]
-
At the end of the culture period, perform an MTS assay according to the manufacturer's instructions. This typically involves adding the MTS reagent to each well and incubating for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader. Higher absorbance values correlate with a greater number of viable, metabolically active cells, indicating proliferation.
References
- 1. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineered multi-functional, pro-angiogenic collagen-based scaffolds loaded with endothelial cells promote large deep burn wound healing [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 6. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies to Improve Nanofibrous Scaffolds for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
impact of TFA salt on Lxw7 tfa activity
Welcome to the technical support center for Lxw7 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is Lxw7 and what is its mechanism of action?
Lxw7 is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence. It functions as a potent and specific inhibitor of αvβ3 integrin[1][2]. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Lxw7 binds to αvβ3 integrin with a high affinity, having an IC50 of 0.68 μM and a Kd of 76±10 nM[1]. This interaction initiates a downstream signaling cascade that includes the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) pathway[1][3]. This signaling promotes the proliferation and migration of endothelial cells and endothelial progenitor cells, making Lxw7 a molecule of interest for tissue regeneration and cancer research[3].
Q2: What is TFA salt and why is it present in my Lxw7 preparation?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides, including Lxw7, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC)[4][5][6]. During this process, TFA forms a salt with the peptide by associating with positively charged amino acid residues. While unbound TFA is typically removed during the lyophilization process, TFA that is ionically bound to the peptide remains and can constitute a significant portion of the peptide's total weight[4].
Q3: Can the TFA salt affect the biological activity of Lxw7?
-
Cellular Toxicity: TFA can be cytotoxic at certain concentrations, potentially affecting cell viability and proliferation in your assays[4][8].
-
Alteration of Physicochemical Properties: The TFA counter-ion can influence the peptide's solubility and conformation, which may in turn affect its binding to the target receptor[4].
-
Assay Interference: TFA can lower the pH of your experimental solutions and may interfere with certain analytical techniques[4].
Q4: When should I consider removing or exchanging the TFA salt?
It is advisable to consider TFA removal or exchange under the following circumstances:
-
In vivo studies: Due to potential toxicity, using a TFA-free form of the peptide is highly recommended for animal studies.
-
Cell-based assays: If you observe unexpected cytotoxicity, reduced cell proliferation, or high variability in your results, residual TFA could be a contributing factor.
-
Sensitive biochemical assays: If your assay is pH-sensitive or if you are performing structural studies (e.g., circular dichroism), TFA could interfere with the results[4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent Lxw7 activity in cell proliferation assays. | Residual TFA may be causing cytotoxicity, masking the proliferative effect of Lxw7. | Perform a dose-response experiment to assess cytotoxicity. Consider exchanging the TFA salt for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (HCl). (See Experimental Protocols section for TFA removal methods). |
| Poor solubility of this compound in aqueous buffers. | The TFA salt form can sometimes lead to aggregation or poor solubility. | Try dissolving the peptide in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer. Alternatively, exchanging the TFA for an acetate salt may improve solubility[5]. |
| High background or artifacts in cell signaling experiments (e.g., Western blot for p-VEGFR-2). | TFA can alter the pH of the lysis buffer or interfere with antibody binding. | Ensure your buffers are pH-adjusted after the addition of the this compound stock solution. Run a vehicle control with TFA in the buffer to assess its direct effect on the assay. |
| Variability between different batches of this compound. | The amount of residual TFA can vary between synthesis batches, leading to inconsistent results. | If possible, quantify the net peptide content of each batch. If high variability persists, consider implementing a standard TFA removal protocol for all batches before use. |
Experimental Protocols
Protocol 1: Integrin αvβ3 Binding Assay (Cell-Based)
This protocol is a general guideline for assessing the binding of Lxw7 to cells expressing αvβ3 integrin.
Materials:
-
Cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells)
-
This compound and a control peptide (e.g., a scrambled RGD sequence)
-
Binding Buffer (e.g., Tris-buffered saline with 1 mM MnCl2 and 1% BSA)
-
Fluorescently labeled secondary antibody or streptavidin if using a biotinylated Lxw7
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture the αvβ3-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in ice-cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with varying concentrations of this compound or control peptide for 1 hour at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold Binding Buffer to remove unbound peptide.
-
If using a fluorescently labeled Lxw7, proceed to analysis. If using an unlabeled or biotinylated Lxw7, incubate with the appropriate fluorescently labeled secondary antibody or streptavidin for 30 minutes at 4°C.
-
Wash the cells three times with ice-cold Binding Buffer.
-
Resuspend the cells in a suitable buffer for analysis by flow cytometry or a fluorescence plate reader.
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
Materials:
-
This compound peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in ultrapure water to a concentration of 1 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
Visualizations
Lxw7 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Purity of Synthesized Lxw7 TFA
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on verifying the purity and identity of synthesized Lxw7 TFA, a cyclic peptide and integrin αvβ3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its purity crucial?
A1: Lxw7 is a cyclic octapeptide (cGRGDdvc) that acts as a potent and specific ligand for αvβ3 integrin, playing a role in targeting endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2] The "TFA" signifies that the peptide is supplied as a trifluoroacetate (B77799) salt, which results from the use of trifluoroacetic acid (TFA) during the peptide's synthesis and purification.[3][4] Assessing purity is critical because impurities, such as truncated sequences, by-products, or residual solvents, can significantly alter the peptide's biological activity, lead to inaccurate experimental results, and potentially cause toxicity in cellular or preclinical studies.[5][6]
Q2: What are the primary analytical methods for assessing the purity of this compound?
A2: The gold standard for peptide purity analysis is a combination of two techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method used to determine the purity percentage of a synthetic peptide.[7][8][9] It separates the target peptide from impurities based on hydrophobicity.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular identity of the peptide by measuring its precise mass-to-charge ratio (m/z).[10][11] It is essential for verifying that the main peak in the HPLC chromatogram corresponds to Lxw7 and for identifying the nature of any impurities.[7] Combining these methods into a Liquid Chromatography-Mass Spectrometry (LC-MS) system provides a comprehensive purity and identity profile in a single analysis.[5]
Q3: How is the purity percentage calculated from an RP-HPLC chromatogram?
A3: Peptide purity is typically calculated by the area percentage method. The area of the main peak corresponding to the Lxw7 peptide is divided by the total area of all peaks in the chromatogram (including the main peak and all impurity peaks) and then multiplied by 100.[5][9][12] The standard detection wavelength for the peptide backbone is 214-220 nm.[12]
Formula: % Purity = (Area of the Main Peptide Peak / Total Area of All Peaks) * 100
Q4: What are the common types of impurities that can be found in a synthesized this compound sample?
A4: Impurities in synthetic peptides can arise from various stages of the process and generally fall into these categories:
-
Synthesis-Related Impurities: These include deletion sequences (missing one or more amino acids), truncated sequences, and products from incomplete removal of protecting groups.[6]
-
Degradation Products: Lxw7 contains a cysteine residue, making it susceptible to oxidation.[3] Other potential issues include hydrolysis or aggregation.[6]
-
Process-Related Impurities: Residual chemicals from the synthesis and purification steps are common, most notably trifluoroacetic acid (TFA) and solvents.[3][13]
Q5: What is the significance of the TFA counter-ion and can it be removed?
A5: Trifluoroacetic acid (TFA) is used to cleave the synthesized peptide from the solid-phase resin and as a modifier in the HPLC mobile phase for purification.[3][14] While the bulk of TFA is removed during lyophilization, residual amounts remain as counter-ions bound to the peptide. This is important because TFA is toxic and can interfere with biological assays, such as by inhibiting cell proliferation.[3][4] For sensitive applications, especially in vivo studies, it is recommended to exchange the TFA counter-ion for a more biocompatible one, like acetate (B1210297) or chloride (HCl).[14][15]
Troubleshooting Guides
Problem: My HPLC chromatogram shows multiple peaks besides the main product peak.
-
Possible Cause: The presence of multiple peaks indicates impurities in your sample. These could be shorter peptide fragments (truncations/deletions), diastereomers, or oxidized versions of Lxw7.
-
Troubleshooting Steps:
-
Analyze with Mass Spectrometry: Use LC-MS or collect fractions from the HPLC for MS analysis to determine the molecular weight of the species in each peak. This will help identify the nature of the impurities.[5]
-
Review Synthesis Protocol: A failed synthesis can result in a low yield of the desired product.[16] Check for issues in the coupling efficiency or deprotection steps.
-
Optimize Purification: If the impurities elute very close to the main peak, a shallower HPLC gradient may be required to achieve better separation.[14]
-
Problem: The mass spectrum shows a major peak, but its mass doesn't match the theoretical molecular weight of Lxw7.
-
Possible Cause: There could be several reasons for a mass mismatch:
-
Incorrect Product: The synthesis may have failed and produced an incorrect peptide sequence.
-
Modifications: The peptide may have been modified. For example, oxidation of the cysteine residue will result in a mass increase of +16 Da (for one oxygen atom) or +32 Da (for two).
-
Adduct Formation: In mass spectrometry, ions can form adducts with salts (e.g., sodium [+22 Da] or potassium [+38 Da]) present in the sample or solvents.
-
-
Troubleshooting Steps:
-
Check for Common Adducts: Look for peaks corresponding to [M+Na]+ or [M+K]+ in addition to the expected protonated molecule [M+H]+.
-
Look for Oxidation: Check for peaks at M+16 or M+32, which are characteristic of oxidation.
-
Tandem MS (MS/MS): If available, perform MS/MS analysis to fragment the peptide. The resulting fragmentation pattern can be used to confirm the amino acid sequence and pinpoint any modifications or incorrect residues.[5]
-
Problem: My cell-based assay is giving erratic or inconsistent results.
-
Possible Cause: If you have already confirmed the peptide's purity and identity, the issue could be related to counter-ions or biological contaminants.
-
Troubleshooting Steps:
-
Consider TFA Toxicity: Residual TFA is known to affect cellular assays.[3] Consider exchanging the TFA salt for an acetate or HCl salt, especially for sensitive cell lines or in vivo work.[15]
-
Test for Endotoxins: Peptides can be contaminated with endotoxins (lipopolysaccharides), which can trigger unwanted immune responses and cause high variability in immunological assays.[3] If your application is sensitive, use peptides with guaranteed low endotoxin (B1171834) levels.
-
Ensure Proper Solubility: this compound may require specific solvents to fully dissolve. Poor solubility can lead to inaccurate concentration calculations and inconsistent results.[9][17]
-
Data Presentation
Table 1: Recommended Purity Levels for this compound in Various Applications
| Purity Level | Recommended Applications | Rationale |
| >98% | In vivo studies, clinical applications, structural studies (NMR, Crystallography), sensitive cell-based assays. | Minimizes the risk of side effects from impurities and ensures that the observed biological effect is due to the target peptide.[8][15] |
| >95% | In vitro bioassays (e.g., ELISA, enzyme kinetics), receptor-binding studies. | Ensures reliable and reproducible quantitative data for most biological assays.[15] |
| >90% | Structure-activity relationship (SAR) studies, non-sensitive bioassays. | Acceptable for comparative studies where high precision is not the primary goal.[15] |
| >85% | Polyclonal antibody production, non-sensitive immunological applications. | Sufficient for eliciting an immune response where minor impurities are less likely to interfere.[15] |
Table 2: Common Modifications and Impurities in this compound Synthesis and Their Mass Differences
| Impurity/Modification Type | Description | Expected Mass Change from Lxw7 |
| Oxidation | Addition of one oxygen atom to the Cysteine residue. | +16 Da |
| Deletion | Missing one amino acid (e.g., Glycine). | -57 Da |
| Incomplete Deprotection | Failure to remove a protecting group (e.g., Boc). | +100 Da |
| Dimerization | Two Lxw7 molecules linked (e.g., via disulfide bond). | + (Molecular Weight of Lxw7) |
| TFA Adduct | Formation of an adduct with Trifluoroacetic acid. | +114 Da |
Experimental Protocols
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound powder.
-
Dissolve the peptide in a suitable solvent, typically 1 mL of 0.1% TFA in ultrapure water, to create a 1 mg/mL stock solution.[9][14] If solubility is an issue, a small amount of acetonitrile (B52724) can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.[9]
-
-
HPLC Instrumentation and Conditions:
-
Gradient Elution:
-
A typical gradient for a cyclic peptide like Lxw7 would be a linear increase in Mobile Phase B.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)[9]
-
25-27 min: 60% to 95% B (wash)
-
27-30 min: 95% B (hold)
-
30-32 min: 95% to 5% B (return to initial)
-
32-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main Lxw7 peak by the total peak area and multiplying by 100.[12]
-
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (~10-50 µg/mL) in a solvent suitable for ESI-MS, such as 50:50 water/acetonitrile with 0.1% formic acid. Formic acid is often preferred over TFA for MS as it causes less ion suppression.
-
-
MS Instrumentation and Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Peptides readily accept protons.
-
Mass Analyzer: Any suitable analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution instruments provide more accurate mass data.[5]
-
Scan Range: Set a mass range that includes the expected molecular weight of Lxw7 (e.g., 400-1200 m/z). The theoretical molecular weight of the Lxw7 peptide itself should be calculated to determine the expected m/z for various charge states (e.g., [M+H]+, [M+2H]2+).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for a peak or series of peaks corresponding to the theoretical mass-to-charge ratio of Lxw7.
-
Compare the experimentally measured m/z value with the calculated theoretical value. A close match confirms the identity of the peptide.[5]
-
Analyze any other significant peaks to identify potential impurities or modifications based on their mass.
-
Visualizations
Caption: Experimental workflow for assessing the purity and identity of synthesized this compound.
Caption: Troubleshooting flowchart for diagnosing the cause of low purity in this compound samples.
References
- 1. LXW7 | Integrin | TargetMol [targetmol.com]
- 2. LXW7 - Immunomart [immunomart.com]
- 3. genscript.com [genscript.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. jpt.com [jpt.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. peptide.com [peptide.com]
- 15. biocat.com [biocat.com]
- 16. biotage.com [biotage.com]
- 17. medchemexpress.com [medchemexpress.com]
minimizing non-specific binding of Lxw7 tfa
Welcome to the technical support center for Lxw7 tfa. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. It functions as a potent and specific inhibitor of integrin αvβ3.[1][2][3] The "tfa" signifies that the peptide is supplied as a trifluoroacetic acid (TFA) salt, which is a common counter-ion from the purification process.[4][5][6] Its high affinity and specificity for αvβ3 integrin make it a valuable tool for targeted drug delivery, in vivo imaging, and research focused on angiogenesis and tumor metastasis.[1][7][8]
Q2: What does the "tfa" in this compound signify, and can it affect my experiments?
A2: The "tfa" indicates that trifluoroacetic acid was used during the peptide's synthesis and purification, resulting in a TFA salt.[4][5][6] While generally removed during lyophilization, residual TFA can remain and may impact certain biological assays.[4][5] Potential effects include altering the pH of your assay buffer or, in some cellular assays, influencing cell growth and protein synthesis.[4][9] For sensitive applications, a counter-ion exchange to hydrochloride (HCl) or acetate (B1210297) may be considered.[5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[10] After reconstitution, it is advisable to create aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[10]
Q4: How should I reconstitute this compound?
A4: The solubility of peptides can vary. It is generally recommended to first attempt to dissolve the peptide in sterile water.[3] If solubility is an issue, a slightly acidic solution (e.g., 10-30% acetic acid) may be used.[3] For peptides that are still difficult to dissolve, a small amount of an organic solvent like DMSO may be necessary.[3]
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding (NSB) is a frequent challenge in peptide-based assays, leading to high background signals and inaccurate results.[11][12] This guide provides systematic approaches to identify and mitigate NSB when working with this compound.
Issue: High background signal or inconsistent results suggesting non-specific binding.
Non-specific binding can occur due to various interactions, including hydrophobic and electrostatic forces, between this compound and surfaces like microplates, tubing, or sensor chips.[11][13][14]
Step 1: Initial Assessment of Non-Specific Binding
A simple initial test involves running your analyte (in this case, your target molecule for this compound binding) over a bare surface without any immobilized this compound. A significant signal indicates a high level of non-specific interaction between your analyte and the assay surface.[13]
Experimental Protocols
Protocol 1: General Strategies for Reducing Non-Specific Binding
This protocol outlines several general strategies that can be systematically employed to reduce NSB.
-
Buffer Optimization:
-
Adjust pH: The charge of both the peptide and the interacting surfaces is influenced by pH. Adjusting the buffer pH towards the isoelectric point of this compound or the interacting protein can help minimize electrostatic interactions.[13][15]
-
Increase Salt Concentration: Adding sodium chloride (NaCl) to your buffer (e.g., 150-200 mM) can create a shielding effect, reducing charge-based non-specific interactions.[13][15]
-
-
Incorporate Blocking Agents:
-
Protein Blockers: Add a generic protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to your buffer. BSA can adsorb to unoccupied sites on the assay surface, preventing the non-specific binding of this compound or its binding partner.[13][15][16] Casein is another alternative.[16]
-
Non-ionic Surfactants: If hydrophobic interactions are suspected, include a low concentration (e.g., 0.005% - 0.05%) of a non-ionic surfactant such as Tween-20 or Triton X-100 in your buffer. These detergents can disrupt hydrophobic interactions.[13][17]
-
-
Material Selection:
-
Whenever possible, use labware specifically designed for low protein/peptide binding.[14][17] This can include polypropylene (B1209903) or glass-coated plates and tubes.[14]
-
Quantitative Data Summary
The following tables summarize common additives and their typical working concentrations for minimizing non-specific binding.
| Additive Type | Additive | Typical Concentration | Mechanism of Action | Primary Target of NSB |
| Salt | NaCl | 50 - 200 mM | Shields electrostatic interactions | Charge-based |
| Protein Blocker | BSA | 0.1 - 1% (w/v) | Blocks non-specific sites on surfaces | General |
| Protein Blocker | Casein/Non-fat dry milk | 0.5 - 5% (w/v) | Blocks non-specific sites on surfaces | General |
| Non-ionic Surfactant | Tween-20 | 0.005 - 0.05% (v/v) | Disrupts hydrophobic interactions | Hydrophobic |
| Non-ionic Surfactant | Triton X-100 | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions | Hydrophobic |
| Polymer | Polyethylene glycol (PEG) | Varies by MW and application | Surface passivation | General |
Table 1: Common additives for reducing non-specific binding.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome for NSB |
| Buffer | PBS, pH 7.4 | PBS, pH 7.4, 150mM NaCl | PBS, pH 7.4, 150mM NaCl, 0.1% BSA | B should be lower than A. C should be the lowest. |
| Plate Type | Standard Polystyrene | Low-Binding Polypropylene | Glass-Coated | B and C should show lower NSB than A. |
Table 2: Example of a systematic approach to test for optimal binding conditions.
Visualizations
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LXW7 (TFA) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. Peptide Blocking [novusbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Non-Specific Adsorption Reduction Methods in Biosensing [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Proteolytic Resistance of RGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RGD peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the proteolytic stability of RGD peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My linear RGD peptide is rapidly degrading in my cell culture or in vivo model. What are the primary causes and how can I fix this?
A1: Rapid degradation of linear RGD peptides is a common issue primarily due to their susceptibility to exopeptidases and endopeptidases present in biological fluids.[1][2] Peptides with unmodified N-terminal amines and C-terminal carboxylic acids are particularly vulnerable.[3][4]
Troubleshooting Steps:
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can significantly reduce degradation by exopeptidases.[1][3] The inclusion of a β-amino acid at the N-terminus (e.g., Ac-βA-GRGDS) has been shown to dramatically slow degradation.[1][3]
-
Cyclization: Converting your linear peptide into a cyclic form is a highly effective strategy. Cyclization restricts the peptide's conformational flexibility, making it less accessible to proteases.[2][5][6] For instance, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart at pH 7.[5]
-
Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids at specific positions can hinder recognition by proteases, thereby increasing stability.[2][7] N-methylation of the peptide backbone is another valuable modification to enhance proteolytic resistance and has been shown to improve pharmacological properties.[8]
Q2: I've cyclized my RGD peptide, but I'm observing low yield and the formation of oligomers. What's going wrong?
A2: Achieving efficient cyclization can be challenging, with side reactions like oligomerization reducing the yield of the desired cyclic monomer.[9] The success of cyclization is influenced by the peptide sequence, ring size, and reaction conditions.[9]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature and adding salts like lithium chloride (LiCl) can improve cyclization efficiency by minimizing the formation of oligomers.[9]
-
Choice of Cyclization Strategy: Head-to-tail cyclization is common, but other strategies like side-chain to side-chain or head-to-side-chain cyclization can be explored depending on the peptide sequence. On-resin cyclization offers advantages such as reduced side reactions and easier purification.[10]
-
Beware of Side Reactions: During solid-phase synthesis of cyclic peptides involving glutamic acid, unexpected glutarimide (B196013) formation can occur, disrupting the desired cyclization.[10] This is sequence-dependent and can sometimes be inhibited by incorporating a sterically hindered amino acid, like Lys(Boc), next to the glutamic acid residue.[10]
Q3: My modified RGD peptide shows improved stability but has lost its biological activity. How can I restore it?
A3: Modifications aimed at increasing stability can sometimes interfere with the peptide's ability to bind to its target integrin. The conformation of the RGD motif is crucial for receptor recognition.
Troubleshooting Steps:
-
Spacer Insertion: Introducing flexible spacers, such as glycine (B1666218) linkers (e.g., GGG), between the RGD motif and the modification (e.g., a PEG chain or a conjugation site) can increase the mobility of the RGD sequence, potentially improving its binding ability.[10][11]
-
Conformational Analysis: The flanking amino acids around the RGD sequence can influence its conformation and binding affinity.[12][13] Systematically altering these flanking residues may help restore activity. For example, the presence of certain C-terminal residues can enhance affinity for specific integrins like αvβ5.[14]
-
Multimerization: Incorporating multiple copies of the RGD sequence into a single molecule can increase the overall avidity for integrin receptors, which can sometimes compensate for a slight decrease in individual binding affinity.[2][15]
Q4: I'm trying to PEGylate my RGD peptide, but I'm seeing reduced binding affinity to my target cells/receptor. Why is this happening?
A4: While PEGylation is an excellent strategy to improve solubility, extend circulation half-life, and provide some protection from proteases, the PEG chain can cause steric hindrance, impeding the RGD motif's access to its integrin receptor.[2][16]
Troubleshooting Steps:
-
Optimize PEG Chain Length and Density: The degree of PEGylation is critical. Higher PEG loading can lead to a more pronounced "stealth" effect but also greater steric hindrance.[16] Experiment with different PEG chain lengths and conjugation densities to find the optimal balance between stability and activity.
-
Positional Attachment of PEG: The site of PEGylation on the peptide is important. Attaching the PEG chain at a position distal to the RGD motif is generally preferred.
-
Incorporate a Linker: As with other modifications, using a linker between the peptide and the PEG chain can help to distance the bulky polymer from the active site, thereby reducing steric hindrance.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing RGD peptide stability and activity.
Table 1: Stability of Modified RGD Peptides
| Peptide | Modification | Stability Metric | Fold Increase in Stability (vs. Linear) | Reference |
| cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | Cyclization (disulfide bond) | Half-life at pH 7 | 30 | [5] |
| Ac-βA-GRGDS | N-terminal acetylation and β-amino acid | % Remaining after 48h with hMSCs | Significantly higher than NH2-GRGDS | [1][3] |
| NH2-GRGDS | Unmodified | % Remaining after 48h with hMSCs | - | [1][3] |
| PEGylated RGEFV | PEGylation | % Remaining after 48h with hMSCs | Higher than non-PEGylated | [4] |
Table 2: Binding Affinity of Modified RGD Peptides
| Peptide | Modification | Target | IC50 (nM) | Reference |
| RGDpep-HuMab Conjugates | Multimerization | αvβ3/αvβ5 Integrin | 0.6 - 23 | [15][17] |
| Parental RGD-peptide | - | αvβ3/αvβ5 Integrin | 818 | [15] |
| c(RGDfV) | Cyclization | αvβ3/αvβ5 Integrin | 158 | [15] |
| cyclo(RGDf-N(Me)V-) (P5) | N-methylation & Cyclization | αVβ3 Integrin | More active than c(RGDfV) | [8] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides
This protocol provides a general overview of Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides).[1][18]
-
Fmoc Deprotection: Swell the resin in a suitable solvent like DMF. Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF. Add this mixture to the deprotected resin and allow it to react.[1][18]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., H2O, TIPS, DTT).[18]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[5]
Protocol 2: Proteolytic Degradation Assay using LC-MS
This protocol outlines a method to quantify peptide degradation in the presence of cells.[1][3]
-
Cell Culture: Plate cells (e.g., hMSCs, hUVECs) and culture them until they reach the desired confluency.[1][3]
-
Peptide Incubation: Prepare a stock solution of the RGD peptide. Add the peptide to the cell culture media at a final concentration. Include a cell-free control.[1][3]
-
Time-Point Sampling: Collect aliquots of the cell culture media at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[1][3]
-
Quenching: Immediately stop enzymatic degradation in the collected samples by acidifying them with acetic acid.[1][3]
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining at each time point.[1][3]
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point to determine the degradation rate.[3]
Visualizations
Caption: Workflow for developing proteolytically resistant RGD peptides.
Caption: Strategies to enhance RGD peptide proteolytic resistance.
Caption: Simplified RGD-Integrin signaling pathway.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 10. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational Dynamics in Extended RGD-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation and functional evaluation of RGD-modified proteins as alpha(v)beta(3) integrin directed therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rug.nl [rug.nl]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Lxw7 TFA vs. Linear RGD Peptides: A Comparative Guide to Integrin-Targeting Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies that specifically interfere with cellular processes involved in disease progression is a cornerstone of modern drug discovery. Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, have emerged as critical targets in various pathologies, including cancer and inflammatory diseases. The arginine-glycine-aspartic acid (RGD) motif, present in many extracellular matrix proteins, is a key recognition site for several integrins, most notably αvβ3. This has led to the development of synthetic RGD-containing peptides as therapeutic and diagnostic agents.
This guide provides a comprehensive comparison of the efficacy of Lxw7 TFA, a cyclic RGD peptide, and various linear RGD peptides. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Quantitative Comparison of Binding Affinity
The efficacy of RGD-based peptides is intrinsically linked to their binding affinity and selectivity for specific integrin subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several common linear RGD peptides against αvβ3 integrin, a key player in angiogenesis and tumor metastasis. Lower IC50 values indicate higher binding affinity.
| Peptide | Type | Target Integrin | IC50 (nM) | Reference |
| This compound | Cyclic | αvβ3 | 680 | [1] |
| GRGDS | Linear | αvβ3 | ~5000 | [2] |
| Linear RGD Peptides (RGD, RGDS, GRGD, GRGDS, GRGDSP, GRGDSPK) | Linear | αvβ3 | 12 - 89 | [3] |
Note: Discrepancies in reported IC50 values for linear RGD peptides can arise from different experimental conditions and assay formats. The data from a comprehensive comparative study is presented to provide a standardized perspective.[3] It is noteworthy that while one study reports a lower range of IC50 values for various linear RGD peptides, another study on a specific linear peptide, GRGDS, shows a significantly higher IC50.[2] this compound, a cyclic peptide, generally exhibits a high binding affinity.[1] Studies have also shown that Lxw7 has a higher binding affinity for αvβ3 integrin compared to a conventional linear GRGD peptide.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Competitive Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a test peptide (e.g., this compound or a linear RGD peptide) to compete with a known ligand for binding to a specific integrin.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant human αvβ3 integrin
-
Biotinylated vitronectin (or another known αvβ3 ligand)
-
Test peptides (this compound, linear RGD peptides) at various concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition: Add a fixed concentration of biotinylated vitronectin along with varying concentrations of the test peptide to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: The IC50 value is calculated as the concentration of the test peptide that inhibits 50% of the binding of biotinylated vitronectin to the integrin.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with an RGD peptide.
Materials:
-
Tissue culture-treated 96-well plates
-
This compound or linear RGD peptides
-
Cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in serum-free medium)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the RGD peptide of interest at a desired concentration (e.g., 10 µg/mL in PBS) for 1-2 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Washing: Gently wash the wells twice with PBS.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a known number of cells (e.g., 5 x 10^4 cells/well) into the coated wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add a fluorescent cell viability dye (e.g., Calcein-AM) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.
In Vivo Tumor Targeting Assay
This assay evaluates the ability of a labeled RGD peptide to accumulate at a tumor site in a living animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)
-
Fluorescently-labeled or radiolabeled this compound or linear RGD peptide
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)
Procedure:
-
Animal Model Preparation: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Intravenously inject the labeled RGD peptide into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire images using the appropriate in vivo imaging system.
-
Biodistribution (Optional): At the final time point, euthanize the animals and excise the tumor and major organs. Measure the fluorescence or radioactivity in each tissue to quantify the biodistribution of the probe.
-
Data Analysis: Analyze the images to determine the tumor-to-background signal ratio. For biodistribution studies, calculate the percentage of injected dose per gram of tissue (%ID/g) for the tumor and other organs.
Signaling Pathways and Mechanisms of Action
The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that regulate critical cellular functions such as proliferation, survival, and migration. Both this compound and linear RGD peptides exert their effects through this common pathway.
Upon binding of an RGD peptide to the extracellular domain of an integrin heterodimer, the integrin undergoes a conformational change, leading to its activation and clustering. This "outside-in" signaling initiates a series of intracellular events. Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the integrin and undergoes autophosphorylation.[5][6] This creates a docking site for the Src-homology 2 (SH2) domain of the Src family kinases. The subsequent interaction leads to the full activation of both FAK and Src.[7]
The activated FAK-Src complex then phosphorylates a multitude of downstream effector proteins, initiating several signaling cascades. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation and migration.[8][9][10]
The following diagram illustrates the experimental workflow for comparing the in vivo tumor targeting efficacy of this compound and linear RGD peptides.
References
- 1. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 8. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lxw7 tfa and Cilengitide for αvβ3 Integrin Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy and angiogenesis research, the inhibition of αvβ3 integrin stands as a pivotal strategy. This cell surface receptor is a key mediator in processes such as tumor growth, metastasis, and the formation of new blood vessels. Among the numerous antagonists developed to target αvβ3, the cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, Lxw7 tfa and Cilengitide (B523762), have emerged as significant compounds of interest. This guide provides an objective, data-driven comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Performance Comparison
A summary of the key quantitative data for this compound and Cilengitide is presented below, offering a clear comparison of their inhibitory potency against αvβ3 integrin.
| Parameter | This compound | Cilengitide | Reference(s) |
| IC50 (αvβ3) | 0.68 µM | 0.6 nM - 4 nM | [1][2][3] |
| Binding Affinity (Kd for αvβ3) | 76 ± 10 nM | Not explicitly found | [4] |
| Selectivity | Weakly binds to αvβ5 and αIIbβ3 | Also inhibits αvβ5 (IC50: 8.4 nM - 79 nM) | [1][3] |
Mechanism of Action: Targeting the RGD Binding Site
Both this compound and Cilengitide are synthetic cyclic peptides that incorporate the RGD motif. This sequence mimics the natural ligands of αvβ3 integrin, such as vitronectin, fibronectin, and osteopontin. By competitively binding to the RGD-binding site on the αvβ3 integrin, these inhibitors block the downstream signaling pathways that are crucial for cell adhesion, migration, and survival. This mechanism ultimately disrupts angiogenesis and can impede tumor progression.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of αvβ3 inhibition and the common experimental approaches to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Competitive Binding Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to displace a known ligand from the αvβ3 integrin by 50%.
-
Materials:
-
Purified human αvβ3 integrin protein.
-
Biotinylated vitronectin or a biotinylated RGD-containing peptide (e.g., biotinylated-Lxw7).
-
Streptavidin-coated 96-well plates.
-
This compound and Cilengitide at various concentrations.
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl2 and 0.1% BSA).
-
Wash Buffer (e.g., TBS with 0.05% Tween-20).
-
Detection reagent (e.g., Streptavidin-HRP and a suitable substrate like TMB).
-
-
Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated vitronectin or biotinylated-RGD peptide by incubating for 1-2 hours at room temperature.
-
Wash the plates three times with Wash Buffer to remove unbound ligand.
-
Block non-specific binding sites by incubating with Assay Buffer containing 1% BSA for 1 hour at room temperature.
-
Wash the plates three times with Wash Buffer.
-
In a separate plate, pre-incubate a fixed concentration of purified αvβ3 integrin with serial dilutions of this compound or Cilengitide for 30 minutes at room temperature.
-
Transfer the integrin-inhibitor mixtures to the coated plates and incubate for 1-2 hours at room temperature to allow binding.
-
Wash the plates three times with Wash Buffer to remove unbound integrin.
-
Add a primary antibody against the αvβ3 integrin and incubate for 1 hour.
-
Wash the plates and add an HRP-conjugated secondary antibody.
-
After another incubation and wash, add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis[5].
-
Cell Adhesion Assay
This assay assesses the ability of the inhibitors to prevent cell attachment to an extracellular matrix-coated surface.
-
Materials:
-
Human tumor cell line expressing high levels of αvβ3 integrin (e.g., U87MG glioma cells, M21 melanoma cells).
-
96-well tissue culture plates.
-
Extracellular matrix protein (e.g., vitronectin, fibronectin).
-
This compound and Cilengitide at various concentrations.
-
Serum-free cell culture medium.
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
10% acetic acid for solubilization.
-
-
Protocol:
-
Coat the wells of a 96-well plate with vitronectin or fibronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Cilengitide for 30 minutes at 37°C.
-
Seed the treated cells (e.g., 5 x 10^4 cells/well) onto the coated plates and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.
-
The percentage of adhesion inhibition is calculated relative to the untreated control[1][6].
-
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the inhibitors in a living organism, typically using a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human tumor cell line expressing αvβ3 integrin.
-
This compound and Cilengitide formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, Cilengitide).
-
Administer the inhibitors at the desired dose and schedule (e.g., daily or twice-daily intraperitoneal injections)[7][8].
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31, and apoptosis like cleaved caspase-3).
-
Compare the tumor growth rates between the different treatment groups to assess the in vivo efficacy of the inhibitors[7][8].
-
Conclusion
Both this compound and Cilengitide are potent inhibitors of αvβ3 integrin, operating through a competitive binding mechanism that disrupts crucial cellular processes involved in cancer progression and angiogenesis. While Cilengitide exhibits a significantly lower IC50 value in the nanomolar range, indicating higher potency in in vitro binding assays, the ultimate choice of inhibitor will depend on the specific experimental context, including the cell type, the in vivo model, and the desired selectivity profile. The detailed protocols provided herein should empower researchers to conduct rigorous and reproducible studies to further elucidate the therapeutic potential of αvβ3 integrin inhibition.
References
- 1. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The αVβ3/αVβ5 integrin inhibitor cilengitide augments tumor response to melphalan isolated limb perfusion in a sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Lxw7 TFA: A High-Affinity Ligand with Superior Binding Specificity to αvβ3 Integrin
A Comparative Guide for Researchers and Drug Development Professionals
The integrin αvβ3 is a crucial receptor involved in angiogenesis, tumor metastasis, and inflammation, making it a prime target for therapeutic intervention and targeted drug delivery. Lxw7 trifluoroacetate (B77799) (TFA), a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, has emerged as a potent and highly specific ligand for αvβ3 integrin. This guide provides an objective comparison of Lxw7 TFA's binding performance against other RGD-mimetic ligands, supported by experimental data, to assist researchers in their drug development endeavors.
Superior Binding Affinity and Specificity of this compound
Experimental data demonstrates that this compound exhibits a high binding affinity for αvβ3 integrin, with a reported half-maximal inhibitory concentration (IC50) of 0.68 µM and a dissociation constant (Kd) of 76 ± 10 nM.[1][2][3] This strong binding is a key attribute for its potential use in therapeutic and diagnostic applications.
To validate its specificity, the binding of this compound to different integrins has been systematically evaluated and compared with the conventional linear RGD peptide, GRGD. The results, summarized in the table below, highlight the superior specificity of this compound for αvβ3 integrin.
| Ligand | Target Integrin/Cell Line | Binding Affinity/Response | Reference |
| This compound | αvβ3 Integrin | IC50: 0.68 µM, Kd: 76 ± 10 nM | [1][2] |
| αvβ3-K562 cells | Strong binding | [1][2][4] | |
| αIIbβ3-K562 cells | Very low binding/weak binding | [1][2][4] | |
| αvβ5-K562 cells | Weak binding | [2][4] | |
| K562 cells (control) | No binding | [2][4] | |
| GRGD (linear peptide) | αvβ3-K562 cells | Good binding (lower than Lxw7) | [1] |
| αIIbβ3-K562 cells | Very strong binding | [1] |
The data clearly indicates that while the conventional GRGD peptide binds strongly to both αvβ3 and αIIbβ3 integrins, this compound demonstrates a marked preference for αvβ3.[1] This enhanced specificity is crucial for minimizing off-target effects in therapeutic applications. Further studies have also led to the development of an optimized analog, LXW64, which shows a 6.6-fold higher binding affinity for αvβ3 integrin than Lxw7.[4][5]
Experimental Validation of Binding Specificity
The binding specificity of this compound to αvβ3 integrin has been rigorously validated through a series of key experiments.
Competitive Binding Assays
Competitive binding assays are fundamental in determining the specificity of a ligand. In these experiments, the ability of this compound to compete with a known ligand for binding to αvβ3 integrin is assessed. The workflow for a typical competitive binding assay is illustrated below.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Lxw7 TFA: A Competitive Edge in Integrin αvβ3 Targeting
In the landscape of molecular probes and therapeutic candidates targeting the αvβ3 integrin receptor, Lxw7 TFA emerges as a potent and selective cyclic peptide. This guide provides a comparative analysis of this compound's binding affinity against other notable αvβ3 inhibitors, supported by experimental data and detailed protocols for researchers in cell biology and drug development.
Performance Comparison of αvβ3 Integrin Inhibitors
This compound demonstrates a high binding affinity for the αvβ3 integrin. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant inhibitors, providing a quantitative comparison of their potencies.
| Compound | Type | IC50 (αvβ3 Integrin) | Additional Information |
| This compound | Cyclic Peptide | 0.68 µM (680 nM)[1] | Also exhibits a dissociation constant (Kd) of 76±10 nM.[1] |
| Cilengitide (EMD 121974) | Cyclic Peptide | 0.61 nM - 3 nM[2][3] | Also inhibits αvβ5 (IC50 = 8.4 - 37 nM) and α5β1 (IC50 = 14.9 nM).[2][3] |
| Cyclo(-RGDfK) | Cyclic Peptide | 0.94 nM[2] | Selective for αvβ3. |
| Cyclo(RGDyK) | Cyclic Peptide | 20 nM[4] | Selective αvβ3 inhibitor. |
| S247 | Peptidomimetic | 0.4 nM[5] | Also inhibits αvβ5 (IC50 = 1.5 nM). |
| MK-0429 (L-000845704) | Non-peptide | 80 nM[4] | Orally active antagonist. |
| c7E3 Fab (Abciximab) | Antibody Fragment | 2.3 nM[6] | Also binds to αIIbβ3 and αvβ5. |
| CNTO 95 | Humanized Antibody | ~200 pM (Kd)[6] | Recognizes multiple αv integrins. |
Experimental Protocol: Competitive Binding Assay for this compound
This protocol outlines a cell-based competitive binding assay using flow cytometry to determine the binding affinity of this compound and its competitors to αvβ3 integrin-expressing cells.
Materials:
-
Cells: αvβ3-K562 cells (or other cell line with high αvβ3 integrin expression).
-
Labeled Ligand: Biotinylated Lxw7.
-
Competitors: Unlabeled this compound, Cilengitide, or other compounds of interest.
-
Detection Reagent: Phycoerythrin (PE)-conjugated Streptavidin.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Fixation Buffer (Optional): 1% Paraformaldehyde in PBS.
-
Instrumentation: Flow cytometer.
Procedure:
-
Cell Preparation: Culture αvβ3-K562 cells to a sufficient density. On the day of the experiment, harvest the cells and wash them with Assay Buffer. Resuspend the cells in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
-
Competition Reaction:
-
In a 96-well plate, add a fixed concentration of biotinylated Lxw7 (e.g., 1 µM).
-
Add varying concentrations of the unlabeled competitor (this compound or other inhibitors) to the wells. Include a control well with no competitor.
-
Add 50 µL of the cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 4°C or room temperature, with gentle agitation.
-
-
Staining:
-
Wash the cells twice with cold Assay Buffer by centrifugation (e.g., 400 x g for 5 minutes) and removal of the supernatant.
-
Resuspend the cell pellet in Assay Buffer containing PE-conjugated Streptavidin at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold Assay Buffer.
-
Resuspend the cells in an appropriate volume of Assay Buffer for flow cytometry analysis. If desired, cells can be fixed with Fixation Buffer before analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the PE signal for each sample.
-
-
Data Analysis:
-
Plot the MFI against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the competitor.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the molecular interactions involved, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the competitive binding assay.
The binding of this compound to integrin αvβ3 initiates a downstream signaling cascade that influences cell behavior. The following diagram illustrates this pathway.
Caption: this compound-induced signaling cascade.
By providing a clear comparison of binding affinities, a detailed experimental protocol, and visual representations of the underlying processes, this guide aims to facilitate further research into the promising applications of this compound in targeting αvβ3 integrin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PHARMACOLOGICAL INHIBITION OF INTEGRIN ALPHAV BETA3 AGGRAVATES EXPERIMENTAL LIVER FIBROSIS AND SUPPRESSES HEPATIC ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Lxw7 tfa Targeting of αvβ3 Integrin: A Comparative Guide to Validation Techniques
For Immediate Release
This guide provides a comprehensive comparison of methodologies for confirming the targeting of the cyclic peptide Lxw7 tfa to its intended target, the αvβ3 integrin. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of flow cytometry against alternative validation techniques, supported by experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, which is known to be a potent inhibitor of αvβ3 integrin.[1][2][3] This integrin is a heterodimeric transmembrane receptor involved in crucial cellular processes such as cell adhesion, migration, and signaling. Its expression is notably upregulated in angiogenic endothelial cells and various tumor cells, making it a key target for anti-angiogenic and anti-cancer therapies.[4][5] this compound has demonstrated a high binding affinity for αvβ3 integrin and has been shown to induce downstream signaling events, including the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][2][5]
Flow Cytometry for this compound Target Confirmation
Flow cytometry is a powerful and widely used technique for single-cell analysis, making it highly suitable for confirming the binding of a ligand to a cell surface receptor. This method allows for the quantification of binding and can be used to determine key binding parameters.
Experimental Data: Flow Cytometry
| Parameter | Value | Cell Types Tested | Reference |
| IC50 | 0.68 µM | Cells expressing αvβ3 integrin | [1][2][3] |
| Kd | 76 ± 10 nM | Cells expressing αvβ3 integrin | [1] |
Experimental Protocol: Flow Cytometry for this compound Binding and Blocking
Objective: To confirm the specific binding of this compound to αvβ3 integrin on the cell surface.
Materials:
-
Cells expressing αvβ3 integrin (e.g., endothelial cells, specific tumor cell lines)
-
Biotinylated this compound (Lxw7-tfa-biotin)
-
Unlabeled this compound (for competition assay)
-
Anti-αvβ3 integrin antibody (for blocking experiment)
-
Streptavidin conjugated to a fluorescent dye (e.g., PE or FITC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with flow cytometry buffer. Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
Binding Assay:
-
Incubate the cells with varying concentrations of Lxw7-tfa-biotin for 30-60 minutes at 4°C.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound peptide.
-
Resuspend the cells in buffer containing a fluorescently labeled streptavidin and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in an appropriate volume for flow cytometry analysis.
-
-
Blocking (Competition) Assay:
-
Pre-incubate the cells with a molar excess (e.g., 100-fold) of unlabeled this compound for 30 minutes at 4°C.
-
Without washing, add a fixed concentration of Lxw7-tfa-biotin and incubate for 30-60 minutes at 4°C.
-
Proceed with the staining and washing steps as described in the binding assay.
-
-
Antibody Blocking Assay:
-
Pre-incubate the cells with a blocking anti-αvβ3 integrin antibody for 30 minutes at 4°C.[6]
-
Without washing, add Lxw7-tfa-biotin and proceed as in the binding assay.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer, gating on the cell population of interest. Analyze the median fluorescence intensity (MFI) to quantify binding. For the binding assay, plot MFI against the concentration of Lxw7-tfa-biotin to determine the Kd. For the blocking assays, a significant reduction in MFI compared to the binding assay confirms specific binding.
Caption: Workflow for this compound target confirmation by flow cytometry.
Alternative Target Validation Methods
While flow cytometry is a robust method, other techniques can also be employed to validate the targeting of this compound to αvβ3 integrin.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for studying biomolecular interactions in real-time and in a label-free manner. It provides high-quality kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Comparison with Flow Cytometry:
| Feature | Flow Cytometry | Surface Plasmon Resonance (SPR) |
| Principle | Measures fluorescence of labeled molecules on the cell surface. | Measures changes in refractive index upon binding to a sensor chip. |
| Labeling | Requires labeling of the ligand (e.g., biotinylation). | Label-free. |
| Throughput | High-throughput with plate-based systems. | Can be automated for moderate to high throughput. |
| Data Output | Median Fluorescence Intensity (MFI), % positive cells. | Association rate (ka), dissociation rate (kd), and affinity (Kd). |
| Quantitative | Semi-quantitative to quantitative (for Kd determination). | Highly quantitative. |
| Context | Cellular context (binding to receptors on live cells). | In vitro (purified protein immobilized on a sensor chip). |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of this compound for purified αvβ3 integrin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified αvβ3 integrin
-
This compound
-
Running buffer (e.g., HBS-P+)
-
Amine coupling kit (for immobilization)
Procedure:
-
Immobilization: Immobilize purified αvβ3 integrin onto the sensor chip surface using amine coupling.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and Kd values.
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound binding within the context of tissue architecture. This method is particularly useful for assessing target engagement in preclinical animal models.
Experimental Protocol: Immunohistochemistry (IHC)
Objective: To visualize the localization of this compound binding in tissue sections.
Materials:
-
Tissue sections from animals treated with this compound (or control)
-
Primary antibody against this compound or a tag on the peptide
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate-chromogen solution (e.g., DAB)
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the target epitope.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add the substrate-chromogen solution to develop the color.
-
-
Visualization: Counterstain, dehydrate, and mount the slides. Visualize under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be designed to quantify the binding of this compound to αvβ3 integrin.
Experimental Protocol: Competitive ELISA
Objective: To determine the IC50 of this compound for αvβ3 integrin.
Materials:
-
96-well plate coated with αvβ3 integrin
-
Biotinylated this compound
-
Unlabeled this compound
-
Streptavidin-HRP
-
TMB substrate
-
Plate reader
Procedure:
-
Competition: Add a fixed concentration of biotinylated this compound and varying concentrations of unlabeled this compound to the wells of the coated plate. Incubate to allow for competitive binding.
-
Detection:
-
Wash the plate to remove unbound peptides.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add TMB substrate.
-
-
Analysis: Stop the reaction and measure the absorbance at 450 nm. Plot the absorbance against the concentration of unlabeled this compound to determine the IC50.
This compound Signaling Pathway
Binding of this compound to αvβ3 integrin has been shown to activate downstream signaling pathways, leading to increased phosphorylation of VEGFR-2 and activation of ERK1/2.[2][5] This indicates a potential cross-talk between integrin and growth factor receptor signaling.
Caption: this compound signaling pathway.
Conclusion
Flow cytometry stands out as a primary method for confirming the targeting of this compound to αvβ3 integrin on living cells, providing both qualitative and quantitative data. However, a multi-faceted approach utilizing alternative techniques such as Surface Plasmon Resonance for detailed kinetic analysis, Immunohistochemistry for in situ validation, and ELISA for quantitative binding assessment, will provide a more comprehensive and robust validation of target engagement. The choice of methodology will depend on the specific research question, available resources, and the desired level of quantitative detail.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXW7 (TFA) - MedChem Express [bioscience.co.uk]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Blocking the Interaction of Lxw7 tfa with αvβ3 Integrin: A Comparative Guide to Antagonists
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide Lxw7 tfa, a potent ligand for the αvβ3 integrin, has garnered significant interest in targeted imaging and drug delivery due to its high binding affinity.[1] Understanding the methods to effectively block this interaction is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comparative analysis of using an anti-αvβ3 antibody versus other molecular inhibitors to block the binding of this compound to the αvβ3 integrin, supported by experimental data and detailed protocols.
Performance Comparison of αvβ3 Integrin Antagonists
The efficacy of various molecules in blocking the αvβ3 integrin can be quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). While direct comparative studies blocking this compound binding with a range of inhibitors are limited, we can infer performance from their individual interactions with αvβ3 integrin.
| Molecule Class | Specific Example | Target(s) | IC50 | Kd | Key Characteristics |
| Cyclic Peptide | This compound | αvβ3 Integrin | 0.68 µM[1][2][3] | 76 ± 10 nM[1][3] | High affinity and specificity for αvβ3 integrin.[1] |
| Monoclonal Antibody | Anti-αvβ3 Antibody | αvβ3 Integrin | Not explicitly quantified for this compound blocking, but effectively blocks binding at 20 µg/mL.[4] | - | High specificity; large molecular weight may cause steric hindrance.[4] |
| Cyclic Peptide | Cilengitide | αvβ3 & αvβ5 Integrins | 0.4 µM (for vitronectin binding)[5] | - | Well-characterized clinical candidate; dual inhibitor.[6] |
| Small Molecule | ZINC72424116 | αvβ3 Integrin | Potent, with 95.6% inhibition at 50 µM.[7] | - | Non-RGD mimetic; considered a "pure" antagonist.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess the blocking of this compound binding to αvβ3 integrin.
Competitive Flow Cytometry for Antibody Blocking
This protocol is adapted from studies demonstrating the blockage of Lxw7 binding to cells expressing αvβ3 integrin using a specific antibody.[4][8]
Objective: To determine the ability of an anti-αvβ3 antibody to inhibit the binding of biotinylated this compound to αvβ3-expressing cells.
Materials:
-
αvβ3-expressing cells (e.g., HECFCs, HCECs, HMVECs)[4]
-
Biotinylated this compound (Lxw7-bio)
-
Monoclonal anti-human αvβ3 integrin antibody (e.g., from Abcam)[4]
-
Streptavidin conjugated to a fluorescent probe (e.g., PE-Cy7)
-
Goat anti-mouse IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Wash buffer (e.g., PBS with 0.1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the αvβ3-expressing cells. Resuspend the cells in wash buffer to a concentration of 1 x 10^6 cells/mL.
-
Antibody Blocking: Incubate the cells with 20 µg/mL of the anti-αvβ3 integrin antibody on ice for 30 minutes.[4] This step blocks the αvβ3 integrin binding sites.
-
Washing: Wash the cells three times with cold wash buffer to remove any unbound antibody.
-
Lxw7-bio Incubation: Incubate the antibody-treated cells with 1 µM of Lxw7-bio for another 30 minutes on ice.[4]
-
Washing: Wash the cells three times with cold wash buffer to remove unbound Lxw7-bio.
-
Staining: Incubate the cells with a pre-mixed solution of goat anti-mouse-488 conjugate (to detect the primary antibody) and Streptavidin PE-Cy7 conjugate (to detect the bound Lxw7-bio) in DPBS on ice for 30 minutes in the dark.[4]
-
Washing: Wash the cells with DPBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The reduction in the PE-Cy7 signal in the antibody-treated group compared to the control group (incubated with Lxw7-bio only) indicates the blocking efficiency of the antibody.
Competitive ELISA Protocol
This protocol provides a framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of this compound binding to αvβ3 integrin by various antagonists.
Objective: To determine the IC50 of an antagonist (e.g., anti-αvβ3 antibody, Cilengitide) for the this compound-αvβ3 integrin interaction.
Materials:
-
High-binding 96-well microplate
-
Recombinant human αvβ3 integrin
-
Biotinylated this compound
-
Unlabeled this compound (for standard curve)
-
Antagonist of interest (e.g., anti-αvβ3 antibody, Cilengitide)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with 1-10 µg/mL of recombinant αvβ3 integrin in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the antagonist. In separate tubes, pre-incubate a fixed concentration of biotinylated this compound with the varying concentrations of the antagonist for 1 hour at room temperature. Also, prepare a standard curve using a fixed concentration of biotinylated this compound and varying concentrations of unlabeled this compound.
-
Incubation: Add the pre-incubated mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the antagonist that inhibits 50% of the biotinylated this compound binding (IC50) can be calculated from the resulting dose-response curve.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and binding affinity (KD).
Objective: To determine the kinetics of this compound binding to αvβ3 integrin and the inhibitory effect of an antagonist.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human αvβ3 integrin
-
This compound
-
Antagonist of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant αvβ3 integrin onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection (this compound): Inject a series of concentrations of this compound over the immobilized αvβ3 surface to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Competition Analysis: To assess the inhibitory effect of an antagonist, co-inject a fixed concentration of this compound with varying concentrations of the antagonist over the αvβ3 surface. A decrease in the binding response of this compound in the presence of the antagonist indicates inhibition. The IC50 can be determined from the dose-response curve. Alternatively, pre-incubate the antagonist with the immobilized αvβ3 before injecting this compound.
αvβ3 Integrin Signaling Pathway
The binding of ligands like this compound to αvβ3 integrin triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival. A simplified representation of this pathway is depicted below.
Upon binding of this compound, αvβ3 integrin clustering leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other signaling proteins, initiating downstream cascades including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways converge to regulate various cellular functions. Blockade of αvβ3 integrin by antibodies or small molecule inhibitors prevents the initiation of this signaling cascade.
Conclusion
The selection of an appropriate antagonist to block this compound binding to αvβ3 integrin depends on the specific research or therapeutic goal. Monoclonal antibodies offer high specificity but may have limitations related to tissue penetration and production costs. Small molecule inhibitors and peptidomimetics, such as Cilengitide, provide alternatives that may have different pharmacokinetic and pharmacodynamic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to investigate and modulate the this compound-αvβ3 integrin interaction, paving the way for advancements in targeted therapies and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting activated integrin αvβ3 with patient-derived antibodies impacts late-stage multiorgan metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Lxw7 (TFA Salt): A Comparative Analysis of its Pro-Angiogenic Efficacy in Preclinical Models
This guide provides a comparative analysis of Lxw7, a cyclic peptide targeting αvβ3 integrin, focusing on its efficacy in promoting angiogenesis and endothelial cell functions. The data presented here is intended for researchers, scientists, and professionals in drug development interested in novel mechanisms for tissue regeneration and potentially modulating the tumor microenvironment. Lxw7, as a trifluoroacetic acid (TFA) salt, is a common form for purified peptides used in research.
Mechanism of Action: Targeting the αvβ3 Integrin-VEGFR2 Axis
Lxw7 is a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1] Its binding to αvβ3 integrin triggers a downstream signaling cascade that enhances the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activates the Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway.[1][2] This signaling cascade ultimately promotes endothelial cell proliferation, attachment, and survival, key processes in angiogenesis.[1][3][4] Due to its cyclic structure containing unnatural amino acids, Lxw7 exhibits greater stability and resistance to proteolysis compared to linear peptides.[1][2]
Comparative Efficacy Data
Lxw7 has demonstrated superior performance in binding to endothelial cells when compared to the conventional αvβ3 integrin ligand, the GRGD peptide. This enhanced binding translates to more potent biological activity.
| Ligand | Target Cells | Binding Affinity (Kd) | Key Biological Outcomes | Supporting Evidence |
| Lxw7 | Endothelial Progenitor Cells (EPCs), Endothelial Cells (ECs) | 76 ± 10 nM | Stronger binding affinity to EPCs/ECs, weaker binding to platelets, no binding to monocytes. Promotes EC proliferation and survival. | [1] |
| GRGD Peptide | Broad Integrin Binding | Not specified, but weaker than Lxw7 | Lower binding specificity to EPCs/ECs. | [1] |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay (MTS Assay)
This protocol assesses the effect of Lxw7 on the proliferation of endothelial cells.
-
Surface Preparation: Culture surfaces are treated with Lxw7. A surface treated with D-biotin serves as a control.
-
Cell Seeding: Endothelial cells (ECs) are seeded onto the prepared surfaces.
-
Incubation: Cells are cultured for various time points (e.g., 48 and 96 hours).
-
MTS Reagent: At each time point, MTS reagent is added to the cell culture wells.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Measurement: The absorbance of the formazan product is measured using a plate reader, which is directly proportional to the number of living cells.
-
Analysis: The proliferation of ECs on Lxw7-treated surfaces is compared to the control surface. Results have shown that Lxw7 significantly promotes EC proliferation after 48 hours.[1]
In Vivo Ischemic Wound Healing Model (Zucker Diabetic Fatty Rat)
This protocol evaluates the pro-angiogenic and wound healing efficacy of Lxw7 in a diabetic animal model.
-
Scaffold Preparation: An extracellular matrix (ECM) scaffold is functionalized with a conjugate of Lxw7, dermatan sulfate (B86663) (DS), and a collagen-binding peptide (SILY), termed LXW7-DS-SILY.[4] The functionalized scaffold is then loaded with endothelial progenitor cells (EPCs).[4]
-
Animal Model: An ischemic skin flap is created on Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes with impaired wound healing.[4]
-
Treatment: The prepared scaffold is applied topically to the ischemic wound.[5]
-
Evaluation: The efficacy of the treatment is assessed by measuring the rate of wound healing, the extent of neovascularization (new blood vessel formation), and the modulation of collagen fibrillogenesis in the wound area.[4] Studies have shown that ECM scaffolds functionalized with LXW7-DS-SILY and loaded with EPCs significantly improve these parameters.[4]
Application in Xenograft Models and Future Directions
While the current body of research on Lxw7 has primarily focused on its role in tissue regeneration, particularly in wound healing, its potent pro-angiogenic properties are of significant interest in the context of cancer research. The αvβ3 integrin is a well-established target in oncology due to its role in tumor angiogenesis and metastasis.[3]
The experimental protocols described, particularly the methods for assessing angiogenesis, can be adapted for xenograft models. For instance, Lxw7 could be investigated for its potential to:
-
Modulate the tumor vasculature: While promoting angiogenesis is beneficial for wound healing, in the context of cancer, this could be a double-edged sword. However, targeted delivery of cytotoxic agents via Lxw7 to the tumor neovasculature could be a viable therapeutic strategy.
-
Serve as a targeting ligand for imaging: Lxw7's high affinity and specificity for αvβ3 integrin make it a promising candidate for developing imaging agents to visualize tumor angiogenesis.[1]
It is important to note that, to date, there are no published studies directly assessing the efficacy of Lxw7 as an anti-cancer therapeutic in xenograft models. Future research should focus on evaluating the effect of Lxw7, alone or in combination with other agents, on tumor growth, metastasis, and survival in various cancer xenograft models. Such studies will be crucial in determining the translational potential of Lxw7 in oncology.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Advancing Integrin Targeting: A Comparative Guide to the High-Affinity LXW7 Analogue, LXW64
For researchers, scientists, and drug development professionals, the quest for highly potent and specific molecular probes and therapeutic agents is perpetual. In the landscape of integrin-targeting peptides, the development of higher affinity analogues from promising leads is a critical step forward. This guide provides a detailed comparison of the αvβ3 integrin-targeting peptide LXW7 and its higher affinity analogue, LXW64, offering insights into their development, binding characteristics, and the experimental methodologies used for their evaluation.
The peptide LXW7, a disulfide cyclic octapeptide with the sequence cGRGDdvc, was originally identified through the one-bead-one-compound (OBOC) combinatorial library technology as a ligand with high affinity and specificity for αvβ3 integrin.[1][2] This integrin is a well-established target in cancer therapy as it is often over-expressed in various cancers and tumor vasculature.[1] To enhance its therapeutic and diagnostic potential, systematic structure-activity relationship (SAR) studies were undertaken to optimize LXW7, leading to the development of LXW64.[1]
Performance Comparison: LXW7 vs. LXW64
The primary goal in developing analogues of LXW7 was to improve its binding affinity for the αvβ3 integrin. LXW64 emerged from these efforts as a significantly more potent ligand.
Binding Affinity
Quantitative analysis demonstrates a substantial improvement in the binding affinity of LXW64 compared to its predecessor, LXW7.
| Compound | Target Integrin | Relative Binding Affinity Increase | IC50 (vs. Biotinylated LXW7) |
| LXW7 | αvβ3 | - | 0.68 ± 0.08 μM[3] |
| LXW64 | αvβ3 | 6.6-fold [1][4] | ~0.1 μM (estimated) |
Note: The IC50 for LXW64 is estimated based on the 6.6-fold increase in binding affinity relative to LXW7.
Selectivity
Both LXW7 and LXW64 exhibit a preferential binding to αvβ3 integrin over other integrins, such as αvβ5, αIIbβ3, and α5β1.[1][4] This selectivity is a crucial attribute for targeted therapies, minimizing off-target effects. Cell binding studies have confirmed that LXW64 maintains a similar selectivity profile to LXW7.[1] Specifically, both peptides bind strongly to αvβ3-expressing cells, weakly to αvβ5- and αIIbβ3-expressing cells, and show no binding to cells expressing only α5β1.[1][4]
Experimental Protocols
The discovery and characterization of LXW7 and LXW64 involved a series of well-defined experimental procedures.
One-Bead-One-Compound (OBOC) Combinatorial Library Screening
The initial discovery of LXW7 and the subsequent identification of LXW64 were achieved using the OBOC method. This high-throughput screening technique allows for the synthesis and screening of vast peptide libraries.
Workflow for OBOC Screening:
-
Library Synthesis: Focused peptide libraries were synthesized on TentaGel resin beads using a "split-and-pool" method.[1]
-
Cell Binding Assay: The beads, each displaying a unique peptide, were incubated with live αvβ3 integrin-transfected K562 cells.
-
Identification of "Hits": Beads that showed high cell binding (appearing as a "halo" of cells around the bead) were isolated.
-
Structure Determination: The amino acid sequence of the peptide on the "hit" beads was determined.
Competitive Binding Assay
To quantify the binding affinity of the synthesized peptides, a competitive binding assay was employed.
Protocol:
-
Cell Preparation: αvβ3 integrin-transfected K562 cells were used.
-
Competition: The cells were incubated with a constant concentration of biotinylated LXW7 (the probe) and varying concentrations of the competitor peptides (e.g., LXW64).
-
Detection: The amount of bound biotinylated LXW7 was detected using streptavidin-phycoerythrin (PE).
-
Analysis: The fluorescence intensity was measured by flow cytometry. The IC50 value, the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated probe, was then determined.
Signaling Pathway
LXW7 has been shown to influence downstream signaling pathways upon binding to αvβ3 integrin, promoting endothelial cell (EC) proliferation. This is attributed to the activation of the VEGF receptor 2 (VEGF-R2) and the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[2][3] Given its higher affinity, LXW64 is expected to elicit a more potent response through the same pathway.
Conclusion
The development of LXW64 represents a significant advancement in the optimization of LXW7. With a 6.6-fold higher binding affinity for αvβ3 integrin while maintaining a similar selectivity profile, LXW64 stands out as a superior candidate for applications in cancer imaging and targeted drug delivery.[1] The systematic approach of SAR studies, facilitated by the OBOC technology and validated through rigorous binding assays, exemplifies a powerful strategy for the rational design of high-affinity peptide-based therapeutics and diagnostics. Future investigations will likely focus on the in vivo efficacy and safety of LXW64 and its derivatives.
References
- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Lxw7 (TFA): A Comparative Analysis of its Binding Specificity for αvβ3 Integrin
For researchers, scientists, and professionals in drug development, the selection of highly specific molecular probes and therapeutic agents is paramount. This guide provides a detailed comparison of the binding specificity of Lxw7 (TFA), a cyclic Arg-Gly-Asp (RGD) peptide, for the αvβ3 integrin over other closely related integrins, namely αvβ5 and αIIbβ3. The following analysis is supported by quantitative binding data and detailed experimental protocols.
Quantitative Comparison of Binding Affinity
Lxw7 (TFA) has been identified as a potent inhibitor of αvβ3 integrin, demonstrating a high degree of selectivity. Its binding affinity for αvβ3 is significantly stronger than for αvβ5 and αIIbβ3 integrins.[1][2][3] This specificity is crucial for targeted therapeutic applications, minimizing off-target effects.
| Integrin Subtype | Binding Affinity/Activity | Cell Line | Observations |
| αvβ3 | IC50: 0.68 μM[1][4] | K562 cells expressing αvβ3 | Strong binding affinity.[1][2][3] |
| Kd: 76 ± 10 nM[1][2][3] | |||
| αvβ5 | Not specified | K562 cells expressing αvβ5 | Weak binding observed.[1][2][5] |
| αIIbβ3 | Not specified | K562 cells expressing αIIbβ3 | Weak binding observed.[1][2][5] |
| α5β1 | Not specified | K562 parent cells | No binding detected.[5] |
Experimental Protocols
The binding specificity of Lxw7 (TFA) has been determined using rigorous experimental methods, primarily through competitive binding assays and flow cytometry.
Cell-Based Binding Assay using Flow Cytometry
A common method to assess the binding specificity of Lxw7 involves the use of K562 cells genetically engineered to express specific integrin subtypes (αvβ3, αvβ5, or αIIbβ3).
Protocol:
-
Cell Preparation: K562 cells expressing αvβ3, αvβ5, or αIIbβ3, along with the parent K562 cell line (which expresses α5β1), are cultured and harvested.
-
Ligand Incubation: The cells are incubated with biotinylated Lxw7 (Lxw7-bio).
-
Detection: Following incubation and washing to remove unbound ligand, the cells are treated with streptavidin conjugated to a fluorescent dye, such as phycoerythrin (PE).
-
Flow Cytometry Analysis: The fluorescence intensity of the cell populations is measured using a flow cytometer. Increased fluorescence indicates a higher degree of ligand binding.
-
Competitive Blocking (for confirmation): To confirm that the binding is mediated by the target integrin, a blocking experiment is performed. Prior to incubation with Lxw7-bio, cells are pre-incubated with a monoclonal antibody specific for the αvβ3 integrin. A significant reduction in fluorescence intensity confirms the specific interaction between Lxw7 and αvβ3.[6][7][8]
Experimental workflow for determining Lxw7 binding specificity.
Signaling Pathways
The interaction of Lxw7 with αvβ3 integrin can modulate downstream signaling pathways that are critical in cellular processes such as proliferation, migration, and survival. Upon ligand binding, αvβ3 integrin can activate several intracellular signaling cascades.
One of the key pathways initiated by αvβ3 engagement involves the phosphorylation and activation of Focal Adhesion Kinase (FAK).[9] Activated FAK can then trigger downstream pathways, including the PI3K/Akt and ERK1/2 MAPK pathways, which are central regulators of cell growth and survival.[10] Furthermore, Lxw7 has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential crosstalk between integrin and growth factor receptor signaling.[1][4][11]
Simplified αvβ3 integrin signaling pathway activated by Lxw7.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LXW7 | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]
- 4. LXW7 (TFA) - MedChem Express [bioscience.co.uk]
- 5. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Lxw7: A Comparative Guide to a Potent αvβ3 Integrin Ligand for Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lxw7, a cyclic peptide, with other alternatives for promoting cell proliferation, supported by experimental data. Detailed methodologies for key in vitro validation experiments are presented to enable researchers to replicate and build upon these findings.
Performance Comparison: Lxw7 vs. Alternatives
Lxw7 is a disulfide cyclic octapeptide (cGRGDdvc) that acts as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial and endothelial progenitor cells.[1][2] Its performance in promoting cell proliferation has been notably compared to the conventional linear RGD (Arginine-Glycine-Aspartic acid) peptide, a well-known motif for cell adhesion.
| Feature | Lxw7 | Conventional GRGD Peptide | No Treatment Control |
| Target Specificity | High specificity for αvβ3 integrin on endothelial and endothelial progenitor cells.[1][2] Weaker binding to platelets and no binding to THP-1 monocytes.[2] | Binds to a broader range of integrins, leading to less specific cell adhesion. | N/A |
| Binding Affinity | Stronger binding affinity to primary endothelial and endothelial progenitor cells compared to GRGD peptide.[1][2] | Lower binding affinity to endothelial and endothelial progenitor cells compared to Lxw7.[1] | N/A |
| Cell Proliferation | Significantly promotes endothelial cell proliferation, likely through the activation of the VEGFR2 and ERK1/2 signaling pathways.[1][3][4] | Modest effect on cell proliferation compared to Lxw7. | Baseline cell proliferation. |
| Stability | As a cyclic peptide containing unnatural amino acids, it is more resistant to proteolysis and more stable in vivo.[1][2] | Linear peptides are generally more susceptible to degradation by proteases. | N/A |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is adapted from studies validating the pro-proliferative effects of Lxw7 on endothelial cells.[1]
Objective: To quantify the effect of Lxw7 on the proliferation of endothelial cells in vitro.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs) or other relevant endothelial cell line
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Lxw7 peptide (or Lxw7 TFA salt)
-
Conventional GRGD peptide (as a control)
-
D-biotin (as a negative control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed HCAECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of endothelial cell growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh medium containing different treatments:
-
Lxw7 (e.g., at a concentration of 1 µmol/L)
-
Conventional GRGD peptide (at the same concentration as Lxw7)
-
D-biotin (as a negative control)
-
Medium only (untreated control)
-
-
Incubation: Incubate the plate for 48 to 96 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation relative to the untreated control.
Cell Binding Assay (Flow Cytometry)
This protocol is designed to assess the binding specificity and affinity of Lxw7 to target cells.[1]
Objective: To quantify the binding of Lxw7 to endothelial cells expressing αvβ3 integrin.
Materials:
-
Human Endothelial Colony Forming Cells (HECFCs) or other target cells
-
Biotinylated Lxw7 (Lxw7-bio)
-
Biotinylated GRGD peptide (GRGD-bio)
-
D-biotin (negative control)
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest and resuspend HECFCs to a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
Incubation with Peptides:
-
Incubate the cells with Lxw7-bio, GRGD-bio, or D-biotin at a concentration of 1 µmol/L for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing Streptavidin-PE conjugate.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, detecting the PE signal.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the PE signal corresponds to the amount of peptide bound to the cells.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for in vitro validation of Lxw7-mediated cell proliferation.
Caption: Proposed signaling pathway of Lxw7-mediated cell proliferation.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to Lxw7 tfa and its Alternatives for Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
The migration of endothelial cells is a cornerstone of angiogenesis, the formation of new blood vessels. This process is critical in various physiological and pathological conditions, including wound healing, tissue regeneration, and tumor growth. Consequently, identifying and characterizing compounds that can modulate endothelial cell migration is of significant interest in drug development and regenerative medicine. This guide provides a comparative analysis of Lxw7 tfa, a novel peptide-based compound, and its well-established alternatives, Vascular Endothelial Growth Factor (VEGF) and Stromal Cell-Derived Factor-1 (SDF-1), in the context of their effects on endothelial cell migration.
Performance Comparison: this compound vs. Alternatives
In comparison, VEGF and SDF-1 are potent inducers of endothelial cell migration with well-documented quantitative effects.
| Compound | Assay Type | Cell Type | Key Findings |
| LXW7-DS-SILY | Not specified | Endothelial Cells | Increased endothelial cell migration[1]. |
| VEGF | Scratch Wound Healing Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.5-fold increase in migration rate compared to control[2]. |
| SDF-1 | Transwell Migration Assay | Mesenchymal Stem Cells (a related cell type) | Approximately a 2-fold increase in the number of migrating cells. |
| SDF-1 | Transwell Migration Assay (through an endothelial monolayer) | Megakaryocytes | 14 ± 3% of cells migrated through the endothelial layer in response to SDF-1. |
It is noteworthy that not all cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, a common cell adhesion sequence, promote angiogenesis. For instance, the cyclic RGD peptidomimetic cyclo[DKP-RGD]1 has been shown to decrease network formation induced by pro-angiogenic growth factors in human umbilical vein endothelial cells (HUVECs)[3]. This highlights the specificity of action among different RGD-containing cyclic peptides.
Signaling Pathways
The pro-migratory effects of Lxw7, VEGF, and SDF-1 are mediated by distinct signaling pathways, although some downstream effectors may overlap.
Lxw7 Signaling Pathway
Lxw7 is a cyclic peptide that acts as a ligand for αvβ3 integrin on endothelial cells[2]. Binding of Lxw7 to αvβ3 integrin is believed to indirectly activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the phosphorylation of downstream kinases such as ERK1/2 and Akt. This signaling cascade ultimately promotes endothelial cell proliferation, survival, and migration.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. It binds directly to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for cell migration, proliferation, and survival.
SDF-1 Signaling Pathway
Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12, is a chemokine that plays a vital role in cell trafficking. It binds to its G-protein coupled receptor, CXCR4, on endothelial cells. This interaction activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are instrumental in directing cell migration. SDF-1 can also act synergistically with VEGF to enhance the migration and proliferation of endothelial progenitor cells[4].
Experimental Protocols
To aid in the design and execution of future comparative studies, detailed methodologies for two key endothelial cell migration assays are provided below.
Scratch Wound Healing Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions.
Protocol Details:
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 6- or 12-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Monolayer Formation: Culture the cells in appropriate growth medium until they form a single, uniform layer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (this compound, VEGF, or SDF-1) at the desired concentration. A control well with no treatment should also be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points using a microscope with a camera. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch is nearly closed in the positive control wells.
-
Data Analysis: Measure the area or width of the scratch in the images from each time point. The rate of cell migration can be quantified by calculating the percentage of wound closure over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the chemotactic response of cells to a chemical gradient.
Protocol Details:
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add culture medium containing the chemoattractant (e.g., SDF-1 or VEGF) to the lower chamber of the wells.
-
Cell Seeding: Resuspend endothelial cells in serum-free or low-serum medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period sufficient to allow for cell migration (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol (B129727) or paraformaldehyde. Subsequently, stain the cells with a dye like crystal violet or DAPI.
-
Cell Counting: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane. The number of migrated cells is a measure of the chemotactic response.
Conclusion
This compound, likely through its interaction with αvβ3 integrin and subsequent activation of VEGFR2 signaling, holds promise as a modulator of endothelial cell migration. While direct quantitative data for the standalone peptide is needed for a definitive comparison, initial findings on a modified version suggest a pro-migratory effect. In contrast, VEGF and SDF-1 are well-characterized, potent inducers of endothelial cell migration with established quantitative effects and signaling pathways. This guide provides a framework for researchers to objectively compare these compounds and to design further experiments to elucidate the precise quantitative effects of this compound on endothelial cell migration. The provided protocols and pathway diagrams serve as valuable resources for these future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel cyclic RGD peptidomimetic on cell proliferation, migration and angiogenic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of VEGF and SDF-1α in endothelial progenitor cells and vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Lxw7 tfa vs. GRGD Peptide: A Comparative Analysis of Integrin Binding Affinity
For Immediate Release
This guide provides a detailed comparative analysis of the binding affinity of two peptides, Lxw7 tfa and GRGD, for integrin receptors. This document is intended for researchers, scientists, and drug development professionals working in fields such as cell adhesion, tissue engineering, and targeted drug delivery. We will explore their binding profiles, the signaling pathways they initiate, and the experimental methodologies used to characterize their interactions.
Executive Summary
This compound, a cyclic octapeptide, demonstrates high affinity and specificity for the αvβ3 integrin.[1] In contrast, the linear GRGD peptide, a well-established cell adhesion motif, exhibits broader binding affinity for several integrin subtypes. This difference in specificity has significant implications for their potential therapeutic and research applications. This compound's targeted binding profile suggests its utility in applications requiring precise targeting of cells expressing αvβ3 integrin, such as in angiogenesis and cancer therapy. The GRGD peptide, while a foundational tool in cell adhesion studies, may have more widespread, less targeted effects.
Comparative Binding Affinity Data
The binding affinities of this compound and various GRGD peptides to different integrin subtypes are summarized in the table below. The data highlights the superior affinity and selectivity of this compound for the αvβ3 integrin.
| Peptide | Integrin Subtype | Cell Type/Assay Condition | Binding Affinity (IC50/Kd) | Reference |
| This compound | αvβ3 | K562 cells expressing αvβ3 | IC50: 0.68 µM | [1] |
| αvβ3 | Kd: 76 ± 10 nM | [1] | ||
| αvβ5 | K562 cells expressing αvβ5 | Weak binding | ||
| αIIbβ3 | K562 cells expressing αIIbβ3 | Very low binding | [1] | |
| α5β1 | K562 cells | No binding | ||
| Linear GRGD Peptides | αvβ3 | IC50: 12–89 nM | [2] | |
| αvβ5 | IC50: 167–580 nM | [2] | ||
| α5β1 | IC50: 34–335 nM | [2] | ||
| αIIbβ3 | IC50: >10 µM | [2] | ||
| Cyclic RGD Peptides (e.g., c(RGDfV)) | αvβ3 | IC50: 1.5–6 nM | [2] | |
| αvβ5 | Moderate to low IC50 | [2] | ||
| α5β1 | Moderate to low IC50 | [2] | ||
| αIIbβ3 | No binding | [2] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using the following key experimental methodologies:
Competitive Cell-Based Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test peptide (e.g., this compound or GRGD) to compete with a known fluorescently labeled ligand for binding to integrins on the cell surface.
Protocol:
-
Cell Preparation: Cells expressing the target integrin (e.g., K562 cells transfected with a specific integrin subtype) are harvested and washed with a suitable buffer.
-
Incubation: The cells are incubated with varying concentrations of the unlabeled competitor peptide (this compound or GRGD) and a fixed concentration of a biotinylated or fluorescently labeled probe known to bind the target integrin.
-
Staining: If a biotinylated probe is used, the cells are subsequently incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin).
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence intensity compared to the control (no competitor peptide) indicates successful competition.
-
Data Analysis: The IC50 value, the concentration of the competitor peptide that inhibits 50% of the labeled probe binding, is calculated by plotting the fluorescence intensity against the competitor concentration.
Signaling Pathways
The binding of this compound and GRGD peptides to their respective integrin targets initiates distinct downstream signaling cascades.
This compound Signaling Pathway
Binding of this compound to αvβ3 integrin has been shown to activate a signaling pathway that promotes endothelial cell proliferation and survival.[1] This pathway involves the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.
GRGD Peptide Signaling Pathway
The GRGD sequence is a ubiquitous motif in extracellular matrix proteins and is recognized by numerous integrins.[3] Its binding initiates a general signaling cascade that is fundamental to cell adhesion, migration, proliferation, and survival. This process typically involves the clustering of integrins, recruitment of focal adhesion proteins, and activation of various downstream kinases.
Conclusion
The comparative analysis reveals that this compound is a highly specific ligand for αvβ3 integrin, offering a significant advantage for targeted applications where minimizing off-target effects is crucial. The GRGD peptide, while a powerful tool for general cell adhesion studies, lacks this specificity. The choice between these peptides will ultimately depend on the specific research or therapeutic goal. Future research may focus on further elucidating the nuanced downstream effects of these peptides and exploring their potential in combination therapies.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Lxw7 TFA: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and regulatory adherence. This guide delivers crucial safety and logistical information for the proper disposal of Lxw7 TFA, a cyclic peptide containing an Arg-Gly-Asp (RGD) motif, which acts as an integrin αvβ3 inhibitor.[1] The presence of a trifluoroacetate (B77799) (TFA) salt necessitates careful handling and disposal due to the hazardous nature of trifluoroacetic acid.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile gloves are often recommended for low-volume applications), and a laboratory coat.[2] All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[3] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[4]
Core Disposal Principles for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream. This is due to both the biological activity of the Lxw7 peptide and the corrosive and environmentally persistent nature of the TFA component. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2]
All waste containing this compound must be collected and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedural steps for the safe segregation, collection, and disposal of liquid and solid waste contaminated with this compound.
I. Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Liquid Waste:
-
Designated Container: Collect all aqueous solutions containing this compound, including unused experimental solutions, buffers, and the initial rinsate from contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Container Material: The container should be made of a material compatible with acidic and potentially organic solutions (e.g., borosilicate glass or a suitable plastic). Do not use metal containers.[2][5]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly indicate the full chemical name, "this compound," along with any other chemical constituents (e.g., buffers, solvents).[3] Avoid using abbreviations.[2]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.[3]
-
-
Solid Waste:
-
Designated Container: All solid materials that have come into contact with this compound, such as pipette tips, contaminated gloves, vials, and absorbent materials from spill clean-ups, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[4]
-
Labeling: Label the solid waste container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").[3]
-
Storage: Store the sealed solid waste container in the designated satellite accumulation area alongside the liquid waste container.
-
II. Decontamination of Reusable Labware
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues. This initial rinsate must be collected as hazardous liquid waste.[4]
-
Enzymatic Cleaning: For thorough decontamination of biological residues, immerse the labware in a 1% (m/v) solution of an enzymatic detergent. Follow the manufacturer's instructions for contact time.
-
Chemical Inactivation (Optional): For an additional level of decontamination, the labware can be soaked in a 0.5-1.0% sodium hypochlorite (B82951) (bleach) solution for a minimum of 30-60 minutes.
-
Final Rinse: After decontamination, wash the labware with a standard laboratory detergent and rinse thoroughly with deionized water.
III. Institutional Waste Pickup
Once your waste containers are full or ready for disposal, contact your institution's EHS office to schedule a pickup. Follow all institutional procedures for waste collection requests and documentation.[4]
Data Presentation: Trifluoroacetic Acid (TFA) Properties
The trifluoroacetic acid component of this compound is a primary driver of its hazardous waste classification. The table below summarizes key quantitative data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| n-octanol/water partition coefficient (log Pow) | 0.5 |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion | Sub-category 1A (Causes severe skin burns and eye damage) |
| Serious Eye Damage | Category 1 (Causes serious eye damage) |
| Chronic Aquatic Hazard | Category 3 (Harmful to aquatic life with long lasting effects) |
Data sourced from safety data sheets.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Signaling Pathway for Lxw7 Action
While not directly related to disposal, understanding the biological context of Lxw7 can reinforce the need for its careful handling as a bioactive substance. The diagram below illustrates the signaling pathway affected by Lxw7.
References
- 1. Microbial degradation of cyclic peptides produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microbial degradation of cyanobacterial cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Personal protective equipment for handling Lxw7 tfa
Disclaimer: As of December 2025, no specific safety and handling data for "Lxw7 tfa" is publicly available. This name likely represents a novel or proprietary compound. The "tfa" designation indicates it is a trifluoroacetate (B77799) salt. The following guidelines are therefore based on the hazardous properties of trifluoroacetic acid (TFA) and its salts, and are intended for use by trained professionals in a laboratory setting.[1] It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.[2][3]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), operational handling, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with trifluoroacetate compounds stem from the properties of trifluoroacetic acid, which is highly corrosive and can cause severe burns upon contact with skin, eyes, and the respiratory tract.[4][5] Although the salt form is generally less volatile, the potential for dissociation and the unknown hazards of the "Lxw7" moiety necessitate stringent safety measures.[1]
Minimum PPE Requirements: A risk assessment should be conducted for each specific procedure; however, the following PPE is considered the minimum for handling this compound.[1][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] Double-gloving is recommended.[5] | Prevents direct skin contact. Check for tears before use and change gloves immediately upon contamination.[1][5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[1][7] | Protects eyes from splashes. A face shield should be worn over goggles when handling larger quantities (>100 mL).[7] |
| Skin and Body Protection | A properly fitting, buttoned laboratory coat, long pants, and closed-toe shoes are mandatory.[4][7] | Protects skin from accidental spills. An impervious apron may be required for larger volumes.[4] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[4][7] | Prevents inhalation of dust, aerosols, or vapors.[4] If work outside a fume hood is unavoidable, a respiratory protection analysis must be performed by Environmental Health & Safety (EH&S).[4] |
Operational and Handling Protocols
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.[8][9] An eyewash station and safety shower must be immediately accessible in the work area.[7][10]
Experimental Protocol: Handling and Dispensing this compound
-
Preparation: Before beginning, ensure the chemical fume hood is functioning correctly.[7] Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.) and required PPE.
-
Weighing (Solid Compound):
-
Solution Preparation:
-
Post-Handling:
-
Thoroughly decontaminate the spatula and work surface.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.[4]
-
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent injury and contamination.
| Spill Size | Procedure |
| Minor Spill (<50 mL within a fume hood) | 1. Alert personnel in the immediate area. 2. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] 3. Place the absorbent material into a sealed, labeled hazardous waste container.[11] 4. Clean the spill area with an appropriate decontaminating solution. |
| Large Spill (>50 mL or any spill outside a fume hood) | 1. Evacuate the laboratory immediately and alert others.[7] 2. Close the laboratory door and post a warning sign.[7] 3. Activate the fire alarm if there is a fire risk.[4] 4. Call emergency personnel (e.g., 911) and your institution's EH&S department.[7] 5. Do not re-enter the area until cleared by emergency personnel.[7] |
In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Disposal Plan
Trifluoroacetate compounds are classified as halogenated organic waste.[12][13] Improper disposal can cause environmental harm and is a regulatory violation.[10]
Experimental Protocol: Waste Disposal
-
Segregation:
-
Collect all waste containing this compound (solid, solutions, contaminated materials like gloves and weigh boats) in a dedicated, sealed hazardous waste container.[11]
-
The container must be made of a compatible material (e.g., polyethylene, glass) and clearly labeled "Hazardous Waste" with the full chemical name "this compound".[7][11]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[14] Keep it separate from incompatible materials like bases and oxidizers.[4][5]
-
-
Storage:
-
Pickup:
-
Once the container is nearly full (e.g., 80%), arrange for pickup by your institution's hazardous waste management service.[7]
-
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: High-level workflow for the safe handling and disposal of this compound.
Caption: Decision logic for selecting appropriate PPE for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. moravek.com [moravek.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. amherst.edu [amherst.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. justia.com [justia.com]
- 9. Safety Precautions in the Pharmaceutical Industry [canadasafetytraining.com]
- 10. actenviro.com [actenviro.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
